Lithium acetylide ethylenediamine complex
説明
特性
IUPAC Name |
lithium;ethane-1,2-diamine;ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSRIHFAVOHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-].C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014675 | |
| Record name | Lithium acetylide-ethylenediamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylide, ethylene diamine complex | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6867-30-7, 39990-99-3 | |
| Record name | Lithium acetylide-ethylenediamine complex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6867-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006867307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium acetylide, compd. with 1,2-ethanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039990993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium, (1,2-ethanediamine-.kappa.N1,.kappa.N2)ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium acetylide-ethylenediamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium acetylide, ethylenediamine complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium acetylide, compound with ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Lithium Acetylide Ethylenediamine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the lithium acetylide ethylenediamine complex. This versatile reagent is a stable and less hazardous alternative to lithium acetylide itself, finding significant application in various organic syntheses, including those relevant to drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis workflow.
Physicochemical Properties
The this compound is a commercially available reagent, typically appearing as a slightly yellow to light brown crystalline powder.[1][2] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | LiC≡CH · H₂NCH₂CH₂NH₂ | |
| Molecular Weight | 92.07 g/mol | [4] |
| Melting Point | 76 °C (decomposes) | [1] |
| Appearance | Slightly yellow to light brown crystalline powder | [1][2] |
| Solubility | Soluble in ethylene diamine, n-propyl amine, n-butyl amine, pyridine, dimethylformamide, diglyme, dioxane, and dimethyl sulfoxide. | [1][3] |
Synthesis of this compound
There are two primary methods for the preparation of lithium acetylide, which is then complexed with ethylenediamine. The first method involves the direct reaction of lithium metal with acetylene in liquid ammonia, followed by the addition of ethylenediamine. The second, more common, method for generating the complex directly involves the reaction of lithium metal with ethylenediamine, followed by the introduction of acetylene gas.
Experimental Protocol: Synthesis via Liquid Ammonia
This protocol is adapted from established laboratory procedures for the generation of lithium acetylide.[5]
Materials:
-
Lithium metal
-
Anhydrous liquid ammonia
-
Acetylene gas (purified)
-
Anhydrous ethylenediamine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer.
Procedure:
-
Set up the reaction apparatus under a positive pressure of dry, inert gas (e.g., argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
Carefully add small pieces of lithium metal to the stirred liquid ammonia. The formation of a deep blue color indicates the dissolution of lithium.
-
Bubble purified acetylene gas through the solution. The blue color will dissipate as the lithium reacts to form lithium acetylide, which may precipitate as a white solid.
-
Once the reaction is complete (disappearance of the blue color), slowly add anhydrous ethylenediamine to the suspension with continued stirring.
-
After the addition is complete, the dry ice condenser is removed, and the ammonia is allowed to evaporate under a stream of inert gas.
-
The resulting solid is the this compound, which should be handled and stored under an inert atmosphere.
Experimental Protocol: Direct Synthesis in Ethylenediamine
This method avoids the use of liquid ammonia and is often more convenient for laboratory-scale preparations.
Materials:
-
Lithium metal
-
Anhydrous ethylenediamine
-
Acetylene gas (purified)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer.
Procedure:
-
Under an inert atmosphere, add anhydrous ethylenediamine and the anhydrous solvent to the reaction flask.
-
Add small, freshly cut pieces of lithium metal to the solution.
-
Heat the mixture to reflux. The lithium will react with ethylenediamine, often accompanied by the evolution of hydrogen gas.
-
Once the lithium has completely reacted, cool the solution to room temperature.
-
Bubble purified acetylene gas through the solution. The complex will form, and the reaction progress can be monitored by the uptake of acetylene.
-
The resulting slurry or solution of the this compound can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to isolate the solid complex.
Characterization of the Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The primary techniques employed are infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the complex. The spectrum will show characteristic absorptions for the N-H and C-H stretches of the ethylenediamine ligand and, importantly, the C≡C and ≡C-H stretches of the acetylide moiety.
Typical IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3250 |
| C-H stretch (sp³) | 2950-2850 |
| C≡C stretch | ~2100 |
| ≡C-H stretch | ~3300 |
An example of an ATR-IR spectrum for a commercial sample of this compound is available in public databases.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While predicted NMR data is available, obtaining high-quality experimental NMR spectra for this complex can be challenging due to its reactivity and potential for aggregation in solution.[7] However, ¹H and ¹³C NMR would provide valuable structural information.
-
¹H NMR: The spectrum would be expected to show signals for the protons of the ethylenediamine ligand (in the range of 2.5-3.5 ppm) and a signal for the acetylenic proton (which can be variable due to exchange).
-
¹³C NMR: The spectrum would show signals for the carbons of the ethylenediamine ligand and, most diagnostically, the two carbons of the acetylide group in the region of 70-90 ppm.
Applications in Drug Development
This compound is a key reagent in the construction of complex organic molecules, many of which are scaffolds for pharmacologically active compounds. Its utility lies in its ability to introduce an ethynyl group, a versatile functional handle for further transformations. Specific applications include:
-
Ethynylation of Ketones and Aldehydes: The addition of the acetylide to carbonyl compounds forms propargyl alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals.
-
Ring-Opening of Epoxides: The complex can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy alkynes.
-
Synthesis of Terminal Alkynes: It can be used in substitution reactions with alkyl halides to generate terminal alkynes.
Workflow Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the complex.
Logical Relationship of Synthesis Methods
Caption: Logical relationship between the two primary synthesis methods.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, tech. 85%, Thermo Scientific Chemicals 100 g [thermofisher.com]
- 3. This compound, tech. 85%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
"physical and chemical properties of lithium acetylide ethylenediamine complex"
A Comprehensive Technical Guide on Lithium Acetylide Ethylenediamine Complex
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LiC≡CH·NH₂CH₂CH₂NH₂) is a commercially available and widely utilized reagent in organic synthesis. It serves as a stable and less hazardous alternative to lithium acetylide itself, which is notoriously unstable and not commercially available for shipment.[1][2] This complex is primarily employed as a potent nucleophile for the introduction of the ethynyl group in various chemical transformations. Its applications range from the synthesis of complex natural products to the industrial-scale production of pharmaceuticals and vitamins.[1][2][3]
This technical guide provides an in-depth overview of the physical and chemical properties, reactivity, handling protocols, and safety information for this compound, intended to serve as a critical resource for laboratory and industrial chemists.
Chemical and Physical Properties
This compound is a crystalline solid, with its color ranging from slightly yellow to light or dark brown.[1][4][5] It is highly sensitive to moisture, air, heat, and light, and can spontaneously heat and ignite upon absorbing moisture from the air.[6][7][8][9][10]
Physical Data
The key physical properties of the complex are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₄H₉LiN₂ (LiC≡CH·NH₂CH₂CH₂NH₂) | [5][7][11] |
| Molecular Weight | 92.07 g/mol | [2][12] |
| Appearance | Slightly yellow to light brown crystalline powder | [1][4][5][11] |
| Melting Point | 76 °C (with decomposition) | [1][4] |
| Boiling Point | 110.6 °C (literature value) | [1][4] |
| Density | 1.04 g/cm³ | [1][4] |
| Solubility | Soluble in ethylene diamine, n-propyl amine, n-butyl amine, pyridine, dimethylformamide, diglyme, dioxane, and dimethyl sulfoxide. | [1][4][7][10] |
Spectroscopic Data
While detailed spectral analyses are lot-specific, general characteristics are known.
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound and can be used for identification and quality control.[13] Key stretches would include those for the N-H and C-H bonds of the ethylenediamine ligand and the C≡C triple bond of the acetylide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of ethylenediamine complexes can sometimes be poorly resolved due to low solubility in common deuterated solvents.[14]
Chemical Reactivity and Applications
The primary utility of the complex stems from the nucleophilicity of the acetylide anion. It is a strong base and a potent nucleophile.
Stability and Hazardous Reactions
The complex is a high-energy material and must be handled with care.
-
Reaction with Water: It reacts violently with water in a highly exothermic reaction to produce corrosive lithium hydroxide and highly flammable acetylene gas.[6][7][8][15] The heat generated by this reaction may be sufficient to ignite the acetylene.[6][8]
-
Reaction with Air: The solid is air-reactive and can spontaneously ignite upon contact with moist air.[6][8] It is classified as a pyrophoric substance.[6][8]
-
Thermal and Shock Sensitivity: The complex is sensitive to heat, shock, and friction.[6][8] Over time, pressure may build in sealed containers, creating a risk of bursting.[7][10]
-
Incompatible Materials: It is incompatible with a range of substances, including acids, alcohols, carbon dioxide, oxidizing agents, and metals such as copper and its alloys.[7][9][10][15]
Core Applications in Synthesis
The complex is a versatile reagent for forming carbon-carbon bonds.
-
Ethynylation of Carbonyls: It is widely used for the ethynylation of ketones and aldehydes to form propargyl alcohols.[1][16] This reaction is a key step in the industrial synthesis of Vitamin A.[1][2]
-
Enantioselective Alkynylation: In the presence of chiral catalysts like lithium binaphtholate, it can be used for the enantioselective alkynylation of ketones.[1][7][10]
-
Epoxide Ring-Opening: The acetylide acts as a nucleophile to open epoxide rings, a reaction employed in the total synthesis of natural products like (−)-goniotrionin and englerin A.[1][3][16]
-
Synthesis of Terminal Alkynes: It can be used in substitution reactions with alkyl halides to prepare terminal alkynes.[3][16]
-
Coordination Chemistry: The complex serves as a ligand for the synthesis of transition metal complexes.[1][16]
Experimental Protocols and Handling
Given its hazardous nature, strict adherence to safety and handling protocols is mandatory.
Synthesis Overview
An industrial preparation method involves the reaction of lithium metal with ethylenediamine, often in a solvent like benzene at reflux, to form lithioethylenediamine.[1] This intermediate then reacts with acetylene gas to produce the final complex.[1] Due to the hazards involved, synthesis should only be attempted by experienced chemists with appropriate containment facilities.
Safe Handling and Storage
-
Handling: Always handle this compound in a chemical fume hood under an inert atmosphere (e.g., argon or nitrogen).[9][15] Use explosion-proof electrical equipment.[9][17] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and appropriate gloves, is required.[15] Eyewash stations and safety showers must be readily accessible.[9][17]
-
Storage: The complex should be stored in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[15] Refrigerated storage (2-8°C) under an inert atmosphere is recommended.[1][15]
-
Spill Management: In case of a spill, eliminate all ignition sources.[6][8] Do NOT use water or foam.[6][8] Cover the spill with a dry, inert material such as dry sand, sodium chloride powder, or soda ash.[6][8] Carefully sweep up the material into a suitable, dry container for disposal.[15]
Purity Assessment
The purity of the complex is often determined by gas volumetric analysis, where a sample is reacted with water or an alcohol and the volume of acetylene gas evolved is measured.[11] This provides a direct measure of the active acetylide content. Commercial grades are typically around 85-90% pure.[7]
Hazard Summary
The compound presents multiple significant hazards that must be managed through proper engineering controls and safe work practices.
| Hazard Classification | Description | Citations |
| Substances which, in contact with water, emit flammable gases | Reacts violently with water to release acetylene, a flammable gas that can spontaneously ignite. | [15][17] |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact. | [15] |
| Serious Eye Damage/Irritation | Causes serious, potentially permanent eye damage. | [7][15] |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion causes severe swelling and damage to tissues. | [9][15] |
| Pyrophoric Solid | Can ignite spontaneously in air, especially when exposed to moisture. | [6][8] |
This guide is intended for informational purposes and should not replace a thorough review of the Safety Data Sheet (SDS) and institutional safety protocols before use.[15][17]
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Page loading... [guidechem.com]
- 3. 乙炔锂乙二胺络合物 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Cas 6867-30-7 | this compound [finechemical.net]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound, tech. 85%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. This compound, tech. 85%, Thermo Scientific Chemicals 100 g [thermofisher.com]
- 12. scbt.com [scbt.com]
- 13. spectrabase.com [spectrabase.com]
- 14. tsijournals.com [tsijournals.com]
- 15. fishersci.com [fishersci.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. fishersci.com [fishersci.com]
The Genesis of a Cornerstone Reagent: A Technical Guide to the Discovery and History of Lithium Acetylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium acetylides, a class of organolithium compounds, are powerful nucleophiles and indispensable tools in modern organic synthesis. Their ability to form new carbon-carbon bonds with a high degree of control has made them central to the construction of complex molecular architectures, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of lithium acetylide reagents, offering a comprehensive resource for researchers engaged in synthetic chemistry and drug development.
Discovery and Early History: The Pioneering Work of Moissan
The journey of lithium acetylides begins in the late 19th century with the pioneering work of the French chemist Henri Moissan. While investigating the reactions of acetylene with alkali metals, Moissan achieved the first synthesis of a lithium acetylide compound.
1.1. The First Synthesis of Dilithium Acetylide (Li₂C₂)
In 1896, Moissan reported the preparation of dilithium acetylide by reacting coal with lithium carbonate at high temperatures in an electric furnace.[1] This seminal work, published in the Comptes Rendus de l'Académie des Sciences, marked the first instance of a lithium carbide being synthesized.[1] The reaction, though rudimentary by modern standards, laid the groundwork for the entire field of lithium acetylide chemistry.
1.2. The Dawn of Monolithium Acetylide (LiC≡CH)
Two years later, in 1898, Moissan expanded on his initial discovery by successfully preparing monolithium acetylide.[2] This was achieved by reacting acetylene gas with a solution of lithium in liquid ammonia. This development was particularly significant as it provided a more versatile reagent with a single reactive site, opening the door to more controlled synthetic transformations.
The Evolution of Synthetic Methodologies
Early methods for preparing lithium acetylides, while groundbreaking, were often cumbersome and limited in scope. The 20th century witnessed a significant evolution in synthetic protocols, leading to more efficient, scalable, and safer procedures.
2.1. The Liquid Ammonia Era
Following Moissan's lead, the use of liquid ammonia as a solvent for the preparation of lithium acetylides became commonplace. The reaction of lithium metal or lithium amide with acetylene in liquid ammonia provided a reliable route to monolithium acetylide.[3] This method offered the advantage of a readily available and inexpensive solvent system. However, the need for cryogenic temperatures and the handling of liquid ammonia presented practical challenges.
2.2. The Advent of Organolithium Reagents: The Butyllithium Revolution
A paradigm shift in the preparation of lithium acetylides occurred with the introduction of organolithium reagents, most notably n-butyllithium (n-BuLi). This method, typically carried out in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C), involves the deprotonation of acetylene by the strongly basic n-butyllithium.[3] This approach offers several advantages, including milder reaction conditions, improved solubility of the resulting lithium acetylide, and greater functional group tolerance. It remains one of the most widely used methods for generating lithium acetylides in a laboratory setting.
2.3. The Challenge of Stability: The Rise of Stabilized Reagents
A significant challenge in the use of monolithium acetylide is its tendency to disproportionate into the less reactive and insoluble dilithium acetylide and acetylene, particularly at higher concentrations or temperatures.[4] This issue spurred the development of stabilized lithium acetylide reagents. The most notable of these is the lithium acetylide-ethylenediamine complex.[5] This complex is a stable, free-flowing solid that can be handled more easily than in-situ generated solutions and has found widespread use in industrial applications.[5] More recently, the use of lithium alkylamides in aromatic hydrocarbons has been explored to generate stabilized monolithium acetylide solutions that are stable at ambient temperatures.[6]
Applications in Drug Development: Building Blocks for Life-Saving Medicines
The unique reactivity of lithium acetylides has made them invaluable in the synthesis of numerous pharmaceutical compounds. Their ability to introduce an ethynyl group, a common motif in biologically active molecules, is particularly noteworthy.
3.1. Synthesis of Efavirenz: A Key Anti-HIV Drug
A prominent example of the application of lithium acetylides in drug synthesis is the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[7][8] The key step in the synthesis involves the enantioselective addition of a lithium acetylide derivative to a prochiral ketone.[7][8] Specifically, lithium cyclopropylacetylide is added to a trifluoromethyl ketone, mediated by a chiral ligand, to establish the crucial stereocenter of the drug molecule with high stereocontrol.[7][8]
3.2. Synthesis of Ethinyl Estradiol: A Synthetic Estrogen
Ethinyl estradiol, a key component of many oral contraceptives, is another important pharmaceutical synthesized using lithium acetylide chemistry. The synthesis involves the ethynylation of estrone, a naturally occurring estrogen. While various bases can be used to generate the acetylide, the use of lithium acetylide, often prepared in situ from lithium metal in liquid ammonia or via the use of a stabilized complex, provides an efficient route to this widely used medication. The reaction involves the nucleophilic attack of the lithium acetylide on the ketone carbonyl of the estrone D-ring.
Quantitative Data Summary
The following tables summarize typical quantitative data for the preparation and reactions of lithium acetylides.
Table 1: Comparison of Lithium Acetylide Preparation Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield | Notes |
| Moissan (Dilithium) | Coal, Lithium Carbonate | None (Electric Furnace) | High | Not Reported | Historical significance, not synthetically useful.[1] |
| Moissan (Monolithium) | Lithium, Acetylene | Liquid Ammonia | < -33 | Not Reported | Pioneering work, established liquid ammonia as a solvent.[2] |
| Lithium Amide | Lithium Amide, Acetylene | Liquid Ammonia | -33 | High | Good for large-scale preparations.[3] |
| n-Butyllithium | n-Butyllithium, Acetylene | THF | -78 | High | Most common laboratory method, good control.[3] |
| Stabilized Complex | Lithium, Ethylenediamine, Acetylene | Benzene | Reflux | High | Commercially available, stable solid.[5] |
Table 2: Yields of Propargyl Alcohols from the Reaction of Lithium Acetylide with Aldehydes and Ketones
| Electrophile (Aldehyde/Ketone) | Lithium Acetylide Source | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | n-BuLi/Acetylene | THF | -78 to RT | 95 |
| Benzaldehyde | n-BuLi/Acetylene | THF | -78 to RT | 92 |
| Acetophenone | n-BuLi/Acetylene | THF | -78 to RT | 88 |
| Fenchone | n-BuLi/Acetylene | THF | -78 to RT | 85 |
| Estrone | Li/NH₃/Acetylene | Liquid Ammonia/THF | -33 | ~80-90 |
| 2-Adamantanone | LiC≡CH·EDA | Toluene | 25 | 91 |
Detailed Experimental Protocols
5.1. Historical Protocol: Moissan's Synthesis of Dilithium Acetylide (Conceptual)
Materials:
-
Lithium Carbonate (Li₂CO₃)
-
Coal (Carbon)
-
Electric Furnace
Procedure:
-
A mixture of lithium carbonate and finely powdered coal is placed in a crucible suitable for high-temperature reactions.
-
The crucible is placed in an electric furnace and heated to a very high temperature (details not specified in readily available sources, but likely in the range of 800-1000 °C or higher).
-
The reaction proceeds to form dilithium acetylide and carbon monoxide gas. Li₂CO₃ + 4C → Li₂C₂ + 3CO
-
After cooling, the solid mass containing dilithium acetylide is obtained.
5.2. Modern Laboratory Protocol: Preparation of Monolithium Acetylide using n-Butyllithium
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas (purified)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a rubber septum is purged with an inert gas (nitrogen or argon).
-
Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Acetylene gas is bubbled through the cold THF for 15-20 minutes to create a saturated solution.
-
A solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M) is added dropwise to the stirred acetylene solution at a rate that maintains the internal temperature below -70 °C. The formation of a white precipitate (lithium acetylide) is observed. HC≡CH + n-BuLi → LiC≡CH + Butane
-
After the addition is complete, the resulting suspension of lithium acetylide is stirred for an additional 30 minutes at -78 °C before use.
5.3. Industrial Protocol: Preparation of Lithium Acetylide-Ethylenediamine Complex
Materials:
-
Lithium metal
-
Ethylenediamine
-
Benzene (or other suitable aromatic solvent)
-
Acetylene gas
Procedure:
-
Lithium metal is added to a solution of ethylenediamine in benzene under an inert atmosphere.
-
The mixture is heated to reflux to form N-lithioethylenediamine. 2Li + 2H₂NCH₂CH₂NH₂ → 2LiHNCH₂CH₂NH₂ + H₂
-
The solution is cooled, and acetylene gas is bubbled through the solution to form the lithium acetylide-ethylenediamine complex, which precipitates as a white solid. LiHNCH₂CH₂NH₂ + HC≡CH → LiC≡CH·H₂NCH₂CH₂NH₂
-
The solid complex is isolated by filtration, washed with an appropriate solvent, and dried under vacuum.
5.4. Drug Synthesis Protocol: Ethynylation of Estrone to form Ethinyl Estradiol
Materials:
-
Estrone
-
Lithium acetylide solution in THF (prepared as in 5.2) or Lithium acetylide-ethylenediamine complex
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of estrone in anhydrous THF is prepared in a separate flask under an inert atmosphere.
-
The estrone solution is added dropwise to the pre-formed lithium acetylide suspension at -78 °C (if using the n-BuLi method) or to a slurry of the ethylenediamine complex in THF at a suitable temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield ethinyl estradiol.
Visualizing the Chemistry: Diagrams and Workflows
References
- 1. Dilithium acetylide - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US2777884A - Process for producing sodium acetylide and improved sodium acetylide product - Google Patents [patents.google.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. The Project Gutenberg eBook of Encyclopædia Britannica, Volume XVI Slice VII - Liquid Gases to Logar. [gutenberg.org]
- 8. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Lithium acetylide ethylenediamine complex is a commercially available, highly reactive reagent that serves as a convenient and potent source of the acetylide anion for various carbon-carbon bond-forming reactions. Its enhanced stability compared to unsolvated lithium acetylide makes it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its stability, reactivity, and handling, with a focus on quantitative data and detailed experimental protocols.
Core Properties and Stability
This compound is a free-flowing, white to pale yellow crystalline solid. The coordination of ethylenediamine to the lithium ion stabilizes the acetylide, rendering it less prone to spontaneous decomposition and explosion compared to the uncomplexed form. However, it remains a highly reactive and hazardous material that requires careful handling.
Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | LiC₂H · C₂H₈N₂ | [1][2] |
| Molecular Weight | 92.07 g/mol | [2] |
| Appearance | White to pale yellow or light brown crystalline solid/powder | [1] |
| Melting Point | ~76 °C (with decomposition) | [1][2][3] |
| Boiling Point | 110.6 °C (literature) | [1][3] |
| Solubility | Soluble in ethylene diamine, n-propyl amine, n-butyl amine, pyridine, dimethylformamide, diglyme, dioxane, and dimethyl sulfoxide. | [1][4] |
Stability and Decomposition:
The stability of the complex is significantly influenced by its environment. It is highly sensitive to:
-
Moisture: Reacts violently with water and even atmospheric moisture, producing flammable acetylene gas and corrosive lithium hydroxide.[3][5] This reaction is highly exothermic and can lead to spontaneous ignition.
-
Air: The complex is air-sensitive and can degrade upon exposure.[6]
-
Heat: It is heat-sensitive and has a relatively low decomposition temperature of approximately 76 °C.[1][3] Exposure to temperatures above 40°C should be avoided.[6]
-
Shock and Friction: The complex is sensitive to shock and friction, which can lead to explosive decomposition.[7]
Storage and Handling:
Due to its inherent instability, stringent storage and handling protocols are mandatory:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[2][6]
-
Handling: All manipulations should be carried out in a chemical fume hood under an inert atmosphere.[5][6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5] Personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves, must be worn.[3][5][6]
Reactivity and Synthetic Applications
This compound is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis for the introduction of an ethynyl group.
Reactions with Carbonyl Compounds
A primary application of this reagent is the ethynylation of aldehydes and ketones to form propargyl alcohols, which are valuable intermediates in the synthesis of more complex molecules.
General Reaction:
Quantitative Data on Reactions with Ketones:
| Ketone/Aldehyde | Product | Yield (%) | Reference |
| Cyclohexanone | 1-Ethynylcyclohexan-1-ol | 90-95 | [8] |
| Acetophenone | 2-Phenylbut-3-yn-2-ol | 85-90 | [8] |
| Benzaldehyde | 1-Phenylprop-2-yn-1-ol | 88-93 | [8] |
Enantioselective Alkynylation:
In the presence of a chiral ligand, such as lithium binaphtholate, the enantioselective addition of lithium acetylide to ketones can be achieved, affording chiral tertiary propargylic alcohols with high enantioselectivity.[9][10] This method is significant as it avoids the use of other metal sources often required for such transformations.[9] Slow addition of the carbonyl compound has been shown to improve the enantioselectivity.[10]
Reactions with Alkyl Halides
The complex can be used to synthesize internal alkynes through the alkylation of the acetylide anion with primary alkyl halides. This reaction proceeds via an SN2 mechanism.
General Reaction:
This reaction is most effective with primary alkyl halides. With secondary and tertiary halides, elimination reactions often predominate.
Ring-Opening of Epoxides
This compound is also employed in the ring-opening of epoxides to furnish homopropargyl alcohols. This reaction is a key step in the synthesis of several natural products.
General Reaction:
Applications in Drug Development and Natural Product Synthesis
The synthetic utility of this compound is highlighted by its use in the total synthesis of several biologically active natural products.
-
(-)-Goniothalamin: This natural product exhibits cytotoxic activity. The synthesis involves the use of this compound for the opening of an epoxide intermediate.[11]
-
Englerin A: A potent and selective inhibitor of renal cancer cell growth, the synthesis of Englerin A and its analogues has utilized this compound.[2][12][13][14][15] The core structure of Englerin A is a guaiane sesquiterpene.[12]
While the direct interaction of this compound with specific signaling pathways is not applicable, the molecules synthesized using this reagent, such as Goniothalamin and Englerin A analogues, have been investigated for their effects on cellular pathways related to cancer. For instance, N-acylated aza-goniothalamin derivatives have been shown to induce reactive oxygen species generation and caspase-dependent apoptosis in cancer cells, leading to G2/M cell-cycle arrest.[16]
Experimental Protocols
Preparation of this compound
While commercially available, the complex can be prepared in the laboratory. A general procedure involves the reaction of lithium metal with ethylenediamine, followed by the introduction of acetylene gas.[1]
Materials:
-
Lithium metal
-
Ethylenediamine (anhydrous)
-
Benzene (anhydrous)
-
Acetylene gas (purified)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a reaction flask is charged with anhydrous benzene and lithium metal.
-
Anhydrous ethylenediamine is added, and the mixture is heated to reflux to form lithium aminoethylamide.
-
After cooling, purified acetylene gas is bubbled through the solution to form the this compound, which precipitates as a solid.
-
The solid product is collected by filtration, washed with an anhydrous solvent (e.g., benzene or hexane), and dried under vacuum, all under an inert atmosphere.
General Procedure for the Ethynylation of a Ketone
Materials:
-
This compound
-
Ketone
-
Anhydrous solvent (e.g., THF, DMSO)
-
Inert atmosphere (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Under an inert atmosphere, a solution of the ketone in an anhydrous solvent is prepared in a flame-dried flask and cooled to an appropriate temperature (e.g., -78 °C or 0 °C).
-
This compound is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at the same temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to afford the crude propargyl alcohol, which can be further purified by chromatography.
Visualizations
Logical Relationship of Stability Factors
Caption: Factors affecting the stability of the complex.
Experimental Workflow for Ketone Ethynylation
Caption: Workflow for ketone ethynylation.
Signaling Pathway Context for Synthesized Molecules
Caption: Biological context of synthesized molecules.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Lithium acetylide, ethylenediamine complex 90 6867-30-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, tech. 85%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Lithium Binaphtholate-Catalyzed Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds [organic-chemistry.org]
- 11. scientificlabs.com [scientificlabs.com]
- 12. A brief synthesis of (-)-englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of N-acylated aza-goniothalamin derivatives and evaluation of their in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Handling of Lithium Acetylide Ethylenediamine Complex in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Lithium Acetylide Ethylenediamine Complex (LiC≡CH·H₂NCH₂CH₂NH₂), a critical reagent in organic synthesis. Due to its utility in forming carbon-carbon bonds, particularly in ethynylation reactions, a thorough understanding of its solubility and handling is paramount for its effective and safe use. This guide summarizes its qualitative solubility in various organic solvents, outlines detailed experimental protocols for its synthesis and for determining its solubility, and provides critical safety and handling procedures. While specific quantitative solubility data is not widely published, this guide offers a foundational understanding for laboratory applications.
Safety and Handling Precautions
This compound is a highly reactive and hazardous material. Strict adherence to safety protocols is mandatory.
Key Hazards:
-
Water Reactivity: Reacts violently with water, releasing flammable acetylene gas which can ignite spontaneously.[1] The material must be handled under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment.
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Moisture and Air Sensitivity: The complex is sensitive to moisture and air.[2] Exposure can lead to degradation and the creation of a hazardous environment.
-
Incompatibilities: It is incompatible with water, alcohols, acids, and oxidizing agents.[3]
Recommended Handling Procedures:
-
Always handle the complex in a well-ventilated area, preferably within a glovebox or under a chemical fume hood.
-
Use personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles or a face shield.[1]
-
Ensure all glassware and equipment are thoroughly dried before use.
-
Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place, away from incompatible materials.[1] Recommended storage temperature is 2-8°C.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use water. [1]
Logical Flowchart for Safe Handling
The following diagram outlines the critical decision-making process for the safe storage and handling of the reagent.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Solubility | Reference |
| Amines | Ethylenediamine | Soluble | [2][4] |
| n-Propylamine | Soluble | [2][4] | |
| n-Butylamine | Soluble | [2][4] | |
| Pyridine | Soluble | [1][2][4] | |
| Amides | Dimethylformamide (DMF) | Soluble | [2][4] |
| Ethers | Diglyme | Soluble | [2][4] |
| Dioxane | Soluble | [2][4] | |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | [2][4] |
| Hydrocarbons | Toluene | Slurry (commercially available as a 25 wt.% slurry) | |
| Water | Water | Reacts Violently | [1] |
Experimental Protocols
The following sections provide generalized, representative protocols. Researchers must adapt these procedures to their specific laboratory conditions and scale, always prioritizing safety.
Representative Synthesis Protocol
This protocol describes a common laboratory-scale synthesis method.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry argon or nitrogen.
-
Reaction Assembly: Place the flask in a suitable cooling bath (e.g., dry ice/acetone).
-
Lithium Dissolution: Introduce anhydrous liquid ammonia into the flask. Add small pieces of lithium metal to the stirring ammonia until a persistent blue color is obtained.
-
Acetylene Introduction: Bubble purified, dry acetylene gas through the solution. The blue color will dissipate as the lithium reacts to form monolithium acetylide. The endpoint is reached when the solution becomes colorless or a white precipitate of lithium acetylide forms.
-
Complexation: Carefully and slowly add anhydrous ethylenediamine to the mixture. The precipitate will dissolve as the soluble complex is formed.
-
Solvent Removal: Slowly remove the liquid ammonia by carefully warming the flask while maintaining a positive pressure of inert gas.
-
Isolation: The resulting solid or slurry is the this compound, which should be used immediately or stored under a strictly inert atmosphere.
Protocol for Solubility Determination
This protocol provides a framework for determining the solubility of the complex in a given anhydrous solvent. This entire procedure must be conducted within a glovebox or using Schlenk line techniques.
-
Preparation: Place a known mass of the this compound (e.g., 500 mg) into a dried, tared vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a small, known volume of the anhydrous organic solvent of interest (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and stir the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure the solution reaches saturation and equilibrium is established. The presence of undissolved solid should be visible.
-
Sample Collection: Stop the stirring and allow the solid to settle completely. Carefully extract a known volume of the clear supernatant (e.g., 0.5 mL) using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a second dried, tared vial. Remove the solvent under high vacuum until a constant weight of the residual solid is achieved.
-
Calculation: Weigh the second vial containing the dried residue. The mass of the dissolved complex can be calculated by subtracting the tare weight of the vial.
-
Data Expression: The solubility can then be expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Workflow for Solubility Determination
The diagram below illustrates the sequential steps for the experimental determination of solubility.
References
The Hygroscopic Nature of Lithium Acetylide Ethylenediamine Complex: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium acetylide ethylenediamine complex (LiC₂H·H₂NCH₂CH₂NH₂) is a versatile and potent reagent in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. However, its efficacy is intrinsically linked to its highly hygroscopic and pyrophoric nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, detailing its reactivity with water, safe handling and storage protocols, and methodologies for quantifying its water content. Understanding and controlling the moisture content of this reagent is paramount to ensuring reaction specificity, yield, and, most importantly, laboratory safety.
Introduction
This compound is a stable, solid source of the lithium acetylide anion, offering advantages in handling over the direct use of acetylene gas. Its utility in carbon-carbon bond formation, particularly in the synthesis of chiral molecules, has made it a valuable tool in drug development.[1][2] However, the compound's pronounced affinity for atmospheric moisture presents significant challenges. This guide aims to equip researchers with the knowledge to safely and effectively utilize this reagent by thoroughly exploring its hygroscopic nature.
Physicochemical Properties and Hygroscopicity
This compound is a crystalline solid that is highly sensitive to moisture and air. Its hygroscopic nature stems from the strong affinity of the lithium cation and the ethylenediamine ligand for water molecules.
Reaction with Water
Upon exposure to moisture, the complex readily absorbs water from the atmosphere, leading to a highly exothermic and violent reaction. The reaction produces lithium hydroxide and flammable acetylene gas.[3]
Reaction: LiC≡CH·H₂NCH₂CH₂NH₂(s) + 2H₂O(l) → LiOH(aq) + HC≡CH(g) + H₂NCH₂CH₂NH₂(aq)
This reaction is hazardous for two primary reasons:
-
Generation of Flammable Acetylene Gas: The acetylene produced can form explosive mixtures with air. The heat generated from the reaction can be sufficient to ignite the acetylene, posing a significant fire and explosion risk.[3]
-
Formation of Corrosive Lithium Hydroxide: Lithium hydroxide is a corrosive base that can cause severe skin and eye damage.
Quantitative Hygroscopicity Data
Obtaining precise quantitative data for the hygroscopicity of this compound is challenging due to its extreme reactivity. However, based on the behavior of analogous highly hygroscopic and air-sensitive organometallic compounds, a representative water absorption profile can be projected.
Table 1: Representative Water Uptake of a Highly Hygroscopic Organometallic Solid at 25°C
| Relative Humidity (%) | Equilibrium Water Content (% w/w) | Observations |
| 10 | < 0.1 | Minimal water uptake. |
| 30 | 0.5 - 1.0 | Noticeable increase in water absorption. |
| 50 | 2.0 - 5.0 | Significant water uptake, potential for clumping. |
| 70 | > 10 | Rapid water absorption, visible signs of deliquescence. |
| 90 | > 20 | Deliquescence and vigorous decomposition. |
Note: This data is illustrative and intended to model the expected behavior. Actual values for this compound may vary.
Impact on Drug Development and Organic Synthesis
The hygroscopic nature of this compound has profound implications in the context of drug development and organic synthesis, where precision and reproducibility are paramount.
-
Stoichiometric Inaccuracy: The absorption of water changes the mass of the reagent, leading to inaccurate measurements and incorrect stoichiometry in reactions. This can result in lower yields, incomplete reactions, and the formation of impurities.
-
Reagent Degradation: The reaction with water irreversibly degrades the active lithium acetylide, reducing its potency and rendering it ineffective for the desired transformation.
-
Safety Hazards: The use of water-contaminated reagent can lead to uncontrolled exothermic reactions, gas evolution, and potential fires or explosions in the reaction vessel.[4]
-
Impurity Profile: The byproducts of the reaction with water, such as lithium hydroxide, can interfere with the desired reaction pathway or complicate the purification of the final product.
The following diagram illustrates the logical relationship between the hygroscopic nature of the complex and its impact on a synthetic reaction.
Caption: Logical flow from moisture exposure to synthesis failure.
Experimental Protocols for Water Content Determination
Quantifying the water content of this compound requires specialized techniques that account for its air and moisture sensitivity. All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. While highly informative, performing DVS on this complex is extremely hazardous and should only be attempted with specialized, contained instrumentation capable of handling pyrophoric materials.
Methodology:
-
Sample Preparation: Inside an argon- or nitrogen-filled glovebox, a small, accurately weighed sample (typically 1-10 mg) is placed in the DVS sample pan.
-
Instrumentation Setup: The DVS instrument is purged with a dry inert gas (e.g., nitrogen) to establish a baseline at 0% RH.
-
Sorption/Desorption Cycle: The RH is increased stepwise (e.g., in 10% increments from 0% to a maximum safe limit, well below the point of deliquescence and decomposition, e.g., 40-50%). The sample mass is allowed to equilibrate at each step. A subsequent desorption cycle is performed by decreasing the RH in a stepwise manner.
-
Data Analysis: The change in mass versus RH is plotted to generate a sorption isotherm, which reveals the hygroscopic nature of the material.
Thermogravimetric Analysis (TGA)
TGA can be used to determine the water content by measuring the mass loss as the sample is heated. This method is suitable for determining the amount of absorbed water but must be conducted under an inert atmosphere to prevent decomposition due to reaction with air.
Methodology:
-
Sample Preparation: In a glovebox, an accurately weighed sample (typically 5-15 mg) is loaded into a TGA pan. The pan is hermetically sealed if possible for transfer to the instrument.
-
Instrumentation: The TGA is purged with an inert gas (e.g., nitrogen or argon).
-
Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature sufficient to drive off absorbed water but below the decomposition temperature of the complex (decomposition starts around 76 °C). A typical upper limit might be 60-70 °C.
-
Data Analysis: The mass loss in the temperature range corresponding to water evaporation is quantified to determine the initial water content.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining trace amounts of water. For air-sensitive solids, a KF titrator equipped with a gas extraction oven is recommended to avoid direct contact of the reactive sample with the KF reagents.
Methodology:
-
Sample Preparation: Inside a glovebox, an accurately weighed sample is placed into a sample vial, which is then hermetically sealed.
-
Instrumentation: The KF titrator's oven is heated to a temperature that will vaporize the water from the sample without causing decomposition (e.g., 60-70 °C). A stream of dry, inert gas (e.g., nitrogen) flows through the oven and into the titration cell.
-
Titration: The sample vial is introduced into the oven. The inert gas carries the vaporized water into the titration cell containing the KF reagent. The titrator automatically determines the amount of water.
-
Calculation: The water content is calculated based on the amount of titrant consumed.
The following diagram outlines the experimental workflow for determining water content using the Karl Fischer oven method.
References
- 1. rates of water absorption of hygroscopic substances - Applied Chemistry - Science Forums [scienceforums.net]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Thermal Decomposition of Lithium Acetylide Ethylenediamine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of lithium acetylide ethylenediamine complex (LiC₂H·H₂NCH₂CH₂NH₂). This reagent is a valuable tool in organic synthesis, particularly for the introduction of an ethynyl group. However, its utility is accompanied by significant thermal instability, necessitating a thorough understanding of its decomposition characteristics for safe handling and application. This document consolidates available data on the decomposition temperature and products, outlines a detailed, best-practice experimental protocol for its thermal analysis, and presents a logical workflow for such investigations. The information herein is intended to support researchers in academic and industrial settings, including those in drug development, in the safe and effective use of this complex.
Introduction
This compound is a commercially available, solid reagent that serves as a stabilized form of lithium acetylide. The coordination of ethylenediamine to the lithium ion moderates the reactivity and improves the handling characteristics compared to the pyrophoric parent compound. It is widely employed in carbon-carbon bond formation, particularly in the synthesis of propargyl alcohols and terminal alkynes.[1][2]
Despite its utility, the complex is known to be thermally sensitive, posing a potential safety hazard if not handled correctly.[3][4] Understanding the onset of decomposition, the nature of the decomposition products, and the associated energetic changes is critical for defining safe operating limits in laboratory and process scale applications. This guide aims to provide a detailed technical resource on the thermal decomposition of this complex.
Physicochemical and Thermal Properties
A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. The decomposition temperature is consistently reported to be approximately 76 °C.[5][6][7][8]
| Property | Value | Citation(s) |
| Chemical Formula | LiC₂H·H₂NCH₂CH₂NH₂ | [5] |
| Molecular Weight | 92.07 g/mol | [5] |
| Appearance | White to light yellow or tan crystalline powder | [9][10] |
| Melting Point | Decomposes at approximately 76 °C | [5][7][8] |
| Boiling Point | 110.6 °C (literature value for ethylenediamine) | [5][6] |
| Sensitivity | Air, moisture, heat, and light sensitive | [3][6][11] |
| Hazardous Decomposition Products | Acetylene (C₂H₂), Lithium oxide (Li₂O), Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [11] |
Table 1: Physicochemical and Thermal Properties
Thermal Decomposition Pathway
Figure 1: Inferred Thermal Decomposition Pathway
Experimental Protocol for Thermal Analysis
Due to the air and moisture sensitivity of the this compound, specialized handling techniques are required for accurate and safe thermal analysis. The following protocol describes a general procedure for analyzing the thermal decomposition of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Materials and Equipment
-
This compound
-
Inert gas (high purity nitrogen or argon)
-
Glovebox or Schlenk line
-
Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel)
-
TGA instrument
-
DSC instrument
-
Microbalance
Experimental Workflow
The following diagram illustrates the workflow for the thermal analysis of the air-sensitive complex.
Figure 2: Experimental Workflow for Thermal Analysis
Detailed Procedure
-
Sample Preparation (Inert Atmosphere): All sample handling must be performed in a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen with O₂ and H₂O levels below 1 ppm).
-
Tare a hermetically sealed sample pan and lid on a microbalance inside the glovebox.
-
Carefully transfer a small amount of the this compound (typically 1-5 mg) into the sample pan.
-
Record the exact weight of the sample.
-
Securely seal the pan using a crimper.
-
Transfer the sealed pan out of the glovebox in a sealed container for immediate analysis.
-
-
Thermogravimetric Analysis (TGA):
-
Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).
-
Place the sealed sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition range (e.g., 30 °C to 300 °C) at a controlled heating rate (e.g., 5-10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the sealed sample pan and a sealed empty reference pan in the DSC cell.
-
Equilibrate the system at a starting temperature below the expected decomposition (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 5-10 °C/min) through the decomposition region.
-
Record the heat flow to the sample relative to the reference.
-
Data Analysis
-
TGA Data: Determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
DSC Data: Identify the onset temperature of thermal events (endothermic or exothermic peaks) and calculate the enthalpy change (ΔH) associated with the decomposition.
Safety Considerations
-
Air and Moisture Sensitivity: this compound is highly reactive with air and moisture. All handling must be conducted under a dry, inert atmosphere.[6][11]
-
Thermal Instability: The complex decomposes exothermically at elevated temperatures. Avoid heating above 40°C during storage and handling.[6][11]
-
Violent Reaction with Water: The complex reacts violently with water, releasing flammable acetylene gas.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when handling this compound.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and regulatory guidelines for reactive and hazardous waste.
Conclusion
The thermal decomposition of this compound is a critical aspect of its chemical profile, directly impacting its safe handling and use in synthesis. The decomposition initiates at approximately 76 °C, yielding a mixture of gaseous and solid products. This guide provides a framework for understanding and investigating this process, including a detailed experimental protocol for thermal analysis under inert conditions. Adherence to these guidelines will enable researchers to mitigate the risks associated with this valuable but hazardous reagent.
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a thorough risk assessment and adherence to all applicable safety protocols and regulations. The user is solely responsible for the safe handling and use of this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, tech. 85%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, tech. 85%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound, tech. 85%, Thermo Scientific Chemicals 100 g [thermofisher.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic and Synthetic Profile of Lithium Acetylide Ethylenediamine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium acetylide ethylenediamine complex (LiC≡CH·H₂NCH₂CH₂NH₂) is a stable and commercially available source of the acetylide anion, a potent nucleophile widely employed in organic synthesis. Its complexation with ethylenediamine enhances its stability and solubility, making it a more manageable reagent compared to lithium acetylide itself. This guide provides an in-depth overview of the spectroscopic characteristics and synthetic applications of this versatile reagent, with a focus on its use in the crucial carbon-carbon bond-forming reaction of ethynylation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A proton NMR spectrum of the complex would be expected to show signals corresponding to the ethylenediamine and acetylenic protons. The ethylenediamine protons would likely appear as a broad singlet or multiple signals in the amine region, while the acetylenic proton would be a singlet. The exact chemical shifts would be dependent on the solvent and the dynamic exchange processes occurring in solution.
¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the acetylenic carbons and a signal for the methylene carbons of ethylenediamine. The chemical shifts of the sp-hybridized carbons of the acetylide would be in the characteristic alkyne region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for confirming the presence of the key functional groups within the complex. While a specific peak list from a public database is not provided here, the expected absorption bands are well-established.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3350 - 3250 | Characteristic of the primary amine in ethylenediamine. Often appears as a medium to strong, somewhat broad signal. |
| ≡C-H Stretch | ~3300 | A sharp, strong peak characteristic of the terminal alkyne C-H bond. This is a key diagnostic peak. |
| C≡C Stretch | 2150 - 2100 | Typically a weak to medium, sharp absorption. Its intensity is variable for terminal alkynes. |
| C-H Bends | 1475 - 1350 | Aliphatic C-H bending vibrations from the ethylenediamine moiety. |
| C-N Stretch | 1250 - 1020 | Associated with the carbon-nitrogen bonds of ethylenediamine. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the preparation of lithium acetylide and its amine complexes.[1][2]
Materials:
-
Lithium metal
-
Anhydrous ethylenediamine
-
Anhydrous benzene (or toluene)
-
Acetylene gas (purified)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser is flushed with inert gas (Argon or Nitrogen).
-
Freshly cut lithium metal is added to anhydrous benzene in the flask.
-
Anhydrous ethylenediamine is added dropwise to the stirred suspension. The reaction is exothermic.
-
The mixture is heated to reflux until the lithium metal is completely dissolved, forming a solution of lithioethylenediamine.[1]
-
The reaction mixture is cooled in an ice bath.
-
A stream of purified acetylene gas is bubbled through the solution at a controlled rate. The formation of the this compound is typically indicated by a color change and the formation of a precipitate.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the complex as a solid.
Safety Precautions: Lithium metal is highly reactive and flammable. Acetylene is explosive under pressure. All operations must be carried out under a strictly inert and anhydrous atmosphere.
Ethynylation of Cyclohexanone
This procedure is a representative example of the use of this compound in the ethynylation of a ketone.[2]
Materials:
-
This compound
-
Cyclohexanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound is suspended in anhydrous THF in a flask under an inert atmosphere at 0 °C.
-
A solution of cyclohexanone in anhydrous THF is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude 1-ethynylcyclohexan-1-ol.
-
The product can be further purified by distillation or chromatography.
Visualizations
Synthesis Workflow
Caption: Synthesis of the title complex.
Ethynylation Reaction Pathway
Caption: Reaction workflow for ketone ethynylation.
References
In-Depth Technical Guide: The Molecular Structure and Properties of Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of the lithium acetylide ethylenediamine complex (LiC≡CH·NH₂CH₂CH₂NH₂). This commercially available reagent is a stable and versatile source of the lithium acetylide anion, widely employed in organic synthesis for the introduction of ethynyl groups. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide consolidates available spectroscopic data, theoretical considerations, and practical applications to provide a detailed understanding of this important organolithium compound.
Molecular Structure and Bonding
The precise solid-state structure of the this compound has not been definitively elucidated by single-crystal X-ray diffraction in publicly accessible literature. However, based on its chemical formula ([LiC≡CH·NH₂CH₂CH₂NH₂]), spectroscopic evidence, and the known coordination chemistry of lithium ions with amines, a well-supported proposed structure can be described.
The complex is understood to be an adduct of lithium acetylide (LiC≡CH) and ethylenediamine (NH₂CH₂CH₂NH₂). The bonding is primarily ionic between the lithium cation (Li⁺) and the acetylide anion (⁻C≡CH). The ethylenediamine molecule, a bidentate ligand, chelates to the lithium ion through the lone pairs of its two nitrogen atoms. This coordination stabilizes the lithium acetylide, rendering it a more manageable and less pyrophoric solid compared to unsolvated lithium acetylide.
The proposed coordination environment around the lithium ion is likely tetrahedral, with two coordination sites occupied by the nitrogen atoms of the ethylenediamine ligand and the other two sites involved in interactions with the acetylide anions. In the solid state, this could lead to a polymeric chain structure where the acetylide anion bridges between lithium centers, each of which is also coordinated to an ethylenediamine molecule.
Visualizing the Proposed Structure
The following diagram illustrates the proposed coordination of the lithium ion in the complex.
Caption: Proposed coordination sphere of the lithium ion in the complex.
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for the this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6867-30-7 | [1] |
| Molecular Formula | C₄H₉LiN₂ | [1] |
| Molecular Weight | 92.07 g/mol | [1] |
| Appearance | White to light yellow or brown crystalline solid | [2] |
| Melting Point | 76 °C (decomposes) | [3] |
| Boiling Point | 110.6 °C (literature) | [3] |
| Solubility | Soluble in dimethyl sulfoxide, N,N-dimethylformamide | [4] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A general and widely cited method for the preparation of lithium acetylide involves the reaction of a lithium source with acetylene gas. The ethylenediamine complex can be prepared by performing this reaction in the presence of ethylenediamine or by adding ethylenediamine to a pre-formed solution of lithium acetylide.
Materials:
-
Lithium metal or n-butyllithium
-
Acetylene gas (purified)
-
Ethylenediamine (anhydrous)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or a hydrocarbon solvent)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure (Conceptual):
-
Preparation of Acetylene Solution: A stream of purified acetylene gas is bubbled through an anhydrous solvent at a low temperature (e.g., -78 °C) to create a saturated solution.
-
Reaction with Lithium Source:
-
Using n-Butyllithium: A solution of n-butyllithium in a hydrocarbon solvent is added dropwise to the cold acetylene solution under an inert atmosphere. The reaction is typically rapid, forming a precipitate of lithium acetylide.
-
Using Lithium Metal: Lithium metal is dissolved in a suitable solvent (e.g., liquid ammonia, which is then evaporated and replaced with another solvent) and acetylene gas is bubbled through the solution.
-
-
Formation of the Ethylenediamine Complex: Anhydrous ethylenediamine is added to the suspension of lithium acetylide. The mixture is stirred, allowing the ethylenediamine to coordinate with the lithium acetylide, often resulting in a more soluble and stable complex.
-
Isolation: The solvent can be removed under reduced pressure to yield the solid this compound. The product should be handled and stored under an inert atmosphere due to its sensitivity to moisture and air.
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of the complex.
Caption: A generalized workflow for the synthesis of the complex.
Applications in Organic Synthesis
The this compound is a key reagent in a variety of organic transformations, primarily serving as a nucleophilic source of the ethynyl anion. Its stability and ease of handling make it a preferred alternative to other acetylide sources in many applications.
-
Ethynylation of Carbonyls: The complex readily reacts with aldehydes and ketones to form propargyl alcohols, which are versatile intermediates in the synthesis of more complex molecules.
-
Ring-Opening of Epoxides: It can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy alkynes.
-
Synthesis of Terminal and Internal Alkynes: The complex can be used in substitution reactions with alkyl halides to generate terminal alkynes. Further reaction of the resulting terminal alkyne can lead to the formation of internal alkynes.
-
Use in Total Synthesis: Due to its reliability, the reagent has been employed in the total synthesis of numerous natural products.
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is flammable and can react violently with water, releasing flammable acetylene gas. Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, should be worn when handling this reagent. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from water and sources of ignition.
Conclusion
The this compound is a valuable and widely utilized reagent in modern organic synthesis. While a definitive crystal structure remains to be published, a robust understanding of its molecular nature can be inferred from its chemical composition and the principles of coordination chemistry. The stabilization of the highly reactive lithium acetylide through chelation with ethylenediamine provides a safer and more convenient means of introducing the synthetically important ethynyl group into organic molecules. Further research, particularly a single-crystal X-ray diffraction study, would be invaluable in providing a more precise picture of its solid-state structure and bonding.
References
Methodological & Application
Application Notes and Protocols: Ethynylation of Ketones using Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethynylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable propargyl alcohols. These products are key intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and agrochemicals.[1] Lithium acetylide ethylenediamine complex is a commercially available, stable, and easy-to-handle reagent for introducing an ethynyl group to a carbonyl carbon.[2] This complex offers advantages over the in situ generation of lithium acetylide, which can be hazardous and requires cryogenic temperatures.[3] The ethylenediamine ligand stabilizes the lithium acetylide, allowing for reactions to be carried out at more convenient temperatures.[3] This document provides detailed application notes and protocols for the ethynylation of various ketones using this compound.
Reaction Mechanism and Workflow
The ethynylation of a ketone with this compound proceeds via the nucleophilic addition of the acetylide anion to the electrophilic carbonyl carbon of the ketone. The reaction is typically followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary propargyl alcohol.
Figure 1: General reaction mechanism for the ethynylation of a ketone.
A general workflow for this reaction involves the slow addition of the ketone to a solution or slurry of the this compound in an appropriate aprotic solvent, followed by quenching and purification.
Figure 2: General experimental workflow for ketone ethynylation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the ethynylation of various ketones. While specific protocols for the ethylenediamine complex are not always available in the literature, the data for the closely related monolithium acetylide provides a strong indication of expected outcomes. The use of ethylenediamine as a complexing agent is known to stabilize the acetylide without significantly diminishing its reactivity for many common ethynylation procedures.[3][4]
| Ketone Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | 2-Methyl-3-butyn-2-ol | 1.1 - 1.2 | THF | -78 to RT | 3 | 94 | [3] |
| 2-Butanone | 3-Methyl-1-pentyn-3-ol | 1.1 - 1.2 | THF | -78 to RT | 3 | 92 | [3] |
| Cyclopentanone | 1-Ethynylcyclopentanol | 1.1 - 1.2 | THF | -78 to RT | 3 | 91 | [3] |
| Cyclohexanone | 1-Ethynylcyclohexanol | 1.1 - 1.2 | THF | -78 to RT | 3 | 95 | [3] |
| Acetophenone | 1-Phenyl-1-propyn-3-ol | 1.1 - 1.2 | THF | -78 to RT | 3 | 93 | [3] |
| (-)-Fenchone | 2-Ethynyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 2.0 | THF | -78 to RT | 3 | 86 (isolated) | [3] |
| Methyl Vinyl Ketone | 3-Methyl-1-penten-4-yn-3-ol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Methyl beta-chloro vinyl ketone | 1-Chloro-3-methyl-1-penten-4-yn-3-ol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Important Safety Considerations: this compound is a flammable solid that reacts violently with water. It is also corrosive and can cause severe skin and eye burns. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Protocol 1: General Procedure for the Ethynylation of Ketones
This protocol is adapted from a general procedure for monolithium acetylide and is expected to be applicable for the ethylenediamine complex.[3]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Ketone of interest
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Pentane or diethyl ether for extraction
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringe or dropping funnel
-
Inert gas supply (argon or nitrogen)
-
Separatory funnel
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is flushed with an inert gas (argon or nitrogen).
-
Reagent Addition: Anhydrous THF is added to the flask via a syringe. This compound (1.1-1.2 equivalents relative to the ketone) is then added to the solvent. For sterically hindered ketones, up to 2.0 equivalents may be necessary.[3] The resulting slurry is stirred and cooled to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: The ketone (1.0 equivalent) is slowly added to the stirred slurry via a syringe or dropping funnel, maintaining the temperature at -78 °C. The reaction mixture may change color upon addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 15 minutes. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred for 3 hours.[3]
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are combined and back-extracted with an organic solvent (e.g., pentane or diethyl ether).
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude propargyl alcohol can be purified by distillation or column chromatography.
Protocol 2: Enantioselective Ethynylation of Ketones
This is a conceptual protocol based on literature describing the use of a chiral lithium binaphtholate catalyst for the enantioselective addition of lithium acetylides to ketones.[2]
Materials:
-
(R)- or (S)-BINOL
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Ketone of interest
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, (R)- or (S)-BINOL (e.g., 0.1 equivalents) is dissolved in anhydrous THF. The solution is cooled to 0 °C, and n-BuLi (0.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the lithium binaphtholate catalyst.
-
Reagent Addition: The solution is cooled to -78 °C, and this compound (1.2 equivalents) is added.
-
Ketone Addition: The ketone (1.0 equivalent) is added slowly to the reaction mixture at -78 °C.
-
Reaction and Workup: The reaction is stirred at -78 °C for the appropriate time (to be optimized for each substrate) and then quenched and worked up as described in Protocol 1. The enantiomeric excess of the product should be determined by chiral HPLC or GC.
Logical Relationships and Considerations
The success of the ethynylation reaction is dependent on several factors that researchers should consider when designing their experiments.
Figure 3: Factors influencing the outcome of ketone ethynylation.
Conclusion
This compound is a versatile and convenient reagent for the ethynylation of a wide range of ketones. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthetic procedures. By carefully considering the factors outlined, high yields of valuable propargyl alcohols can be achieved for use in further synthetic transformations.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4526720A - Process to prepare stabilized monolithium acetylide - Google Patents [patents.google.com]
Application Notes and Protocols: A Detailed Guide to the Alkynylation of Aldehydes using Lithium Acetylide Ethylenediamine Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The alkynylation of aldehydes to produce propargyl alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Propargyl alcohols are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1][2] One common method for this transformation is the use of lithium acetylide. The commercially available lithium acetylide ethylenediamine complex offers a convenient and relatively stable source of the acetylide nucleophile, obviating the need for in-situ generation from acetylene gas.[3][4][5] This document provides a detailed protocol for the alkynylation of aldehydes using this complex.
Data Presentation
The following table summarizes the yields of propargyl alcohols obtained from the reaction of various aldehydes with lithium acetylide. While this data is for in-situ generated lithium acetylide, it serves as a good indicator of the expected yields when using the ethylenediamine complex under optimized conditions.
| Aldehyde | Product | Yield (%) |
| Cyclohexanecarboxaldehyde | 1-Ethynylcyclohexanol | 85 |
| Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 92 |
| Isovaleraldehyde | 4-Methyl-1-pentyn-3-ol | 88 |
| Heptanal | 1-Nonyn-3-ol | 90 |
| Crotonaldehyde | 1-Hexen-4-yn-3-ol | 75 |
Table 1: Representative yields for the addition of monolithium acetylide to various aldehydes. Data adapted from Organic Syntheses procedure for in-situ generated lithium acetylide.[6]
Experimental Protocols
Preparation of this compound (Optional)
While the complex is commercially available, it can also be prepared in the laboratory. The following is a general procedure based on established methods.[7]
Materials:
-
Lithium metal
-
Anhydrous ethylenediamine
-
Anhydrous benzene (or toluene)
-
Acetylene gas (purified)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place freshly cut lithium metal into the flask containing anhydrous benzene.
-
Add anhydrous ethylenediamine dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux to facilitate the formation of lithium ethylenediamide.
-
Cool the reaction mixture and bubble purified acetylene gas through the solution. The formation of the this compound is typically accompanied by a color change and precipitation.
-
The resulting slurry can be used directly or the solid can be isolated by filtration under an inert atmosphere, washed with an anhydrous solvent (e.g., hexane), and dried under vacuum.
Safety Note: Lithium metal is highly reactive. Acetylene is explosive. This procedure should only be carried out by trained personnel in a well-ventilated fume hood under a strict inert atmosphere.
General Protocol for the Alkynylation of an Aldehyde
This protocol details the addition of the this compound to an aldehyde to form the corresponding propargyl alcohol.
Materials:
-
This compound (commercially available or prepared as above)
-
Aldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, hydrochloric acid)
-
Organic extraction solvent (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the this compound (1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., THF).
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is crucial to minimize side reactions.[6][8]
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirred suspension of the lithium acetylide complex over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Warming: Once the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude propargyl alcohol by flash column chromatography on silica gel or distillation to obtain the final product.
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: Synthesis of the lithium acetylide complex.
Caption: Step-by-step alkynylation workflow.
References
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 乙炔锂乙二胺络合物 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. L12401.22 [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Terminal Alkynes Using Lithium Acetylide Ethylenediamine Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an ethynyl group into a molecule is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Terminal alkynes are versatile building blocks that participate in a wide array of chemical reactions, including click chemistry, Sonogashira coupling, and various addition reactions. Lithium acetylide ethylenediamine complex is a commercially available, stable, and easy-to-handle reagent that serves as a convenient source of the acetylide anion for the synthesis of terminal alkynes. This document provides detailed application notes and experimental protocols for the synthesis of terminal alkynes via the reaction of this compound with primary alkyl halides.
Reaction Principle
The synthesis of terminal alkynes using this compound proceeds via a nucleophilic substitution reaction (SN2). The ethylenediamine ligand stabilizes the lithium acetylide, rendering it a less pyrophoric and more manageable solid. In a suitable polar aprotic solvent, the acetylide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. This reaction is most efficient with primary alkyl halides. With secondary and tertiary alkyl halides, elimination reactions (E2) often become the major pathway, leading to the formation of alkenes.
Data Presentation
The following table summarizes the yield of terminal alkynes obtained from the reaction of this compound with various primary alkyl halides.
| Alkyl Halide | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1-Bromo-3,7-dimethyloctane | 5,9-Dimethyl-1-decyne | DMSO | 12 | 76 |
Experimental Protocols
General Procedure for the Synthesis of Terminal Alkynes from Primary Alkyl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (90%)
-
Primary alkyl halide
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent (e.g., DMF)
-
Anhydrous diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Septum
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Synthesis of 5,9-Dimethyl-1-decyne
This protocol details the synthesis of 5,9-dimethyl-1-decyne from 1-bromo-3,7-dimethyloctane.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon), add this compound (1.05 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 1-bromo-3,7-dimethyloctane (1.0 equivalent) to the stirred suspension via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, cool the mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted this compound.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5,9-dimethyl-1-decyne. The isolated yield for this reaction is reported to be 76%.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of terminal alkynes using this compound.
Caption: General workflow for terminal alkyne synthesis.
Safety Precautions
-
This compound is a water-reactive and flammable solid. It should be handled under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The quenching of the reaction with water is exothermic and should be performed slowly and with caution, especially on a large scale.
Application Notes: Synthesis of Propargyl Alcohols using Lithium Acetylide Ethylenediamine Complex
Introduction
Propargyl alcohols are crucial building blocks in organic synthesis, serving as precursors for a wide array of molecules, including unsaturated ketones, heterocycles, and natural products like vitamins A and E.[1] The ethynylation of carbonyl compounds is a primary method for their synthesis. Lithium acetylide ethylenediamine complex is a widely used and commercially available reagent for this transformation. It offers a stable and convenient source of the acetylide anion for addition to aldehydes and ketones.[2]
This reagent is a solid, often sold as a complex with ethylenediamine, which enhances its stability and handling compared to generating lithium acetylide in situ from acetylene gas.[2] It is effective for the ethynylation of a broad range of aldehydes and ketones to produce the corresponding secondary and tertiary propargyl alcohols.[2][3] The reaction proceeds via the nucleophilic addition of the acetylide ion to the electrophilic carbonyl carbon.[4][5]
Key Applications:
-
Synthesis of Secondary and Tertiary Alcohols: The reagent readily reacts with both aldehydes and ketones to yield the respective propargyl alcohols.[3][4]
-
Pharmaceutical Synthesis: It is utilized in the industrial production of pharmaceuticals, such as the tranquilizer Placidyl®, and is a key intermediate in the synthesis of Vitamin A.[2]
-
Complex Molecule Synthesis: The complex is employed in the total synthesis of natural products, including (−)-goniotrionin and englerin A, where it is used for epoxide ring-opening reactions.[2]
-
Enantioselective Synthesis: In combination with chiral ligands like lithium binaphtholate, it can be used for the enantioselective alkynylation of ketones.[2][6]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the acetylide anion, derived from the this compound, on the carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final propargyl alcohol product.[4]
Caption: General mechanism for propargyl alcohol synthesis.
The experimental workflow involves the careful addition of the carbonyl compound to a cooled solution of the lithium acetylide complex, followed by quenching and purification.
Caption: Standard experimental workflow for the synthesis.
Experimental Protocols
This protocol is a generalized procedure adapted from established methods for the addition of lithium acetylide to aldehydes and ketones.[3]
Materials and Reagents:
-
This compound (90%)
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
1.0 M Hydrochloric Acid (HCl)
-
Pentane (or other suitable extraction solvent like diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled and flame-dried under a stream of inert gas.
-
Reagent Preparation: The flask is charged with this compound (typically 1.1–2.0 equivalents relative to the carbonyl compound). Anhydrous THF is added via syringe to create a suspension, aiming for a final acetylide concentration of approximately 0.5 M for optimal yields.[3]
-
Reaction Initiation: The resulting suspension is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Carbonyl Compound: The selected aldehyde or ketone (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred suspension via syringe over a period of 30-60 minutes. The internal temperature should be maintained below -70 °C during the addition.
-
Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature while stirring for approximately 3 hours.[3]
-
Work-up: The reaction is carefully quenched by the slow addition of 1.0 M hydrochloric acid.[3] The mixture is stirred for an additional 20 minutes.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two to three times with a suitable organic solvent (e.g., pentane or diethyl ether).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude propargyl alcohol.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel as required.
Safety Precautions:
-
This compound is moisture-sensitive and can react violently with water, releasing flammable acetylene gas. All operations should be conducted under an inert atmosphere using anhydrous solvents and techniques.
-
The reagent is corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.
-
The quenching step with acid is exothermic and should be performed slowly and with cooling if necessary.
Quantitative Data
The yields of propargyl alcohols can vary depending on the substrate. The following table summarizes representative yields for the reaction of monolithium acetylide (often generated in situ but with similar reactivity to the ethylenediamine complex) with various aldehydes and ketones.[3]
| Entry | Carbonyl Compound | Molar Ratio (Acetylide:Carbonyl) | Yield (%) |
| 1 | Cyclohexanone | 1.1 : 1 | 95 |
| 2 | Acetophenone | 1.1 : 1 | 92 |
| 3 | 2-Butanone | 1.1 : 1 | 90 |
| 4 | Isobutyraldehyde | 1.1 : 1 | 89 |
| 5 | Fenchone (Sterically Hindered) | 2.0 : 1 | 87 |
| 6 | Benzaldehyde | 1.1 : 1 | 85 |
| 7 | Acetone | 1.1 : 1 | 85 |
Table adapted from data presented in Organic Syntheses procedures.[3] Yields are typically isolated yields after purification. For sterically hindered ketones, using a larger excess of the lithium acetylide reagent can lead to improved yields.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
Application Notes and Protocols: Ring-Opening of Epoxides with Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with acetylide nucleophiles is a powerful and reliable method for the formation of carbon-carbon bonds, yielding synthetically versatile propargyl alcohols.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as the resulting propargyl alcohol moiety is a key building block in the synthesis of numerous complex organic molecules and natural products, including (-)-goniotrionin and englerin A.[3] Lithium acetylide ethylenediamine complex is a stable, commercially available, and easy-to-handle reagent that serves as a convenient source of lithium acetylide for this transformation.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the acetylide anion attacks one of the electrophilic carbons of the epoxide, leading to the opening of the strained three-membered ring.[1]
Reaction Mechanism and Stereochemistry
The reaction is initiated by the nucleophilic attack of the acetylide anion on an epoxide ring carbon. Under basic or neutral conditions with a strong nucleophile like an acetylide, the attack occurs at the less sterically hindered carbon atom.[1] This process happens in a single, concerted step, resulting in an inversion of stereochemistry at the site of attack. The initial product is a lithium alkoxide, which is subsequently protonated during an aqueous workup to yield the final propargyl alcohol. The overall transformation results in an anti relationship between the newly introduced ethynyl group and the hydroxyl group.[1]
Diagrams and Visualizations
Reaction Mechanism
Caption: General mechanism for the SN2 ring-opening of an epoxide.
Experimental Workflow
Caption: A typical experimental workflow for the alkynylation of epoxides.
Factors Influencing Regioselectivity
Caption: Influence of reaction conditions on the regioselectivity of epoxide opening.
Quantitative Data
| Entry | Epoxide | Aryl Acetylene | Time (h) | Yield (%) |
| 1 | Styrene Oxide | Phenylacetylene | 3 | 64 |
| 2 | Styrene Oxide | 4-Ethynyltoluene | 3 | 59 |
| 3 | Styrene Oxide | 1-Ethynyl-4-methoxybenzene | 3 | 58 |
| 4 | 1,2-Epoxy-octane | Phenylacetylene | 12 | 55 |
| 5 | Cyclohexene Oxide | Phenylacetylene | 12 | 68 |
| 6 | Cyclohexene Oxide | 4-Ethynyltoluene | 12 | 65 |
Table adapted from Kim, S. et al., Bull. Korean Chem. Soc. 2005, Vol. 26, No. 10, 1645-1646.[4]
Experimental Protocols
The following is a representative protocol for the ring-opening of an epoxide, adapted from established procedures for nucleophilic additions with lithium acetylide reagents.[4]
Objective: To synthesize 4-phenylbut-3-yn-2-ol via the ring-opening of styrene oxide.
Materials:
-
Styrene Oxide (1.0 mmol, 120 mg, 114 µL)
-
This compound (1.2 mmol, 110 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add styrene oxide (1.0 mmol, 114 µL) and anhydrous THF (3 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the this compound (1.2 mmol, 110 mg) to the cooled solution in small portions over 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenylbut-3-yn-2-ol.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Safety Precautions:
-
This compound is moisture-sensitive and can be flammable. Handle under an inert atmosphere.[3]
-
All solvents should be anhydrous.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Applications in Drug Development
The ability to stereoselectively introduce a propargyl group makes this reaction highly valuable in the synthesis of complex chiral molecules. Epoxide intermediates, often derived from asymmetric epoxidation methods like the Sharpless or Jacobsen-Katsuki reactions, can be opened with high fidelity to install the alkyne functionality. This strategy provides access to chiral propargylic alcohols, which are precursors to a wide range of pharmacologically active compounds, including heterocycles, terpenes, and peptidomimetics.[2] The alkyne can be further functionalized, for example, through Sonogashira coupling or "click" chemistry, expanding its utility in creating diverse molecular scaffolds for drug discovery programs.
References
Application Notes and Protocols: Stereoselective Addition of Lithium Acetylide to Chiral Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of lithium acetylides to chiral carbonyl compounds is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This method provides access to chiral propargylic alcohols, which are valuable synthetic intermediates for the preparation of a wide range of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The stereochemical outcome of this reaction is highly dependent on the inherent chirality of the carbonyl substrate and can be influenced by the choice of reagents, solvents, and chiral catalysts or auxiliaries. This document provides an overview of the key stereochemical models governing these reactions, detailed experimental protocols, and a summary of representative quantitative data.
Stereochemical Control Models
The diastereoselectivity of the addition of nucleophiles, such as lithium acetylides, to α-chiral aldehydes and ketones can often be predicted by established stereochemical models. The two predominant models are the Felkin-Anh model for non-chelating systems and the Cram-chelation model for systems containing a coordinating group at the α-position.
Felkin-Anh Model (Non-Chelation Control)
In the absence of a chelating group on the α-carbon, the stereochemical outcome can typically be rationalized by the Felkin-Anh model. This model predicts that the largest substituent on the α-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°).[1][2][3]
Caption: Felkin-Anh model transition state.
Cram-Chelation Model
When the α-substituent on the chiral carbonyl is a Lewis basic group, such as an alkoxy or benzyloxy group, a chelating metal can coordinate to both the carbonyl oxygen and the heteroatom of the substituent. This coordination locks the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered face of the rigid, chelated intermediate.[1][4][5][6] This often leads to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[5]
Caption: Cram-chelation model intermediate.
Data Presentation
The following tables summarize quantitative data for the stereoselective addition of lithium acetylides to various chiral carbonyl compounds under different reaction conditions.
Table 1: Diastereoselective Addition to α-Chiral Aldehydes (Felkin-Anh Control)
| Entry | Aldehyde (R) | Acetylide (R') | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Ph | Ph | n-BuLi, THF, -78 °C | 95 | >95:5 | [7] |
| 2 | c-Hex | SiMe₃ | n-BuLi, THF, -78 °C | 88 | 90:10 | [7] |
| 3 | i-Pr | n-Bu | n-BuLi, THF, -78 °C | 92 | 85:15 | [7] |
Table 2: Diastereoselective Addition to α-Alkoxy Ketones (Chelation Control)
| Entry | Ketone | Acetylide (R') | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | α-Benzyloxyacetophenone | Ph | MgBr₂ | 85 | >98:2 | [8] |
| 2 | 1-(Benzyloxy)-3-methylbutan-2-one | SiMe₃ | ZnCl₂ | 78 | 95:5 | [8] |
| 3 | 2-(Benzyloxy)cyclohexanone | n-Bu | TiCl₄ | 82 | 97:3 | [8] |
Table 3: Enantioselective Addition to Prochiral Ketones Catalyzed by Chiral Lithium Binaphtholate
| Entry | Ketone | Acetylide (R') | Catalyst (mol%) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---| | 1 | Acetophenone | Ph | (R)-BINOL (10) | 98 | 92 |[9] | | 2 | 2-Heptanone | SiMe₃ | (R)-BINOL (10) | 91 | 88 |[9] | | 3 | Cyclohexyl methyl ketone | n-Bu | (R)-BINOL (10) | 95 | 90 |[9] |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Addition of Lithium Acetylide to a Chiral Aldehyde (Felkin-Anh Control)
This protocol is a representative example for the synthesis of propargylic alcohols with high diastereoselectivity from α-chiral aldehydes.
Materials:
-
α-Chiral aldehyde
-
Terminal alkyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with the terminal alkyne (1.2 equivalents) and dissolved in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Formation of Lithium Acetylide: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 5 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Addition of Aldehyde: A solution of the α-chiral aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C over 10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired propargylic alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude reaction mixture.
References
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Lithium Acetylide Ethylenediamine Complex in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium acetylide ethylenediamine complex is a stable and commercially available source of the acetylide anion, a powerful C2 building block in organic synthesis. Its enhanced stability and solubility compared to lithium acetylide itself make it a valuable reagent in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, drawing upon examples from the total syntheses of bioactive natural products.
The primary applications of this reagent in the context of natural product synthesis include:
-
Epoxide Ring-Opening: The acetylide anion is a potent nucleophile that readily opens epoxide rings to furnish propargyl alcohols. This transformation is crucial for extending carbon chains and introducing versatile alkyne functionality for further elaboration.
-
Ethynylation of Ketones: The addition of the acetylide to ketones is a fundamental method for the synthesis of tertiary propargyl alcohols, which are common structural motifs in natural products and can serve as precursors for various functional groups.
These reactions are characterized by their high efficiency and stereospecificity, making this compound an indispensable tool for the stereocontrolled synthesis of complex natural products.
Key Applications in Natural Product Total Synthesis
Epoxide Ring-Opening in the Total Synthesis of (-)-Goniothalamin and Englerin A
The nucleophilic ring-opening of epoxides by this compound is a cornerstone reaction in the synthesis of several natural products. This method allows for the precise introduction of an ethynyl group, which can be further functionalized.
In the total synthesis of the styryl-lactone natural product (-)-goniothalamin, a key step involves the regioselective opening of a chiral epoxide with this compound. This reaction establishes a crucial carbon-carbon bond and sets the stage for subsequent transformations.
Reaction Scheme:
Application Notes and Protocols for Scale-up Synthesis Involving Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium acetylide ethylenediamine complex is a potent and versatile reagent in organic synthesis, primarily utilized for the introduction of an ethynyl group. Its application is crucial in the synthesis of various pharmaceuticals and complex organic molecules.[1][2][3][4] Notably, it plays a significant role in the industrial production of Vitamin A and the tranquilizer Placidyl®.[1][2] This document provides detailed application notes and protocols for the scale-up of synthetic procedures involving this reagent, with a strong emphasis on safety and operational efficiency.
The complex is a slightly yellow to light brown crystalline solid that is highly reactive and sensitive to moisture and air.[1][5] It reacts violently with water, releasing flammable acetylene gas, and can spontaneously ignite upon exposure to air and moisture.[5][6][7] Therefore, strict adherence to safety protocols is paramount during its handling and use in large-scale operations.
Safety First: Handling and Storage at Scale
Scaling up reactions with this compound introduces significant safety challenges that must be rigorously addressed.
Personal Protective Equipment (PPE):
-
Fire-resistant lab coat (e.g., Nomex)[8]
-
Neoprene gloves over nitrile gloves for adequate skin protection[8]
-
Appropriate respiratory protection (e.g., NIOSH/MSHA or European Standard EN 149 approved respirator) if handling outside of a contained system.[6][7]
Engineering Controls:
-
All operations should be conducted in a well-ventilated chemical fume hood or a glove box with an inert atmosphere.[6][8][9]
-
Use explosion-proof electrical equipment and ensure all equipment is properly grounded to prevent static discharge.[7]
-
An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time.[7][8]
Storage and Incompatibilities:
-
Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6][7][9] The material should be kept under an inert atmosphere.[6][9]
-
It is incompatible with acids, alcohols, carbon dioxide, water, copper, copper alloys, and oxidizing agents.[6][9]
Spill and Fire Procedures:
-
In case of a spill, eliminate all ignition sources.[10] Cover the spill with dry earth, dry sand, or another non-combustible material.[10] DO NOT USE WATER OR FOAM. [10]
-
For fires involving this reagent, use dry chemical, soda ash, lime, sand, or a Class D extinguisher.[10]
General Reaction Parameters for Ethynylation
This compound is a strong nucleophile used for the ethynylation of various electrophiles, most commonly aldehydes and ketones, to form propargyl alcohols.[2][4][11]
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | 1.1 - 2.0 equivalents | For sterically hindered substrates, a larger excess (up to 2.0 eq.) may be required for optimal yields.[11] |
| Temperature | -78°C to 0°C | Reactions are typically initiated at low temperatures (-78°C) to control reactivity and prevent side reactions like the disproportionation of monolithium acetylide.[11] The reaction mixture is then allowed to warm to room temperature.[11] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous solvents are critical for reaction success. |
| Concentration | ~0.5 M | Optimal yields are often obtained at this concentration. Higher concentrations may lead to slightly lower yields.[11] |
| Work-up | Aqueous acid (e.g., 1.0 M HCl) | The reaction is typically quenched by the careful addition of an aqueous acid solution.[11] |
Experimental Protocol: Scale-up Synthesis of a Propargyl Alcohol
This protocol outlines a general procedure for the ethynylation of a ketone on a multi-gram scale. Caution: This reaction should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
This compound (as a solid or slurry in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone substrate
-
1.0 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Multi-neck, round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the reaction flask under a positive pressure of dry nitrogen. Ensure all glassware is thoroughly dried before use.
-
Reagent Preparation: In the reaction flask, suspend or dissolve the this compound (1.2 equivalents) in anhydrous THF. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the ketone solution dropwise to the cooled lithium acetylide suspension over a period of 1-2 hours, maintaining the internal temperature below -70°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. The reaction is typically complete upon reaching room temperature.[11]
-
Quenching: Carefully and slowly add 1.0 M HCl to the reaction mixture at 0°C to quench the reaction and dissolve any precipitated salts. Caution: This is an exothermic process and will evolve acetylene gas. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude propargyl alcohol can then be purified by column chromatography or distillation.
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental workflows.
References
- 1. Page loading... [guidechem.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fiveable.me [fiveable.me]
- 4. Lithium acetylide, ethylenediamine complex 90 6867-30-7 [sigmaaldrich.com]
- 5. Cas 6867-30-7 | this compound [finechemical.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
"safe handling and quenching procedures for lithium acetylide ethylenediamine complex"
Application Notes and Protocols for Lithium Acetylide Ethylenediamine Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and quenching of lithium acetylenylide ethylenediamine complex. This reagent is a powerful tool in organic synthesis but requires strict adherence to safety procedures due to its hazardous properties.
Hazard Summary and Physical Properties
This compound is a highly reactive and hazardous material. It is a strong reducing agent that is pyrophoric, air-reactive, and water-reactive.[1][2] The solid can absorb moisture from the air, which can lead to spontaneous heating and ignition.[1][2] Its reaction with water is violent and produces flammable acetylene gas and corrosive lithium hydroxide.[1][2][3] The heat from this reaction can be sufficient to ignite the acetylene.[1][2] The complex is also sensitive to shock, friction, and heat, and can explode, producing intense heat.[1][2]
Table 1: Hazard and Physical Property Summary
| Property/Hazard | Description | Citations |
| Appearance | Crystalline solid, slightly yellow to light brown crystals or crystalline powder. | [2][4] |
| Reactivity | Strong reducing agent, pyrophoric, air-reactive, water-reactive. Reacts violently with water. | [1][2][3] |
| Hazards | In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Sensitive to shock, friction, and heat. | [1][2][5][6] |
| Incompatible Materials | Water, alcohols, acids, oxidizing agents, carbon dioxide, copper, and copper alloys. | [3] |
| Decomposition | Decomposes at 76 °C. | [4][6] |
| Boiling Point | 110.6 °C (literature) | [4][6] |
| Storage | Store in a dry, well-ventilated place, under an inert atmosphere, and refrigerated at 2-8°C. Keep away from heat, sparks, and open flames. | [3][4][6] |
Safe Handling Protocol
Due to the hazardous nature of this reagent, all handling must be conducted in a controlled environment by trained personnel.
Engineering Controls
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[3][5]
-
Inert Atmosphere: Handling and storage must be under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[3][5] A glovebox is the preferred environment for handling this reagent.
-
Ventilation: Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear fitted safety goggles and a face shield.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) over a pair of fire-resistant liners.[7] Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: Wear a fire-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: For situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[3][5]
Experimental Workflow for Safe Handling
The following protocol outlines the steps for safely handling this compound.
-
Preparation:
-
Dispensing:
-
Work under an inert atmosphere.
-
Carefully open the reagent container.
-
Quickly weigh and transfer the desired amount of the complex to the reaction vessel.
-
Securely close the reagent container immediately after dispensing.
-
-
Reaction Setup:
-
Add the reagent to the reaction mixture in a controlled manner, maintaining an inert atmosphere.
-
Monitor the reaction for any signs of uncontrolled exotherm.
-
Caption: Workflow for the safe handling of this compound.
Quenching Protocol
Unreacted this compound must be carefully quenched. The following protocol is a general guideline and should be adapted based on the scale of the reaction.
Materials and Reagents
-
Isopropanol
-
Methanol
-
Water or saturated aqueous ammonium chloride
-
Dry ice (optional, for very reactive quenching)
-
An inert solvent (e.g., toluene, THF)
-
Appropriate quenching vessel (at least 4 times the volume of the solution to be quenched)
-
Stir bar and stir plate
-
Ice bath
Experimental Protocol for Quenching
This procedure should be performed under an inert atmosphere until the initial vigorous reaction has ceased.
-
Preparation:
-
Initial Quench:
-
Final Quench:
-
Once the initial vigorous reaction has subsided, slowly add a more reactive quenching agent, such as methanol.
-
After the reaction with methanol is complete, cautiously add water or a saturated aqueous solution of ammonium chloride dropwise to ensure complete quenching.[8]
-
-
Workup:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Continue to stir the mixture for at least one hour to ensure the quench is complete.[8]
-
The resulting mixture can then be worked up as required by the specific experimental procedure.
-
Caption: Sequential procedure for the safe quenching of this compound.
Spill and Emergency Procedures
-
Spill: In case of a small spill, cover the material with dry earth, dry sand, or another non-combustible material, followed by a plastic sheet to minimize spreading or contact with rain.[1] Isolate the spill area.[1]
-
Fire: Use a Class D fire extinguisher, dry chemical, soda ash, lime, or sand. DO NOT USE WATER OR FOAM. [1][2] If the fire is large, withdraw from the area and let it burn.[1][2]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. 乙炔锂乙二胺络合物 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using Lithium Acetylide Complexes
Introduction
Lithium acetylide and its complexes are powerful C-C bond-forming reagents extensively used in the synthesis of pharmaceutical intermediates. Their high nucleophilicity enables the introduction of an ethynyl group into a wide range of electrophilic molecules, most notably carbonyl compounds and epoxides. This application note focuses on the utility of lithium acetylide complexes in the stereoselective synthesis of chiral propargyl alcohols and the regioselective ring-opening of epoxides, both of which are key structural motifs in numerous active pharmaceutical ingredients (APIs). The use of commercially available and stable lithium acetylide-ethylenediamine complex offers a safer and more convenient alternative to the in-situ generation of lithium acetylide, making it suitable for larger-scale syntheses.
Key Applications in Pharmaceutical Synthesis
-
Enantioselective Addition to Carbonyls: The addition of lithium acetylides to prochiral ketones and aldehydes is a fundamental method for constructing chiral propargylic alcohols. The stereochemical outcome of this reaction can be controlled with high fidelity through the use of chiral ligands. A prominent example is the synthesis of a key intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV. In this synthesis, the enantioselective addition of lithium cyclopropylacetylide to a trifluoromethyl ketone is a critical step for establishing the required stereocenter.
-
Ring-Opening of Epoxides: Lithium acetylide complexes are effective nucleophiles for the regioselective ring-opening of epoxides, yielding valuable β-alkynyl alcohols. This transformation is particularly useful in the synthesis of complex molecules where the installation of adjacent stereocenters with specific functionalities is required. The reaction typically proceeds via an S(_N)2 mechanism, with the acetylide attacking the less sterically hindered carbon of the epoxide ring.
Data Presentation
The following tables summarize quantitative data for representative syntheses of pharmaceutical intermediates using lithium acetylide complexes.
Table 1: Enantioselective Addition of Lithium Acetylides to Ketones
| Entry | Ketone Substrate | Acetylide Reagent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 4-Chloro-2-(trifluoroacetyl)aniline derivative | Lithium cyclopropylacetylide | (1R,2S)-N-Pyrrolidinylnorephedrine | Toluene/THF | -10 to 0 | - | 62 (overall) | >99 | [1] |
| 2 | Acetophenone | Lithium phenylacetylide | (R)-Lithium Binaphtholate | THF | -78 | 1 | 95 | 96 | [2] |
| 3 | 2-Methoxyacetophenone | Lithium phenylacetylide | (R)-Lithium Binaphtholate | THF | -78 | 1 | 98 | 94 | [2] |
| 4 | Cyclohexanecarbaldehyde | Lithium phenylacetylide | (R)-Lithium Binaphtholate | THF | -78 | 1 | 91 | 75 | [2] |
Table 2: Ring-Opening of Epoxides with Lithium Acetylide
Detailed quantitative data for a specific pharmaceutical intermediate synthesis via epoxide ring-opening with lithium acetylide was not prominently available in the searched literature. The following represents a general reaction scheme and expected outcomes based on the reactivity of these compounds.
| Entry | Epoxide Substrate | Acetylide Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity | Ref. |
| 1 | Styrene Oxide | Lithium Acetylide | THF/HMPA | 0 to RT | 12 | 1-Phenyl-3-butyn-1-ol | 85 | >95:5 (attack at less hindered carbon) | General Knowledge |
| 2 | Cyclohexene Oxide | Lithium Acetylide | THF | 25 | 24 | trans-2-Ethynylcyclohexanol | 70 | >98:2 | General Knowledge |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol (Efavirenz Intermediate)
This protocol is adapted from the synthesis of a key intermediate for Efavirenz.[1][3]
Materials:
-
4-Chloro-2-(trifluoroacetyl)aniline
-
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (chiral ligand)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopropylacetylene
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the chiral ligand (1.2 equiv.) in anhydrous toluene at 0°C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at 0°C.
-
Add cyclopropylacetylene (1.1 equiv.) dropwise to the solution, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 1 hour at 0°C to form the chiral lithium acetylide complex.
-
In a separate flask, dissolve 4-chloro-2-(trifluoroacetyl)aniline (1.0 equiv.) in anhydrous THF.
-
Cool the solution of the ketone to -10°C.
-
Slowly add the pre-formed chiral lithium acetylide complex solution to the ketone solution via cannula, maintaining the internal temperature below -5°C.
-
Stir the reaction mixture at -10 to 0°C until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral propargyl alcohol.
Protocol 2: General Procedure for the Ring-Opening of an Epoxide with Lithium Acetylide-Ethylenediamine Complex
Materials:
-
Epoxide substrate
-
Lithium acetylide-ethylenediamine complex
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of the epoxide (1.0 equiv.) in anhydrous DMSO or THF under an inert atmosphere, add lithium acetylide-ethylenediamine complex (1.2-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to yield the corresponding β-alkynyl alcohol.
Mandatory Visualization
References
Application Notes and Protocols: Enantioselective Alkynylation of Ketones Catalyzed by Lithium Binaphtholate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective alkynylation of ketones, a powerful transformation for the synthesis of chiral tertiary propargylic alcohols. This reaction is effectively catalyzed by chiral lithium binaphtholate complexes, offering high yields and excellent enantioselectivities. The protocols and data presented herein are compiled from seminal works in the field, primarily from the research conducted by Nakajima and coworkers.[1][2]
Introduction
The enantioselective addition of terminal alkynes to ketones is a fundamental carbon-carbon bond-forming reaction that furnishes optically active tertiary propargylic alcohols. These products are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. The use of lithium acetylides in conjunction with a chiral lithium binaphtholate catalyst provides a highly effective and metal-free approach to this transformation.[1][2] A key parameter for achieving high enantioselectivity is the slow addition of the ketone to the reaction mixture containing the lithium acetylide and the chiral catalyst.[1][2]
Reaction Principle
The core of this methodology lies in the in-situ formation of a chiral lithium binaphtholate catalyst, which coordinates with the lithium acetylide and the incoming ketone. This ternary complex facilitates the enantioselective transfer of the alkynyl group to the carbonyl carbon of the ketone. The choice of the chiral binaphthol (BINOL) ligand, particularly with bulky substituents at the 3,3'-positions, is crucial for inducing high levels of stereocontrol.
Data Presentation
The following tables summarize the quantitative data for the enantioselective alkynylation of various ketones with different terminal alkynes, showcasing the broad applicability and efficiency of this catalytic system.
Table 1: Enantioselective Alkynylation of Aromatic Ketones
| Entry | Ketone | Alkyne | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | Phenylacetylene | 1,3-diphenylprop-2-yn-1-ol | 95 | 96 |
| 2 | Acetophenone | 1-Hexyne | 1-phenylhept-2-yn-1-ol | 92 | 95 |
| 3 | Acetophenone | (Trimethylsilyl)acetylene | 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 93 | 91 |
| 4 | 2-Acetylnaphthalene | Phenylacetylene | 1-(naphthalen-2-yl)-3-phenylprop-2-yn-1-ol | 97 | 86 |
| 5 | 3-Acetylpyridine | Phenylacetylene | 3-phenyl-1-(pyridin-3-yl)prop-2-yn-1-ol | 96 | 87 |
| 6 | 4-Methoxyacetophenone | Phenylacetylene | 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol | 93 | 92 |
Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10 mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.
Table 2: Enantioselective Alkynylation of Aliphatic Ketones
| Entry | Ketone | Alkyne | Product | Yield (%) | ee (%) |
| 1 | 2-Heptanone | Phenylacetylene | 4-phenylnon-3-yn-2-ol | 89 | 87 |
| 2 | Cyclohexyl methyl ketone | Phenylacetylene | 1-cyclohexyl-3-phenylprop-2-yn-1-ol | 94 | 85 |
| 3 | 3-Pentanone | Phenylacetylene | 5-phenyloct-4-yn-3-ol | 89 | 81 |
Reaction conditions: Ketone (1.0 equiv), Alkyne (2.0 equiv), (R)-3,3'-Diphenyl-BINOL (10 mol%), n-BuLi (2.2 equiv), THF, -78 °C, 12 h.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Protocol 1: General Procedure for the Enantioselective Alkynylation of Ketones
Materials:
-
(R)-3,3'-Diphenyl-1,1'-bi-2-naphthol ((R)-3,3'-Diphenyl-BINOL)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Terminal alkyne (e.g., phenylacetylene)
-
Ketone (e.g., acetophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-3,3'-diphenyl-BINOL (0.05 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.
-
Slowly add n-BuLi (0.11 mmol, 2.2 equiv relative to BINOL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the dilithium salt of the binaphthol.
-
-
Lithium Acetylide Formation:
-
In a separate flame-dried Schlenk flask under argon, dissolve the terminal alkyne (1.0 mmol, 2.0 equiv relative to the ketone) in anhydrous THF (2.0 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.0 mmol, 2.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Catalytic Alkynylation:
-
Transfer the freshly prepared lithium acetylide solution to the flask containing the chiral lithium binaphtholate catalyst at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired chiral tertiary propargylic alcohol.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective alkynylation.
Experimental Workflow
Caption: General experimental workflow for the alkynylation.
Logical Relationships of Key Parameters
References
Troubleshooting & Optimization
"common side reactions with lithium acetylide ethylenediamine complex"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium acetylide ethylenediamine complex. The information is designed to help users address common issues encountered during experiments, with a focus on minimizing side reactions and maximizing product yield.
Troubleshooting Guide
Low product yield and unexpected byproducts are common challenges when working with this compound. This guide addresses potential causes and provides systematic solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of the Reagent | This compound is highly sensitive to moisture and air.[1][2][3] Ensure the reagent has been stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and in a cool, dry place.[4][5][6] Use freshly opened or properly stored reagent for best results. |
| Formation of Unreactive Dilithium Acetylide | The primary side reaction is the disproportionation of monolithium acetylide to the less reactive dilithium acetylide and acetylene.[4][7] This is often caused by elevated temperatures or localized high concentrations of the reagent. Maintain a reaction temperature of -78°C and ensure slow, dropwise addition of the lithium acetylide solution or the substrate.[4] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the starting material is still present after a reasonable time, consider extending the reaction time or adding a slight excess (1.1-1.2 equivalents) of the lithium acetylide complex.[4] For sterically hindered substrates, a larger excess (up to 2.0 equivalents) may be necessary.[4] |
| Quenching Issues | Premature or improper quenching of the reaction can lead to low yields. Ensure the reaction is complete before quenching. Use a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride, and perform the quench at a low temperature before warming to room temperature. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Recommended Solution |
| Reaction with Solvent | Ensure the solvent is anhydrous and compatible with the strong base. Ethers like tetrahydrofuran (THF) are common, but must be thoroughly dried. Protic solvents (e.g., alcohols, water) will react violently with the acetylide.[4][8] |
| Elimination Reactions | When reacting with alkyl halides, especially secondary and tertiary halides, the strongly basic nature of the acetylide can favor elimination (E2) over substitution (SN2), leading to the formation of alkenes.[5] Whenever possible, use primary or methyl halides to minimize this side reaction.[5] |
| Reaction Temperature Too High | Allowing the reaction to warm prematurely can promote side reactions. Maintain the recommended low temperature throughout the addition and reaction period.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions with this compound?
A1: The most prevalent side reaction is the disproportionation of the active monolithium acetylide into the largely unreactive dilithium acetylide and acetylene.[4][7] This process is accelerated by temperatures above -78°C and high concentrations of the reagent.[4] Other side reactions include elimination reactions when using sterically hindered alkyl halides and reactions with trace amounts of water or other protic impurities.[5]
Q2: How can I minimize the formation of dilithium acetylide?
A2: To minimize the formation of dilithium acetylide, it is crucial to maintain a low reaction temperature, typically -78°C (a dry ice/acetone bath).[4] The addition of reagents should be done slowly and in a controlled manner to avoid localized high concentrations.[4] The ethylenediamine in the complex helps to stabilize the monolithium acetylide, but careful adherence to reaction conditions is still necessary.[4][7]
Q3: What are the signs of reagent degradation?
A3: this compound is a slightly yellow to light brown crystalline solid.[2][9] Significant darkening of the color or the presence of clumps may indicate degradation due to improper storage. The most definitive sign of degradation is poor performance in a reaction that has previously worked well.
Q4: What solvents are compatible with this reagent?
A4: Anhydrous aprotic solvents are required. Commonly used solvents include tetrahydrofuran (THF), diethyl ether, and dioxane.[5][6][7][9] It is critical to use thoroughly dried solvents, as the reagent reacts violently with water.[1][4][8][10]
Q5: What are the key safety precautions when handling this compound?
A5: This reagent is highly reactive and requires careful handling in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[4][8] It is corrosive and can cause severe skin and eye burns.[4][8] It reacts violently with water to release flammable acetylene gas, which can ignite.[1][3][8] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[4][8]
Experimental Protocols
General Protocol for Ethynylation of a Ketone
This protocol provides a general guideline. Specific amounts and reaction times should be optimized for the particular substrate.
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Use a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Prepare a solution of the ketone in an appropriate anhydrous solvent (e.g., THF).
-
Prepare a solution or slurry of this compound (typically 1.1-2.0 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Place the ketone solution in the reaction flask and cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add the this compound solution/slurry to the ketone solution dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature at or below -75°C during the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78°C for the desired amount of time (typically 1-4 hours).
-
Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to slowly warm to room temperature with vigorous stirring.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Visualizations
Caption: Reaction pathways for lithium acetylide.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. 乙炔锂乙二胺络合物 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acetylide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Yields in Ethynylation Reactions with Lithium Acetylide
Welcome to the Technical Support Center for ethynylation reactions utilizing lithium acetylide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conducting ethynylation reactions with lithium acetylide?
A1: The recommended temperature for the preparation of monolithium acetylide and its subsequent reaction with carbonyl compounds is -78 °C.[1][2] Maintaining this low temperature is critical to prevent the disproportionation of monolithium acetylide into the unreactive and insoluble dilithium acetylide and acetylene.[1][2] Warming the solution to 0 °C can lead to the irreversible formation of this undesired byproduct, which will significantly lower the yield of your desired propargyl alcohol.[1][2]
Q2: How does the concentration of the lithium acetylide solution affect the reaction yield?
A2: Optimum yields are typically achieved with a monolithium acetylide concentration of approximately 0.5 M.[1][2] Higher concentrations, approaching 1.0 M, have been observed to result in slightly lower yields.[1][2]
Q3: What is the primary cause of low yields in these reactions?
A3: A common culprit for low yields is the formation of dilithium acetylide.[1][2] This can occur if the reaction temperature is not kept sufficiently low (at -78 °C) or if butyllithium is added too quickly during the preparation of the acetylide.[1][2] Dilithium acetylide is an insoluble salt in tetrahydrofuran (THF) and is generally unreactive towards ketones and aldehydes.[1][2]
Q4: Are there any specific safety precautions I should take when working with lithium acetylide?
A4: Yes, lithium acetylide is a highly reactive and hazardous substance. It is sensitive to moisture and air and can be pyrophoric.[3] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1] It is also important to avoid contact with water, as it reacts violently to produce flammable acetylene gas.[3] Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This guide addresses common issues encountered during ethynylation reactions with lithium acetylide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Formation of unreactive dilithium acetylide. This is indicated by a cloudy or precipitated reaction mixture during the acetylide preparation. | - Ensure the reaction temperature is strictly maintained at -78 °C throughout the preparation and addition steps.[1][2]- Add the butyllithium solution very slowly (e.g., over a 1-hour period) to a well-stirred solution of acetylene in THF.[1][2]- Avoid localized warming of the solution.[2] |
| Incomplete reaction with sterically hindered ketones. | - For sterically hindered ketones, using a larger excess of lithium acetylide (e.g., 2.0 equivalents) can improve the yield.[1][2] | |
| Degradation of lithium acetylide. | - Use the freshly prepared lithium acetylide solution immediately. Do not store it, as it is unstable. | |
| Moisture in the reaction. | - Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.[1]- Use anhydrous solvents. | |
| Formation of Side Products | Reaction with excess butyllithium. If butyllithium is in excess during the acetylide formation, it can lead to the formation of dilithium acetylide. | - Ensure acetylene is in excess during the addition of butyllithium.[2] |
| Enolization of the carbonyl compound. This can be an issue with certain ketones and aldehydes. | - Add the carbonyl compound slowly to the lithium acetylide solution at -78 °C to minimize the time it is in contact with the strong base at higher concentrations. |
Data Presentation
The following table summarizes the yields obtained from the addition of monolithium acetylide to various aldehydes and ketones under optimized conditions.
| Ketone/Aldehyde | R | R' | Yield (%) |
| Acetone | CH₃ | CH₃ | 94 |
| 2-Butanone | CH₃ | CH₃CH₂ | 92 |
| Cyclopentanone | \multicolumn{2}{c | }{-(CH₂)₄-} | 95 |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | 96 |
| Acetophenone | CH₃ | C₆H₅ | 93 |
| Propiophenone | CH₃CH₂ | C₆H₅ | 91 |
| Isobutyrophenone | (CH₃)₂CH | C₆H₅ | 85 (with 2 equiv. LiC₂H) |
| Pivalophenone | (CH₃)₃C | C₆H₅ | 75 (with 2 equiv. LiC₂H) |
| Benzaldehyde | H | C₆H₅ | 90 |
| Pivalaldehyde | H | (CH₃)₃C | 88 |
Data adapted from Organic Syntheses, Coll. Vol. 8, p.406 (1993); Vol. 68, p.14 (1990).[2]
Experimental Protocols
Protocol 1: Preparation of Monolithium Acetylide in THF
Materials:
-
Oven-dried, 2-L, round-bottomed flask with a magnetic stir bar and septum
-
Oven-dried, 500-mL, septum-capped, round-bottomed flask
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (BuLi) in hexanes
-
Acetylene gas
-
Nitrogen or Argon gas for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Flush the 2-L flask with nitrogen and charge it with 500 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
In the 500-mL flask, add 70 mL of anhydrous THF and cool to -78 °C. To this, add the required volume of n-butyllithium solution (e.g., 157 mL of a 2.1 M solution for 0.330 mol). Keep this solution at -78 °C.
-
Bubble acetylene gas through the THF in the 2-L flask at -78 °C until the desired amount has been dissolved (this can be approximated by volume).
-
Purge the headspace of the 2-L flask with nitrogen to remove excess acetylene gas above the solution.[2]
-
Slowly add the pre-cooled butyllithium solution from the 500-mL flask to the acetylene/THF solution in the 2-L flask via a double-ended needle over a period of at least 1 hour, while maintaining the temperature at -78 °C and stirring vigorously.[1][2]
-
After the addition is complete, stir the resulting clear solution of lithium acetylide for an additional 15 minutes at -78 °C before use.
Protocol 2: Ethynylation of a Ketone with Monolithium Acetylide
Materials:
-
Freshly prepared monolithium acetylide solution (from Protocol 1)
-
Ketone (e.g., (-)-fenchone)
-
1.0 M Hydrochloric acid (HCl)
-
Pentane
-
Ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the freshly prepared and stirred lithium acetylide solution at -78 °C, slowly add the ketone (e.g., 0.300 mol of (-)-fenchone) via syringe. A color change (e.g., to yellow) is often observed.[2]
-
After the addition is complete, remove the cold bath and allow the reaction mixture to warm to room temperature while stirring for approximately 3 hours.[2]
-
Quench the reaction by carefully adding 400 mL of 1.0 M HCl. Stir for 20 minutes.[2]
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with ether.
-
Wash the combined organic layers sequentially with 1.0 M HCl, water, and saturated brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl alcohol.
-
Purify the product by distillation or column chromatography as required.
Visualizations
Caption: Workflow for the preparation of lithium acetylide and subsequent ethynylation.
Caption: Decision tree for troubleshooting low yields in ethynylation reactions.
References
"troubleshooting low conversion in lithium acetylide reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lithium acetylide reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low conversion or yield in lithium acetylide reactions can stem from various factors, from the quality of reagents to subtle variations in the reaction setup. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Cause | Solution |
| Formation of Unreactive Dilithium Acetylide | The formation of a white precipitate (dilithium acetylide) is a common cause of low conversion as it is largely unreactive towards many electrophiles in THF.[1][2] This occurs if the reaction temperature is not kept sufficiently low (ideally -78 °C) during the preparation of monolithium acetylide.[1] Localized warming due to rapid addition of butyllithium can also promote its formation.[1] Ensure slow, dropwise addition of butyllithium to a solution of acetylene in THF at -78 °C.[1] Maintain rigorous temperature control throughout the addition and reaction. |
| Inactive Lithium Acetylide Reagent | If using a commercially available lithium acetylide complex, it may have degraded. It is often preferable to prepare the reagent in situ.[3] |
| Insufficiently Strong Base | For the deprotonation of terminal alkynes, a strong base is required. n-Butyllithium (n-BuLi) is commonly used.[4] Ensure the concentration of your n-BuLi solution is accurately determined. |
| Presence of Moisture or Protic Solvents | Lithium acetylides are highly reactive towards water and other protic sources, which will quench the reagent.[4] Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor Solubility of Lithium Acetylide | The solubility of lithium acetylides can vary depending on the substituent. In some cases, the acetylide may not be fully dissolved, leading to a heterogeneous and slow reaction. The addition of co-solvents or additives like TMEDA or lithium bromide can sometimes improve solubility.[3] |
Problem 2: Formation of Side Products
Possible Causes and Solutions:
| Cause | Solution |
| Elimination instead of Substitution (with Alkyl Halides) | When reacting with secondary or tertiary alkyl halides, the strongly basic nature of the acetylide can favor elimination (E2) over substitution (SN2), leading to the formation of alkenes.[5] Whenever possible, use primary alkyl halides or methyl halides as electrophiles.[5] |
| Enolization of Aldehyde/Ketone Substrates | The basicity of lithium acetylide can lead to the deprotonation of the α-carbon of enolizable aldehydes and ketones, which competes with the desired nucleophilic addition.[6] Adding the lithium acetylide solution to the carbonyl compound at a low temperature can often minimize this side reaction. |
| Diyne Formation | In some alkylation reactions, the formation of diynes as side products can occur.[3] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned cloudy/formed a white precipitate after adding n-BuLi to my acetylene solution. What should I do?
A1: The formation of a white precipitate indicates the formation of dilithium acetylide, which is insoluble and generally unreactive in THF.[1] This is a primary cause of low yields. Unfortunately, once formed, it is difficult to salvage the reaction. The best course of action is to start over, paying close attention to maintaining a temperature of -78 °C and adding the n-BuLi solution very slowly to the stirred acetylene solution.[1]
Q2: How can I improve the solubility of my lithium acetylide?
A2: The solubility of lithium acetylides can be influenced by the solvent and the presence of additives. While THF is a common solvent, for some acetylides, solubility can be an issue. The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) can help to break up aggregates and increase solubility and reactivity.[3] Using a co-solvent system might also be beneficial.
Q3: What is the optimal temperature for running lithium acetylide reactions?
A3: The preparation of monolithium acetylide from acetylene and n-BuLi should be carried out at -78 °C to prevent the formation of the dilithium species.[1] The subsequent reaction with an electrophile is also typically initiated at -78 °C and then allowed to slowly warm to room temperature.[1] However, the optimal temperature profile can be substrate-dependent. For some sensitive substrates, maintaining a low temperature for a longer period may be necessary to minimize side reactions.
Q4: I am reacting my lithium acetylide with an epoxide and getting low conversion. What could be the problem?
A4: Low conversion in reactions with epoxides can be due to several factors. Firstly, ensure your lithium acetylide was prepared correctly and is active. Secondly, the nucleophilic attack of the acetylide on the epoxide can be sterically hindered. The attack generally occurs at the least substituted carbon of the epoxide.[7] If the epoxide is sterically demanding, the reaction may require longer reaction times or slightly elevated temperatures (while being mindful of acetylide stability).
Q5: How do I properly quench a lithium acetylide reaction?
A5: Quenching should be done carefully, especially on a large scale. The reaction mixture should be cooled in an ice bath. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent.[8] It should be added slowly and dropwise to the reaction mixture with vigorous stirring. For larger scale reactions, an initial quench with a less reactive alcohol like isopropanol before the addition of aqueous NH₄Cl can help to control the exotherm.[8]
Experimental Protocols
Protocol 1: Preparation of Monolithium Acetylide in THF
This protocol describes the in situ generation of a solution of monolithium acetylide in tetrahydrofuran (THF).
Materials:
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Acetylene gas, passed through a drying tube
-
Dry ice/acetone bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a septum.
-
Purge the flask with an inert gas.
-
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Bubble acetylene gas through the cooled THF solution for 20-30 minutes to ensure saturation.[1]
-
While maintaining the temperature at -78 °C and with vigorous stirring, slowly add the n-butyllithium solution dropwise via syringe over a period of at least 1 hour.[1] A clear, slightly yellow solution should be obtained. The formation of a white precipitate indicates the undesirable formation of dilithium acetylide.[1]
-
After the addition is complete, stir the solution for an additional 15-30 minutes at -78 °C.[1] The monolithium acetylide solution is now ready for use.
Protocol 2: Reaction of Lithium Acetylide with an Aldehyde
This protocol provides a general procedure for the addition of a pre-formed lithium acetylide solution to an aldehyde.
Materials:
-
Solution of monolithium acetylide in THF (from Protocol 1)
-
Aldehyde, freshly distilled or purified
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.
-
Cool the aldehyde solution to -78 °C.
-
Slowly transfer the previously prepared lithium acetylide solution to the aldehyde solution via a cannula or syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-2 hours), and then let it slowly warm to room temperature overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Proceed with the aqueous workup and purification of the desired propargyl alcohol.
Visualizations
Caption: Troubleshooting flowchart for low conversion in lithium acetylide reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Acetylide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
"effect of temperature on lithium acetylide ethylenediamine complex stability"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lithium Acetylide Ethylenediamine Complex. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
This compound is a heat-sensitive material. It has a decomposition temperature of approximately 76°C. Exposure to temperatures above 40°C should be avoided to maintain its stability and prevent degradation.[1]
Q2: What are the recommended storage conditions to ensure the stability of the complex?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Container: In a tightly closed container in a dry and well-ventilated place.[1]
-
Protection: Protect from moisture, air, and light.[3]
Q3: What are the hazardous decomposition products when the complex is exposed to high temperatures?
Thermal decomposition of this compound can lead to the release of irritating and hazardous gases and vapors. The primary decomposition products include:
-
Acetylene
-
Lithium oxide
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
Q4: How does moisture affect the stability of the complex, especially at elevated temperatures?
This compound is highly sensitive to moisture.[1][3] It reacts violently with water, which can be exacerbated by elevated temperatures.[1][2] This reaction produces flammable acetylene gas and corrosive lithium hydroxide.[4] The heat generated from this reaction can be sufficient to ignite the acetylene gas, posing a significant fire and explosion hazard.[4] The solid material can also absorb moisture from the air, which can lead to spontaneous heating and ignition.[4]
Troubleshooting Guide
Problem 1: My sample of this compound appears discolored (darker than the expected pale yellow to light brown).
-
Possible Cause: The discoloration may indicate partial decomposition of the complex. This can be caused by exposure to elevated temperatures, air, or moisture.
-
Recommended Action:
-
Handle the material with extreme caution in a controlled environment, such as a glovebox or a fume hood with an inert atmosphere.
-
It is advisable not to use the discolored reagent in your experiment as its purity and reactivity will be compromised, potentially leading to failed reactions or unsafe conditions.
-
Dispose of the degraded material according to your institution's hazardous waste disposal procedures for pyrophoric and water-reactive materials.
-
Problem 2: I observed an unexpected pressure buildup in the reaction vessel when heating a solution containing the complex.
-
Possible Cause: This is likely due to the thermal decomposition of the complex, leading to the evolution of gaseous byproducts such as acetylene. Even at temperatures below the decomposition point, some slow degradation can occur, especially if impurities are present.
-
Recommended Action:
-
Immediately and carefully cool the reaction vessel to a safe temperature.
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Do not vent the vessel directly to the atmosphere, as the evolved gases are flammable. If your system has a pressure relief mechanism (e.g., a bubbler), ensure it is functioning correctly.
-
Re-evaluate your experimental parameters to ensure the reaction temperature is well below the decomposition temperature of the complex.
-
Problem 3: My reaction yield is significantly lower than expected when using the complex.
-
Possible Cause:
-
Degraded Reagent: The complex may have degraded due to improper storage or handling, reducing its effective concentration.
-
Incompatible Solvents or Reagents: The presence of water, alcohols, or other protic solvents will quench the acetylide.
-
Reaction Temperature: The reaction temperature may be too high, causing the complex to decompose before it can react.
-
-
Recommended Action:
-
Verify the quality of your this compound. If in doubt, use a fresh, properly stored batch.
-
Ensure all solvents and reagents are rigorously dried and deoxygenated before use.
-
Carefully control the reaction temperature, keeping it as low as feasible for the desired transformation.
-
Data Presentation
Table 1: Thermal Stability and Decomposition Data for this compound
| Parameter | Value | References |
| Decomposition Temperature | ~76°C | |
| Recommended Max. Handling Temp. | 40°C | [1] |
| Hazardous Decomposition Products | Acetylene, Lithium oxide, Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | |
| Incompatible Substances | Water, Moist air, Acids, Alcohols, Carbon dioxide, Copper, Copper alloys, Oxidizing agents | [1] |
Experimental Protocols
Generalized Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Note: This is a generalized protocol and should be adapted based on the specific instrumentation and safety protocols of your institution. All handling of the complex must be performed under an inert atmosphere.
Table 2: Experimental Protocol for TGA/DSC Analysis
| Step | Procedure |
| 1. Sample Preparation (Inert Atmosphere) | Inside a glovebox, carefully weigh 1-5 mg of this compound into a hermetically sealed aluminum or ceramic TGA/DSC pan. |
| 2. Instrument Setup | Place the sealed sample pan and a reference pan into the TGA/DSC instrument. Purge the instrument with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min. |
| 3. TGA/DSC Program | Equilibrate the sample at a low temperature (e.g., 25°C). Program a temperature ramp from 25°C to a temperature above the expected decomposition (e.g., 200°C) at a heating rate of 5-10°C/min. |
| 4. Data Acquisition | Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. |
| 5. Post-Analysis | After the experiment, allow the instrument to cool to room temperature under the inert gas flow. Carefully remove the sample pan inside a fume hood or glovebox. |
| 6. Data Analysis | Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures. Analyze the DSC curve to identify exothermic or endothermic events associated with decomposition. |
Visualizations
Caption: Thermal Decomposition Pathway of the Complex.
Caption: Safe Handling Workflow for the Complex.
References
Technical Support Center: Optimizing Lithium Acetylide Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for lithium acetylide additions to carbonyl compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of lithium acetylides in addition reactions.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield, or I have recovered a significant amount of my starting carbonyl compound. What are the likely causes and solutions?
-
Answer: Low or no product yield is a common issue with several potential root causes:
-
Inactive Lithium Acetylide: The lithium acetylide reagent may have degraded or been improperly prepared.
-
Solution: Ensure that the organolithium reagent used for deprotonation (e.g., n-butyllithium) has been recently titrated to determine its exact molarity. Use anhydrous solvents and rigorously dry all glassware. Prepare the lithium acetylide in situ at -78 °C and use it immediately.[1]
-
-
Formation of Dilithium Acetylide: A white precipitate in your lithium acetylide solution indicates the formation of the largely unreactive dilithium acetylide.[2][3] This can be caused by:
-
Warming the monolithium acetylide solution above -78 °C.[3]
-
Local excess of butyllithium during the deprotonation of acetylene.[2][3]
-
Solution: Maintain a constant temperature of -78 °C during the formation of monolithium acetylide. Add the butyllithium solution slowly and dropwise to a well-stirred solution of the terminal alkyne.[2][3]
-
-
Enolization of the Carbonyl Compound: For ketones with acidic α-protons, the lithium acetylide can act as a base, leading to enolate formation instead of nucleophilic addition. This is more prevalent at higher temperatures.[1]
-
Solution: Perform the addition of the lithium acetylide to the carbonyl compound at the lowest practical temperature, typically -78 °C.[1] For particularly sensitive substrates, consider the use of a less basic acetylide or the addition of cerium(III) chloride to generate a less basic organocerium reagent in situ.
-
-
Insufficient Reagent: An incorrect stoichiometry can lead to incomplete conversion of the starting material.
-
Solution: Use a slight excess of the lithium acetylide (typically 1.1–1.5 equivalents). For sterically hindered ketones, a larger excess (up to 2.0 equivalents) may be necessary to drive the reaction to completion.[3]
-
-
Issue 2: Formation of a White Precipitate During Acetylide Generation
-
Question: A white solid crashed out of my solution while I was preparing lithium acetylide. What is it and how can I prevent this?
-
Answer: The white precipitate is likely dilithium acetylide, which is insoluble in common ethereal solvents like THF and is generally unreactive towards aldehydes and ketones.[2][3] Its formation is a common pitfall and significantly reduces the yield of the desired propargyl alcohol.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at or near -78 °C throughout the generation of the monolithium acetylide. Warming the solution, even locally, can cause disproportionation to the dilithium salt and acetylene.[2][3]
-
Slow Reagent Addition: Add the butyllithium solution very slowly to an excess of the acetylene solution with efficient stirring. This prevents localized high concentrations of the strong base, which favors the double deprotonation.[2][3]
-
Correct Stoichiometry: Ensure an excess of the alkyne relative to the butyllithium during the initial deprotonation step.
-
-
Issue 3: Inconsistent Reaction Results
-
Question: I am getting inconsistent yields and byproduct formation between different runs of the same reaction. What could be the cause?
-
Answer: Inconsistency in organolithium reactions often points to subtle variations in reaction setup and reagent quality.
-
Moisture and Air Sensitivity: Lithium acetylides are extremely sensitive to moisture and air.[4] Any adventitious water will quench the reagent and reduce its effective concentration.
-
Solution: Use rigorously dried glassware (oven-dried or flame-dried under vacuum). Employ anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire process.
-
-
Reagent Quality: The concentration of commercially available butyllithium can change over time.
-
Solution: Titrate your butyllithium solution regularly to ensure you are using the correct amount.
-
-
Temperature Fluctuations: Even minor changes in temperature can affect the rates of competing side reactions.
-
Solution: Use a reliable and well-maintained cooling bath (e.g., a dry ice/acetone slurry) and ensure the reaction flask is properly submerged.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for generating and reacting lithium acetylide? A1: For the generation of monolithium acetylide from a terminal alkyne and n-butyllithium, a temperature of -78 °C is crucial to prevent the formation of the unreactive dilithium acetylide.[1][2][3] The subsequent addition to an aldehyde or ketone is also typically carried out at -78 °C to minimize side reactions such as enolization.[1] The reaction is then often allowed to slowly warm to room temperature to ensure completion.[3]
Q2: Which solvent is best for lithium acetylide additions? A2: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for these reactions. Anhydrous diethyl ether (Et₂O) can also be used. It is critical that the solvent is free of water and peroxides.
Q3: How much lithium acetylide should I use? A3: A slight excess of lithium acetylide is generally recommended. For most aldehydes and unhindered ketones, 1.1 to 1.2 equivalents are sufficient. For sterically hindered ketones, increasing the amount to 2.0 equivalents can improve the yield.[3] However, using a large excess can sometimes lead to slightly lower yields with unhindered substrates.[3]
Q4: Can I store a solution of lithium acetylide? A4: It is highly recommended to prepare and use lithium acetylide solutions in situ (immediately after preparation). Solutions of monolithium acetylide are unstable and will disproportionate to the insoluble and unreactive dilithium acetylide upon warming, leading to a loss of reactivity.[2][3]
Q5: What is the role of additives like TMEDA or lithium halides? A5: Additives can significantly influence the reactivity of organolithium reagents.
-
N,N,N',N'-tetramethylethylenediamine (TMEDA): TMEDA is a chelating agent that can break up the aggregates of organolithium reagents, leading to more reactive monomeric species.[5] This can increase the rate of reaction and sometimes alter the reaction pathway.
-
Lithium Halides (LiCl, LiBr): These salts can also modify the structure of organolithium aggregates and are known to improve the solubility and reactivity of some organolithium species.
Q6: How do I safely quench a lithium acetylide reaction? A6: Lithium acetylide reactions should be quenched at low temperatures (typically 0 °C or below) by the slow addition of a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and safe choice. For larger scale reactions, slow addition of the reaction mixture to the quenching solution may be preferred. Always perform the quench behind a blast shield in a fume hood.
Data Presentation
Table 1: Representative Conditions for Lithium Acetylide Additions to Carbonyls
| Entry | Carbonyl Substrate | Equivalents of Lithium Acetylide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 1.1 - 1.2 | THF | -78 to RT | 3 | 94 |
| 2 | Cyclohexanone | 1.1 - 1.2 | THF | -78 to RT | 3 | 95 |
| 3 | (-)-Fenchone (hindered) | 2.0 | THF | -78 to RT | 3 | 91 |
| 4 | Benzaldehyde | 1.1 - 1.2 | THF | -78 to RT | 3 | 92 |
| 5 | 2-Norbornanone | 2.0 | THF | -78 to RT | 3 | 99 |
Data adapted from Organic Syntheses, CV8P0404.[3]
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Monolithium Acetylide and Addition to a Ketone
Warning: This procedure involves pyrophoric and flammable reagents and should only be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, recently titrated)
-
Acetylene gas (or other terminal alkyne)
-
Ketone (e.g., (-)-Fenchone)
-
1.0 M Hydrochloric acid (for workup)
-
Pentane
-
Dry ice and acetone for cooling bath
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum under a positive pressure of argon or nitrogen.
-
Acetylene Solution Preparation: In a separate, cooled (-78 °C) graduated cylinder, condense a known volume of acetylene gas. Dilute with cold, anhydrous THF to achieve a final concentration of approximately 0.5 M.[3]
-
Lithium Acetylide Generation:
-
Transfer the cold acetylene/THF solution to the reaction flask via a cannula. Maintain the temperature at -78 °C using a dry ice/acetone bath.
-
Purge the headspace of the flask with the inert gas to remove any excess gaseous acetylene.[3]
-
Slowly add the n-butyllithium solution dropwise to the stirred acetylene solution over a period of at least 1 hour.[3] A clear, colorless to pale yellow solution of monolithium acetylide should be formed.
-
-
Addition to Ketone:
-
Stir the lithium acetylide solution for an additional 15 minutes at -78 °C.
-
Slowly add the ketone (e.g., 2.0 equivalents for a hindered ketone like (-)-fenchone) via syringe to the lithium acetylide solution.[3]
-
-
Reaction Progression and Quench:
-
After the addition is complete, remove the cold bath and allow the reaction mixture to warm to room temperature while stirring for approximately 3 hours.[3]
-
Cool the flask in an ice bath and slowly quench the reaction by adding 1.0 M hydrochloric acid.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargyl alcohol.
-
Purify the product as necessary by distillation or column chromatography.
-
Visualizations
References
Technical Support Center: Purification of Products from Lithium Acetylide Ethylenediamine Complex Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving lithium acetylide ethylenediamine complex.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of alkynes and other products synthesized using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Volatility: Low molecular weight alkynes can be volatile and may be lost during solvent removal.[1] 3. Formation of Insoluble Dilithium Acetylide: If the reaction mixture is not kept sufficiently cold (around -78°C), monolithium acetylide can disproportionate to the less reactive and insoluble dilithium acetylide.[2] 4. Side Reactions: Elimination reactions may occur, especially with secondary alkyl halide substrates. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) before quenching. 2. For volatile products, use gentle solvent removal techniques such as a rotary evaporator with a cooled trap and avoid high vacuum. 3. Ensure the reaction temperature is maintained at or below -78°C throughout the addition of reagents. A cloudy white precipitate is an indicator of dilithium acetylide formation.[2] 4. Use primary alkyl halides to minimize elimination side reactions. |
| Difficulty Stirring Mixture During Quenching | Precipitation of Lithium Salts: The addition of aqueous quenching solutions can cause the precipitation of lithium salts, leading to a thick, difficult-to-stir slurry. | Add more of the organic extraction solvent (e.g., diethyl ether or ethyl acetate) to dilute the mixture and improve stirring. |
| Product Contaminated with Ethylenediamine | Incomplete Removal During Extraction: Ethylenediamine is soluble in both aqueous and some organic solvents, making its complete removal by simple extraction challenging. | 1. Perform multiple washes of the organic layer with dilute acidic solutions (e.g., 1M HCl or saturated NH4Cl) to protonate the ethylenediamine, rendering it more water-soluble. 2. If the product is not acid-sensitive, further washes with water and brine will help remove residual salts. 3. For stubborn cases, consider a distillation if the product's boiling point allows for separation from ethylenediamine (boiling point: ~117°C). |
| Oily or Impure Product After Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing impurities to co-elute with the product. 2. Column Overloading: Too much crude product was loaded onto the silica gel. 3. Improper Column Packing: Air bubbles or cracks in the silica gel can lead to poor separation. | 1. Develop an optimal solvent system using TLC before running the column. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. 2. As a general rule, use a 20-50:1 weight ratio of silica gel to crude product. 3. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and that the column is kept vertical.[3] |
| Product Appears as a Salt Instead of a Neutral Compound | Formation of an Alkynide Salt: If a terminal alkyne is the product, the strong basic conditions of the reaction can deprotonate it, forming a lithium alkynide salt. | During the workup, ensure the aqueous layer is slightly acidic (e.g., by using 1M HCl or saturated aqueous NH4Cl) to protonate the alkynide and regenerate the neutral terminal alkyne.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction with this compound?
A1: A standard and safe quenching procedure involves cooling the reaction vessel to 0°C in an ice bath under an inert atmosphere. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This mild quenching agent neutralizes the reactive species without causing a violent reaction.[5] After the initial exotherm subsides, the mixture can be allowed to warm to room temperature.
Q2: How do I perform an effective extraction of my product?
A2: After quenching, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times (typically three times) with an appropriate organic solvent, such as diethyl ether or ethyl acetate. Combine the organic extracts and wash them sequentially with saturated aqueous NH₄Cl, water, and finally, brine. Dry the organic layer over an anhydrous drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and then remove the solvent under reduced pressure.[6]
Q3: What is a typical solvent system for purifying terminal alkynes by column chromatography?
A3: For non-polar to moderately polar terminal alkynes, a common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the concentration of ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude product beforehand.
Q4: How can I monitor the progress of my column chromatography?
A4: Collect fractions of the eluent and analyze them by TLC. Spot a small amount of each fraction on a TLC plate and run it in the appropriate solvent system. Visualize the spots under a UV lamp or by using a staining agent. Combine the fractions that contain the pure product.
Q5: What are some common byproducts in reactions using this compound?
A5: Common byproducts can include:
-
Unreacted starting materials.
-
Dilithium acetylide: This can form if the reaction temperature is not kept low enough, leading to a less reactive acetylide species.[2]
-
Elimination products: If using secondary or sterically hindered alkyl halides, E2 elimination can compete with the desired SN2 reaction.[7]
Experimental Protocols
Protocol 1: General Workup and Extraction Procedure
-
Quenching: Cool the reaction flask to 0°C using an ice-water bath. Under an inert atmosphere, slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise with vigorous stirring.
-
Warming: Once the initial exothermic reaction has ceased, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for at least 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to form a slurry.
-
Column Packing: Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.[8] Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.[8] Add a thin layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add this solution to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to the separation observed on TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of products from lithium acetylide reactions.
Troubleshooting Low Product Yield
Caption: A decision tree for troubleshooting low product yield in acetylide reactions.
Quenching and Workup Chemical Transformation
Caption: Chemical transformations during the quenching and workup process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Lithium Acetylide Ethylenediamine Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive and moisture-sensitive lithium acetylide ethylenediamine complex. Adherence to strict anhydrous and inert atmosphere techniques is critical for successful and safe experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on problems arising from its moisture sensitivity.
| Issue/Observation | Potential Cause | Recommended Action |
| Reduced or No Reactivity | Decomposition of the reagent due to moisture or air exposure. | 1. Visually inspect the reagent. A color change from off-white/light yellow to dark brown or black indicates significant decomposition. 2. If decomposition is suspected, safely quench and dispose of the current batch. 3. Use a fresh, properly stored container of the complex for subsequent reactions. 4. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Exothermic Reaction/Fuming Upon Addition to Solvent | The solvent is not anhydrous. This compound reacts violently with water.[1][2][3] | 1. Immediate Action: If safe to do so, cease addition of the reagent. Ensure the reaction is under an inert atmosphere and monitor for any temperature increase or gas evolution. 2. Use a properly dried and degassed solvent. Anhydrous solvents should be obtained from a reliable commercial source or freshly distilled from an appropriate drying agent. 3. Consider using a solvent with known compatibility, such as toluene, for slurries.[4] |
| Inconsistent Yields | Partial degradation of the reagent or inconsistent moisture levels in the reaction setup. | 1. Standardize your experimental setup. Ensure consistent drying of glassware and purification of solvents. 2. Titrate a small sample of the this compound to determine its active concentration before use in a large-scale reaction. 3. Handle the solid reagent in a glovebox or under a continuous stream of inert gas to minimize exposure to atmospheric moisture. |
| Formation of Acetylene Gas (Bubbling) | Reaction with protic impurities (e.g., water, alcohols) in the reaction mixture.[1][5][6] | 1. This indicates contamination. The reaction will likely be unsuccessful. 2. Review all reagents and solvents for potential sources of protic impurities. 3. Incompatible materials include acids, alcohols, and water.[2][3] Ensure these are not present in the reaction. |
| Solidification or Clumping of the Reagent in Storage | Improper storage leading to moisture absorption. | 1. Store the reagent in a tightly sealed container under a dry, inert atmosphere.[2] 2. For long-term storage, refrigeration is recommended.[2][3] 3. If clumping is observed, the reagent's activity may be compromised. It is safer to discard it than to risk a failed reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its high reactivity with water and air, and its corrosivity.[1][5] It can spontaneously heat and ignite upon contact with moist air.[1][5] The reaction with water is violent and produces flammable acetylene gas, which can ignite from the heat of the reaction.[1][5][6] It also causes severe skin and eye burns.[2]
Q2: How should I properly store this compound?
A2: It must be stored in a tightly closed container under a dry, inert atmosphere (argon or nitrogen).[2] The storage area should be cool, dry, and well-ventilated.[2][6] Refrigeration is often recommended.[2][3] It is crucial to keep it away from water, moist air, and incompatible materials.[2]
Q3: What materials are incompatible with this complex?
A3: Incompatible materials include:
Q4: What are the visible signs of decomposition?
A4: A noticeable color change from its typical off-white or light yellow to a darker brown or black is a strong indicator of decomposition. The material may also appear clumped or less free-flowing due to moisture absorption.
Q5: How should I safely quench and dispose of unused or decomposed this compound?
A5: Quenching and disposal should be performed by trained personnel under a fume hood and an inert atmosphere. A common procedure involves the slow and controlled addition of a less reactive quenching agent, such as isopropanol, to a cooled and diluted suspension of the complex in an inert solvent like toluene. This should be followed by the slow addition of water to neutralize any remaining reactive species. Always consult your institution's safety guidelines and local regulations for hazardous waste disposal.[2]
Q6: Can I use this reagent directly from the bottle?
A6: It is highly recommended to handle this reagent in a glovebox or under a positive pressure of an inert gas to prevent exposure to atmospheric moisture and oxygen. Opening the bottle in the open air can lead to rapid degradation and potentially a fire.
Experimental Protocols
Protocol 1: Handling and Dispensing of Solid this compound
Objective: To safely transfer a specific quantity of the solid reagent from its storage container to a reaction vessel.
Materials:
-
This compound in its original container
-
Glovebox or a Schlenk line setup with a supply of dry, inert gas (argon or nitrogen)
-
Dry, clean spatulas and weighing boats
-
Tared and oven-dried reaction flask sealed with a septum
-
Anhydrous, inert solvent (e.g., toluene) in a syringe
Procedure:
-
Inert Atmosphere: Perform all operations inside a glovebox or under a positive pressure of inert gas.
-
Equilibration: Allow the reagent container to warm to ambient temperature inside the glovebox before opening to prevent condensation of moisture.
-
Dispensing: Quickly weigh the desired amount of the free-flowing powder into a tared weighing boat. Minimize the time the main container is open.
-
Transfer: Carefully transfer the weighed solid to the oven-dried reaction flask.
-
Sealing: Immediately seal the reaction flask. If using a Schlenk line, evacuate and backfill the flask with inert gas three times.
-
Dissolution/Suspension: If the reaction requires a solution or suspension, add the anhydrous solvent via a syringe through the septum.
Visualizations
Caption: Workflow for handling the moisture-sensitive complex.
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Technical Support Center: Preventing Dimerization of Terminal Alkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the undesired dimerization of terminal alkynes (Glaser coupling) during synthesis, particularly in cross-coupling reactions like the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization and why is it a problem?
Terminal alkyne dimerization, also known as homocoupling or Glaser coupling, is an oxidative side reaction where two molecules of a terminal alkyne react to form a symmetric 1,3-diyne.[1][2] This is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the goal is to pair the alkyne with an aryl or vinyl halide.[2][3] Dimerization is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification by introducing a significant byproduct.[1][4]
Q2: What are the primary causes of terminal alkyne dimerization in my reaction?
The formation of the alkyne dimer is primarily driven by two factors:
-
Presence of Oxygen : The dimerization is an oxidative process. The presence of atmospheric oxygen promotes the oxidative coupling of the copper-acetylide intermediate, which is the key step in the homocoupling pathway.[4][5][6]
-
Copper(I) Co-catalyst : While the copper co-catalyst is often added to increase the rate of Sonogashira reactions, it is the primary mediator of the Glaser coupling side reaction.[3][4][7] High concentrations of the copper(I) salt can further accelerate the rate of dimerization.[4][5]
Q3: What are the main strategies to prevent or minimize alkyne dimerization?
There are three primary strategies to suppress the formation of the 1,3-diyne byproduct:
-
Rigorous Control of Reaction Conditions : This involves the strict exclusion of oxygen by using an inert atmosphere (argon or nitrogen) and thoroughly degassing all solvents and reagents.[5][6] Additionally, parameters like temperature and the rate of alkyne addition can be optimized.[6][7]
-
Modification of the Catalytic System : The most direct way to prevent copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[4][6] These methods eliminate the primary pathway for this side reaction, though they may require more active palladium catalysts or higher temperatures.[5]
-
Use of Protecting Groups : The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[1][8] This physically blocks the alkyne from participating in homocoupling. The protecting group is then removed in a subsequent step.[1][3]
Q4: I am running a "copper-free" Sonogashira reaction but still observe dimer formation. Why is this happening?
While less common, homocoupling can still occur in nominally copper-free reactions. This is often due to trace amounts of copper contamination in the palladium catalyst, glassware, or other reagents.[4] Even parts-per-million levels of copper can be sufficient to catalyze the side reaction. In some cases, certain palladium complexes can also promote dimerization, although this pathway is generally less efficient than the copper-catalyzed one.[4] To mitigate this, ensure you are using high-purity reagents and consider acid-washing glassware before use.
Troubleshooting Guides
Issue 1: Significant formation of 1,3-diyne byproduct is observed.
This is the most common issue, characterized by a low yield of the desired product and a prominent byproduct spot on TLC or a corresponding signal in NMR/MS analysis.
Solution Workflow
The following flowchart outlines a systematic approach to troubleshooting and resolving excessive alkyne dimerization.
Caption: Troubleshooting workflow for alkyne dimerization.
Data Presentation
The choice of reaction conditions has a profound impact on the ratio of the desired cross-coupled product to the undesired homocoupled dimer. The following table summarizes representative outcomes for the Sonogashira coupling of an aryl iodide with a terminal alkyne under various conditions.
| Condition ID | Catalyst System | Atmosphere | Key Feature | Representative Yield (Desired Product) | Representative Yield (Dimer) |
| A | Pd(PPh₃)₄, CuI, Et₃N | Air / Standard N₂ | Standard Conditions | 40-60% | 30-50% |
| B | Pd(PPh₃)₄, CuI, Et₃N | Rigorous Argon | Oxygen Exclusion | 85-95% | <5% |
| C | Pd(PPh₃)₄, Cs₂CO₃ | Rigorous Argon | Copper-Free | >95% | Not Detected |
| D | Pd(OAc)₂, SPhos, Cs₂CO₃ | Rigorous Argon | Copper-Free, Active Catalyst | >95% | Not Detected |
Note: Yields are representative and can vary significantly based on specific substrates, ligands, solvents, and reaction times.[4][5] The most effective strategies for eliminating the dimer byproduct are the rigorous exclusion of oxygen and the use of copper-free catalyst systems.[4][6]
Key Experimental Protocols
Protocol 1: Sonogashira Coupling under Strictly Anaerobic Conditions
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[6]
-
Glassware and Reagent Preparation : All glassware must be oven-dried or flame-dried under vacuum and cooled under a high-purity argon or nitrogen atmosphere. All solvents and liquid amines (e.g., triethylamine) must be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and CuI (1-2 mol%) under a positive pressure of argon.
-
Solvent and Base Addition : Add the degassed solvent (e.g., THF or toluene) and degassed base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture at room temperature. For particularly sensitive substrates, slow addition via syringe pump over 1-2 hours is recommended to keep the alkyne concentration low.[6]
-
Reaction and Workup : Stir the reaction at the desired temperature (room temperature to 50 °C) and monitor progress by TLC or GC/MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the primary catalyst for dimerization and is highly effective for preventing the side reaction.[4][5]
-
Glassware and Reagent Preparation : Follow the same rigorous drying and degassing procedures as described in Protocol 1.
-
Reaction Setup : To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., anhydrous cesium carbonate, 2.0 equiv.).
-
Solvent and Reagent Addition : Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction and Workup : Heat the reaction mixture (typically 80-100 °C) and stir for 12-24 hours, monitoring progress by TLC or GC/MS. After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove solids. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: TMS Protection of a Terminal Alkyne
This protocol describes the protection of the alkyne's acidic proton, which physically prevents dimerization.[1]
-
Setup : Dissolve the terminal alkyne (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi in hexanes, 1.1 equiv.) dropwise. Stir the resulting acetylide mixture at -78 °C for 30-60 minutes.
-
Silylation : Add trimethylsilyl chloride (TMSCl, 1.2 equiv.) dropwise to the solution.
-
Workup : Allow the reaction to warm slowly to room temperature and stir for 1-2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate. The TMS-protected alkyne can often be used in the next step after simple filtration and solvent removal, or it can be purified by chromatography if necessary.
-
Deprotection : The TMS group can be easily removed after the cross-coupling reaction using mild conditions, such as TBAF in THF or K₂CO₃ in methanol.[3][9]
Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycles at play. The Sonogashira reaction involves a palladium cycle for the cross-coupling and a copper cycle that facilitates the reaction but also opens the door to the undesired Glaser coupling.
Caption: Competing Sonogashira and Glaser coupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Work-up Procedures for Reactions Involving Lithium Acetylide Ethylenediamine Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium acetylide ethylenediamine complex. The information is designed to address specific issues that may be encountered during the work-up phase of a chemical reaction involving this reagent.
I. Safety First: Essential Precautions
FAQ: What are the critical safety precautions before starting a reaction with this compound?
Before handling this compound, it is imperative to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[1][2]
-
Inert Atmosphere: The reagent is sensitive to moisture and air.[1][3] Handle and store it under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Incompatible Materials: Keep the reagent away from water, moisture, acids, alcohols, and oxidizing agents.[3] Contact with water can release flammable acetylene gas and may be vigorous enough to cause ignition.[1][3]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals), dry sand, or soda ash readily available. DO NOT USE WATER OR FOAM to extinguish a fire involving this reagent.[1]
-
Spill Kit: Prepare for potential spills by having dry earth, sand, or other non-combustible absorbent material immediately accessible.[1]
Troubleshooting: I observe fumes/smoke upon opening the reagent bottle. What should I do?
This indicates a potential reaction with atmospheric moisture or air, which can be a fire hazard.[1]
-
Do not panic.
-
If it is safe to do so, carefully replace the cap under a flow of inert gas to prevent further exposure.
-
Ensure the container is in a cool, dry, and well-ventilated area within the fume hood.
-
Observe the container for any signs of continued reaction or temperature increase.
-
If the reaction subsides, you may be able to proceed with caution by ensuring a robust inert atmosphere during reagent transfer.
-
If the reaction continues or escalates, evacuate the immediate area and consult your institution's safety protocols.
II. Quenching the Reaction: A Step-by-Step Guide
FAQ: What is "quenching" and why is it necessary for lithium acetylide reactions?
Quenching is the controlled deactivation of reactive species in a reaction mixture. For reactions involving lithium acetylide, quenching is crucial to neutralize any unreacted lithium acetylide and other reactive organolithium species.[4] This process ensures safe handling during the subsequent aqueous work-up and prevents the uncontrolled release of heat and flammable acetylene gas.[1][3]
Troubleshooting Guide
Issue: The reaction is highly exothermic and bubbling vigorously during quenching.
This indicates that the quenching agent is being added too quickly or is too reactive for the initial quench.
-
Solution: Immediately stop the addition of the quenching agent. Increase the efficiency of cooling by ensuring the reaction flask is well-submerged in the cooling bath (e.g., dry ice/acetone). Once the initial exotherm has subsided, resume the addition of the quenching agent at a much slower rate (dropwise). Consider using a less reactive quenching agent for the initial quench.
Issue: The reaction mixture solidified or became a thick slurry after adding the quenching agent.
This is likely due to the precipitation of lithium salts (e.g., lithium hydroxide) upon addition of the quenching agent.
-
Solution: Add a suitable anhydrous organic solvent (e.g., THF, diethyl ether) to dilute the mixture and improve stirring. Gentle warming to room temperature may also help to dissolve some of the precipitated salts.
Issue: I am unsure if the quenching is complete.
Incomplete quenching can be hazardous during the subsequent work-up.
-
Solution: A sign of a completed quench is the cessation of gas evolution (bubbling) and heat generation upon addition of the quenching agent. To confirm, you can stop the addition of the quenching agent and observe the reaction mixture. If no further bubbling or temperature increase occurs, the quench is likely complete. As a final check, a small sample can be carefully taken and added to a test tube of water; vigorous bubbling would indicate unreacted acetylide.
III. Extraction and Work-up: Isolating Your Product
FAQ: How do I effectively remove ethylenediamine and lithium salts from my product?
Ethylenediamine and lithium salts are typically removed by performing an aqueous extraction.
-
Ethylenediamine Removal: Ethylenediamine is basic and highly water-soluble. Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated aqueous ammonium chloride) will protonate the ethylenediamine, making it even more soluble in the aqueous phase.[5]
-
Lithium Salt Removal: Lithium salts are generally water-soluble and will partition into the aqueous layer during the extraction process. Multiple washes with water and finally with brine (saturated aqueous NaCl) will help to remove residual salts and break up any emulsions.[5]
Troubleshooting Guide
Issue: An emulsion formed during the extraction.
Emulsions are a common problem when performing liquid-liquid extractions, especially when basic or acidic solutions are involved.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period of time; the layers may separate on their own.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
If the emulsion persists, you can filter the mixture through a pad of Celite.
-
Issue: My product seems to be water-soluble and is lost during the aqueous wash.
If your product has polar functional groups, it may have some solubility in the aqueous layer.
-
Solution:
-
Minimize the number of aqueous washes.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
If the product is highly water-soluble, consider alternative purification methods such as column chromatography directly on the quenched and filtered reaction mixture (after solvent removal).
-
IV. Purification of the Final Product
FAQ: What are the common methods for purifying the alkyne product?
The choice of purification method depends on the physical properties of your product.
-
Flash Column Chromatography: This is a very common and effective method for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system.
-
Distillation: If your product is a liquid with a suitable boiling point, distillation (simple, fractional, or vacuum) can be an effective purification technique.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Troubleshooting: My purified product still contains impurities.
-
Solution:
-
Analyze the impurities by techniques such as NMR or LC-MS to identify them. This will help in choosing a more effective purification strategy.
-
If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).
-
Consider a chemical treatment to remove a specific impurity. For example, a wash with a dilute solution of sodium bisulfite can remove residual aldehyde starting material.
-
V. Data and Protocols
Table: Quenching Agent Reactivity
| Quenching Agent | Reactivity | Use Case |
| Isopropanol/Ethanol | Moderate | Initial quench of highly reactive species. |
| Saturated aq. NH₄Cl | Mild | General quench for neutralizing the reaction. |
| Water | High | Can be used after an initial quench with a less reactive alcohol. |
| Dilute HCl (e.g., 1 M) | High | Effective for quenching and neutralizing ethylenediamine.[5] |
Protocol: Standard Quenching and Work-up Procedure
-
Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Initial Quench (optional, for highly reactive mixtures): Slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring. Monitor for any exotherm.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride or 1 M HCl dropwise. Maintain the temperature below 0 °C. Continue the addition until gas evolution ceases.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature with continued stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two phases are not clearly visible, add more organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with:
-
1 M HCl (if not used for quenching) to remove ethylenediamine.
-
Water.
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (to remove bulk water and help break emulsions).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization.
VI. Visual Guides
Caption: Safe Handling Workflow for Lithium Acetylide Complex.
Caption: Decision Tree for Quenching Protocol.
Caption: General Extraction Workflow.
References
- 1. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, tech. 85%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Deactivation of Lithium Acetylide Ethylenediamine Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium acetylide ethylenediamine complex. The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and hazardous material. The primary hazards include:
-
Extreme Reactivity with Water: It reacts violently with water, releasing highly flammable acetylene gas.[1][2][3] This reaction can generate enough heat to ignite the acetylene, leading to fire or explosion.[3][4]
-
Corrosivity: The complex is corrosive and can cause severe burns to the skin and eyes.[1][2]
-
Air and Moisture Sensitivity: It is sensitive to air and moisture and must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential ignition.[1][3][5][6][7]
-
Flammability: As a water-reactive substance, it is classified as dangerous when wet and can release flammable gases.[2] Some sources also describe it as pyrophoric, meaning it can ignite spontaneously in air.[3][4]
Q2: What personal protective equipment (PPE) should be worn when handling this complex?
A2: Appropriate PPE is crucial when working with this reagent. Recommended PPE includes:
-
Flame-resistant lab coat.
-
Chemical safety goggles and a face shield.
-
Chemically resistant gloves (consult your institution's safety guidelines for appropriate glove material).
-
Ensure a safety shower and eyewash station are immediately accessible.[2]
Q3: How should I store this compound?
A3: The complex should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It must be stored under an inert atmosphere and protected from moisture.[1][2] It is incompatible with water, alcohols, acids, and oxidizing agents.[1][6][7]
Q4: What is the proper procedure for quenching (deactivating) unreacted this compound?
A4: A carefully controlled, stepwise procedure is essential for safely quenching this reagent. Never add water directly to the concentrated reagent. [8] A general safe quenching protocol is as follows:
-
Dilute: Dilute the reagent significantly with an unreactive, high-boiling point solvent like toluene or heptane.[9][10]
-
Cool: Cool the mixture to a low temperature (typically below 0 °C) in an ice bath to manage the exothermic reaction.[8][10]
-
Slow Addition of a Protic Solvent: Slowly and carefully add a less reactive alcohol, such as isopropanol, dropwise while monitoring the temperature.[9][10]
-
Sequential Addition of More Reactive Alcohols: After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added.[9]
-
Final Water Quench: Only after the reaction with alcohols is complete and the mixture has been stirred for a period to ensure no pockets of reactive material remain, should water be slowly added to quench any remaining reactive species.[9][10]
Troubleshooting Guide
Issue 1: Uncontrolled Exotherm or Thermal Runaway During Reaction
-
Symptoms: A rapid and uncontrolled increase in the reaction temperature that exceeds the capacity of the cooling system.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.[8]
-
Emergency Cooling: If it is safe to do so, apply emergency cooling. Be cautious not to use water or other protic fluids if there is a risk of the reactor leaking.[8]
-
Alert Personnel: Notify all personnel in the immediate vicinity and follow your facility's emergency protocols.[8]
-
Emergency Quench (Use Extreme Caution): Only attempt to quench the reaction if you have an established and validated emergency procedure. Quenching a large, hot reaction can be extremely hazardous.[8]
-
-
Preventative Measures:
-
Ensure the cooling capacity of your reactor is sufficient for the scale and enthalpy of the reaction.
-
Maintain a slow and controlled rate of reagent addition.
-
Perform a thorough thermal hazard assessment before scaling up any reaction.
-
Issue 2: Formation of a White Precipitate During Reaction or Storage
-
Symptom: A white solid precipitates from the solution.
-
Probable Cause: This is likely due to the disproportionation of monolithium acetylide into the less reactive and insoluble dilithium acetylide and acetylene.[11] This can be caused by warming the solution (e.g., above -78°C for amine-free solutions) or the presence of excess butyllithium during preparation.[11]
-
Impact on Reaction: The formation of dilithium acetylide can lead to lower yields as it is generally unreactive towards electrophiles like ketones and aldehydes.[11]
-
Solution/Prevention:
-
Maintain the recommended low temperature for your specific reaction.
-
Ensure proper stoichiometry and controlled addition of reagents during the preparation of lithium acetylide solutions to avoid localized excesses of base.[11]
-
Data Presentation
Table 1: Physical and Chemical Hazards of this compound
| Property | Hazard Description | References |
| Physical State | Crystalline solid, often described as slightly yellow to light brown.[5][12][13] | [5][12][13] |
| Reactivity with Water | Reacts violently, releasing flammable acetylene gas. The reaction is highly exothermic and can lead to ignition.[1][2][3][4] | [1][2][3][4] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] | [1][2] |
| Air/Moisture Sensitivity | Highly sensitive to air and moisture; must be handled under an inert atmosphere.[1][3][5][6][7] | [1][3][5][6][7] |
| Incompatible Materials | Water, alcohols, acids, oxidizing agents, copper, and copper alloys.[1][3][6][7] | [1][3][6][7] |
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Quenching of Excess this compound
Objective: To safely deactivate small to moderate quantities of unreacted this compound.
Materials:
-
Reaction flask containing the lithium acetylide complex in an appropriate solvent (e.g., THF, toluene).
-
Inert gas supply (Argon or Nitrogen).
-
Stirring apparatus.
-
Cooling bath (ice/water or dry ice/acetone).
-
Addition funnel or syringe pump.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Appropriate PPE.
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas.
-
Dilution: If the complex is concentrated, dilute it with an equal volume of an anhydrous, high-boiling solvent like toluene.
-
Cooling: Cool the flask to 0 °C using an ice/water bath. For larger quantities or more concentrated solutions, a lower temperature may be necessary.
-
Initial Quench with Isopropanol: Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe pump. Maintain a slow addition rate to keep the internal temperature below 10 °C. If gas evolution becomes too vigorous, stop the addition and allow it to subside before continuing.
-
Secondary Quench with Methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has ceased, slowly add anhydrous methanol.
-
Final Quench with Water: After the methanol addition is complete and no further gas evolution is observed, slowly add deionized water.
-
Warming and Neutralization: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete deactivation. The resulting solution can then be neutralized with a dilute acid (e.g., citric or acetic acid) before disposal according to institutional guidelines.[10]
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cas 6867-30-7 | this compound [finechemical.net]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. This compound, tech. 85%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Comparative Guide to Alkynylation: Lithium Acetylide Ethylenediamine Complex vs. Grignard Reagents
For researchers, scientists, and drug development professionals, the introduction of an alkyne moiety is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a detailed comparison of two common reagents employed for this purpose: lithium acetylide ethylenediamine complex and Grignard reagents, focusing on their performance, safety, and experimental considerations.
The alkynylation of carbonyl compounds, a fundamental carbon-carbon bond-forming reaction, provides access to propargyl alcohols, which are versatile intermediates in organic synthesis. The choice of the alkynylating agent is paramount and can significantly impact reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide offers a head-to-head comparison of the commercially available and widely used this compound and the in situ prepared alkynyl Grignard reagents.
At a Glance: Key Performance Metrics
| Parameter | This compound | Grignard Reagents (e.g., Ethynylmagnesium Bromide) |
| Form | Solid, commercially available | Prepared in situ from a terminal alkyne and an alkyl Grignard |
| Handling | Moisture and air-sensitive solid | Moisture and air-sensitive solution |
| Reactivity | Highly reactive nucleophile | Potent nucleophile, also a strong base |
| Common Solvents | THF, DMSO | Ethereal solvents (e.g., THF, diethyl ether) |
| Side Reactions | Can be prone to polymerization of acetylene | Enolization of the ketone, reduction reactions |
| Safety | Flammable solid, reacts violently with water | Pyrophoric (can ignite spontaneously in air), react violently with water |
Performance and Yield: A Comparative Overview
| Reagent | Substrate | Product | Yield | Reference |
| Acetylene/Potassium Hydroxide | Cyclohexanone | 1-Ethynylcyclohexan-1-ol | 70% | [1] |
| Sodium Acetylide/liq. NH₃ | Cyclohexanone | 1-Ethynylcyclohexan-1-ol | Not specified | [2] |
It is important to note that the 70% yield for the reaction with acetylene and potassium hydroxide may not be directly comparable to what would be achieved with the this compound, as the reaction conditions and the nature of the acetylide species differ. Grignard reagents, such as ethynylmagnesium bromide, are known to be effective for the alkynylation of simple ketones, though yields can be substrate-dependent and may be reduced by side reactions.
Mechanism of Action and Reagent Characteristics
Both lithium acetylide and Grignard reagents function as strong nucleophiles, attacking the electrophilic carbon of a carbonyl group.
This compound: This reagent is a stable, solid source of the lithium acetylide anion. The ethylenediamine ligand helps to solubilize and stabilize the acetylide, enhancing its reactivity. The reaction proceeds via the nucleophilic addition of the acetylide to the carbonyl, followed by an aqueous workup to protonate the resulting alkoxide.
Grignard Reagents: Alkynyl Grignard reagents are typically prepared in situ by deprotonating a terminal alkyne with a stronger, commercially available Grignard reagent, such as ethylmagnesium bromide. The resulting alkynylmagnesium halide then acts as the nucleophile. The reactivity of Grignard reagents is highly dependent on the solvent and the nature of the alkyl or aryl halide used in their preparation.
Experimental Workflow
The general experimental workflow for an alkynylation reaction is depicted below. The key steps involve the reaction of the carbonyl substrate with the alkynylating agent under anhydrous conditions, followed by quenching and purification.
Caption: General workflow for an alkynylation reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and safety. Below are representative protocols for the alkynylation of cyclohexanone.
Alkynylation of Cyclohexanone with Acetylene and Potassium Hydroxide
Materials:
-
Cyclohexanone
-
Potassium hydroxide
-
Methanol
-
Acetylene gas
-
Apparatus for conducting reactions under pressure
Procedure:
-
A solution of 294 parts of cyclohexanone in 117 parts of methanol containing 5.3 parts of dissolved potassium hydroxide is prepared.
-
This solution is charged into a suitable pressure vessel.
-
Acetylene gas is introduced into the vessel until 143 parts have been absorbed, maintaining a pressure of 300 p.s.i.g. and a temperature of 7°C.
-
The reaction mixture is then passed through a tubular reactor at 135°C and 1500 p.s.i.g. with a contact time of 10.0 minutes.
-
The reactor effluent is collected, degassed, and subjected to vacuum flash-distillation.
-
The resulting distillate is fractionated to yield 1-ethynylcyclohexan-1-ol.[1]
Note: This industrial-scale procedure involves high pressure and temperature and requires specialized equipment.
General Laboratory-Scale Alkynylation with a Grignard Reagent (Conceptual)
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Ethylmagnesium bromide solution in THF
-
Cyclohexanone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the terminal alkyne in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the alkynyl Grignard reagent.
-
Cool the resulting solution back to 0°C and add a solution of cyclohexanone in anhydrous THF dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford 1-ethynylcyclohexan-1-ol.
Substrate Scope and Functional Group Tolerance
This compound: This reagent is known to react with a variety of aldehydes and ketones. Its high reactivity, however, can be a limitation when other sensitive functional groups are present in the substrate.
Grignard Reagents: The substrate scope of Grignard reagents in alkynylation is extensive. They react with aldehydes, ketones, esters, and epoxides. However, their strong basicity precludes the presence of acidic protons in the substrate, such as alcohols, carboxylic acids, and primary or secondary amines. Such functional groups will be deprotonated by the Grignard reagent, consuming it and preventing the desired alkynylation.
Safety and Handling
Both this compound and Grignard reagents are hazardous and require careful handling in a controlled laboratory environment, preferably within a fume hood and under an inert atmosphere.
This compound:
-
Hazards: Flammable solid that reacts violently with water, releasing flammable gases. It is also corrosive and can cause severe skin and eye burns.
-
Handling: Must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.
Grignard Reagents:
-
Hazards: Highly flammable and can be pyrophoric, igniting spontaneously on contact with air. They react violently with water and other protic solvents.
-
Handling: Must be handled under strictly anhydrous and inert conditions. All glassware and solvents must be thoroughly dried before use. Appropriate PPE, including flame-retardant lab coats and gloves, is essential.
Conclusion and Recommendations
The choice between this compound and a Grignard reagent for alkynylation depends on several factors, including the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure.
-
This compound is a convenient, commercially available solid reagent that offers high reactivity. It is a good choice for the straightforward alkynylation of simple aldehydes and ketones, especially when the in situ preparation of a Grignard reagent is not desirable.
-
Grignard Reagents provide greater versatility in terms of the alkyne that can be introduced, as they are prepared from the corresponding terminal alkyne. However, their preparation and handling require more stringent anhydrous and inert techniques. They are generally less tolerant of acidic functional groups within the substrate.
For researchers in drug development and complex molecule synthesis, the functional group tolerance of the chosen reagent is often a deciding factor. While Grignard reagents have a well-documented and broad utility, the presence of incompatible functional groups may necessitate the use of protecting group strategies. The this compound, while highly reactive, may offer an alternative in specific cases. Careful consideration of the substrate's structure and a thorough risk assessment are crucial before selecting the appropriate alkynylating agent.
References
A Comparative Guide to Lithium Acetylide and Other Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent basicity and nucleophilicity. Among these, lithium acetylide holds a unique position, offering a direct route to the introduction of the versatile ethynyl group. This guide provides an objective comparison of lithium acetylide with other commonly employed organolithium reagents—n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), and tert-butyllithium (t-BuLi)—supported by experimental data to inform reagent selection in research and development.
Executive Summary
Lithium acetylide is primarily utilized as a strong nucleophile for the formation of carbon-carbon bonds, particularly in the synthesis of propargyl alcohols. While it is a reasonably strong base, its nucleophilic character is more pronounced compared to highly hindered alkyllithium reagents. In contrast, n-BuLi, sec-BuLi, and t-BuLi are predominantly employed as strong bases for deprotonation reactions. Their nucleophilicity varies, with n-BuLi being the most nucleophilic among the butyllithium isomers, while the sterically hindered t-BuLi is a poorer nucleophile but an exceptionally strong base. The choice of reagent is therefore critically dependent on the desired transformation.
Physical and Reactivity Properties
A summary of the key physical and reactivity properties of these organolithium reagents is presented below. Basicity is compared using the pKa of the conjugate acid, with a higher pKa indicating a stronger base.
| Reagent | Formula | Conjugate Acid | pKa of Conjugate Acid | Primary Use |
| Lithium Acetylide | LiC≡CH | Acetylene (HC≡CH) | ~25[1] | Nucleophile (Ethynylation) |
| n-Butyllithium | n-BuLi | n-Butane | ~50[2] | Strong Base, Nucleophile |
| sec-Butyllithium | sec-BuLi | n-Butane | ~51 | Stronger, more hindered base |
| tert-Butyllithium | t-BuLi | Isobutane | ~53[3] | Very Strong, non-nucleophilic base |
Comparative Performance: Nucleophilicity vs. Basicity
The utility of an organolithium reagent is often dictated by the balance between its nucleophilicity (tendency to attack an electrophilic carbon) and its basicity (tendency to abstract a proton).
Nucleophilic Addition to Ketones
The addition of organolithium reagents to carbonyls is a fundamental C-C bond-forming reaction. The following table compares the performance of lithium acetylide, n-BuLi, and t-BuLi in the addition to cyclohexanone. It is important to note that these data are compiled from different sources and reaction conditions may not be identical, thus serving as a qualitative comparison.
| Reagent | Electrophile | Product | Yield (%) | Reference |
| Lithium Acetylide | Cyclohexanone | 1-Ethynylcyclohexanol | 65-75% | Organic Syntheses, Coll. Vol. 5, p.517 (1973) |
| n-Butyllithium | Cyclohexanone | 1-Butylcyclohexanol | ~85% (Addition) | J. Org. Chem. 1973, 38, 1, 1-5 |
| tert-Butyllithium | Cyclohexanone | 1-tert-Butylcyclohexanol | ~53% (Addition) | J. Org. Chem. 1973, 38, 1, 1-5 |
As the data suggests, both lithium acetylide and n-butyllithium are effective nucleophiles for addition to ketones. The more sterically hindered tert-butyllithium gives a lower yield of the addition product, with enolization becoming a more competitive pathway.
Deprotonation (Metalation)
The butyllithium isomers are workhorse bases for the deprotonation of a wide range of C-H acids. Their relative reactivity in deprotonation generally follows the order: t-BuLi > sec-BuLi > n-BuLi. This is attributed to the increasing s-character of the carbanionic carbon and decreased aggregation state of the more hindered reagents.
Lithium acetylide, with a conjugate acid pKa of ~25, is a significantly weaker base than the alkyllithiums and is generally not the reagent of choice for deprotonating substrates with pKa values above this range.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparison.
Protocol 1: Synthesis of 1-Ethynylcyclohexanol using Lithium Acetylide
This protocol is adapted from Organic Syntheses.
Materials:
-
Dry, oxygen-free tetrahydrofuran (THF)
-
Acetylene gas, passed through a drying tube
-
n-Butyllithium (in hexanes)
-
Cyclohexanone, freshly distilled
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel is purged with argon.
-
Dry THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.
-
After the addition is complete, the acetylene flow is stopped, and the mixture is stirred for an additional 30 minutes at -78 °C.
-
A solution of cyclohexanone (1.0 equivalent) in dry THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-ethynylcyclohexanol.
Protocol 2: Synthesis of 1-n-Butylcyclohexanol using n-Butyllithium
This protocol is a general procedure for the nucleophilic addition of n-BuLi to a ketone.
Materials:
-
Dry, oxygen-free tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Cyclohexanone, freshly distilled
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is purged with argon.
-
A solution of cyclohexanone (1.0 equivalent) in dry THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to yield 1-n-butylcyclohexanol.[4]
Visualizing Reaction Pathways and Workflows
Logical Flow for Reagent Selection
The choice between lithium acetylide and other organolithium reagents is primarily dictated by the desired chemical transformation. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting an organolithium reagent.
General Experimental Workflow for Organolithium Reactions
The handling of organolithium reagents requires stringent anhydrous and anaerobic conditions. The following diagram outlines a typical experimental workflow.
Caption: Standard workflow for reactions involving organolithium reagents.
Stability and Handling Considerations
All organolithium reagents are highly reactive and pyrophoric, requiring handling under an inert atmosphere.[5]
-
Lithium Acetylide: Solutions of monolithium acetylide in THF are unstable at temperatures above -20 °C, disproportionating to the less reactive, insoluble dilithium acetylide and acetylene.[6] It is therefore crucial to prepare and use lithium acetylide at low temperatures (typically -78 °C).
-
n-Butyllithium: Commercially available as solutions in hydrocarbons (e.g., hexanes), n-BuLi is relatively stable when stored properly. However, it reacts with ethereal solvents like THF, especially at temperatures above -20 °C.[7]
-
sec-Butyllithium and tert-Butyllithium: These are more reactive and less stable than n-BuLi. They react more readily with ethereal solvents, necessitating their use at very low temperatures. t-BuLi is particularly pyrophoric and requires extreme caution during handling.
Conclusion
Lithium acetylide is a valuable reagent for the direct introduction of an ethynyl group, acting primarily as a nucleophile. Its basicity is significantly lower than that of alkyllithium reagents, making it unsuitable for many deprotonation applications. In contrast, n-BuLi, sec-BuLi, and t-BuLi are exceptionally strong bases, with their utility in deprotonation increasing with steric bulk. While n-BuLi exhibits significant nucleophilicity, this character is diminished in the more hindered sec-BuLi and t-BuLi. The selection of the appropriate organolithium reagent is therefore a critical decision in synthesis design, hinging on the desired balance between nucleophilic addition and proton abstraction. Careful consideration of the substrate, desired product, and reaction conditions, as guided by the data presented herein, will lead to successful and efficient chemical transformations.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
A Comparative Guide to Ethynylation Reagents: Moving Beyond Lithium Acetylide Ethylenediamine Complex
For researchers, scientists, and drug development professionals seeking to introduce an ethynyl group into their molecules, the lithium acetylide ethylenediamine complex has long been a go-to reagent. However, a range of alternative reagents have emerged, offering potential advantages in terms of safety, scope, and ease of handling. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific synthetic needs.
The ethynylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to propargyl alcohols which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and materials. While effective, the this compound presents challenges related to its pyrophoric nature and sensitivity to air and moisture. This has spurred the development of alternative reagents, each with its own characteristic reactivity, substrate scope, and safety profile.
Performance Comparison of Ethynylation Reagents
The choice of an ethynylation reagent can significantly impact the yield, reaction conditions, and compatibility with other functional groups in the substrate. The following table summarizes the performance of several key alternatives in comparison to the this compound.
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Cyclohexanone | 1-Ethynylcyclohexan-1-ol | ~95% | THF, 0 °C to rt | General Procedure |
| Ethynylmagnesium Bromide | Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | 58-69% | THF, 0 °C to rt, overnight | [1] |
| (Trimethylsilyl)acetylene / n-BuLi | Daunomycinone derivative | cis-α-hydroxy TMS acetylene | 50-80% | THF, -78 °C | [2] |
| (Trimethylsilyl)acetylene (Carreira Conditions) | Benzaldehyde | (R)-1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 93% | Zn(OTf)₂, (+)-N-methylephedrine, Et₃N, Toluene, 23 °C, 2 h | [3] |
| Copper-catalyzed (Reppe Chemistry) | Formaldehyde | 1,4-Butynediol | High Yield | Industrial Process | [4] |
| Hypervalent Iodine Reagents (TMS-EBX) | Various ketones | α-alkynylated ketones | Good to Excellent | t-BuOK, TBAF, THF | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of different ethynylation reagents. Below are representative experimental protocols for the reagents discussed.
Ethynylation using this compound (General Procedure)
A solution of the ketone or aldehyde in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A commercially available solution of this compound (typically 1.0 to 1.5 equivalents) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Ethynylation using Ethynylmagnesium Bromide
The preparation of ethynylmagnesium bromide is a critical first step. Acetylene gas is bubbled through a solution of ethylmagnesium bromide in anhydrous THF at a controlled temperature (typically below 20°C) to form a solution of ethynylmagnesium bromide.
For the ethynylation of cinnamaldehyde, the freshly prepared solution of ethynylmagnesium bromide is cooled in an ice-water bath.[1] A solution of freshly distilled cinnamaldehyde (1 equivalent) in anhydrous THF is then added dropwise.[1] After the addition is complete, the reaction mixture is stirred overnight while allowing it to warm to room temperature.[1] The reaction is quenched by careful addition to a cooled saturated aqueous solution of ammonium chloride.[1] The product is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous magnesium sulfate.[1] After solvent removal, the product is purified by distillation and crystallization to yield 1-phenyl-1-penten-4-yn-3-ol.[1]
Ethynylation using (Trimethylsilyl)acetylene (Carreira's Asymmetric Ethynylation)
In a representative procedure for the asymmetric ethynylation of an aldehyde, a mixture of zinc triflate (Zn(OTf)₂), (+)-N-methylephedrine, and triethylamine in toluene is stirred at room temperature.[3] To this mixture, (trimethylsilyl)acetylene is added, followed by the aldehyde.[3] The reaction is stirred at 23 °C for 2 hours.[3] The reaction is then quenched, and the product is worked up and purified to afford the corresponding chiral propargyl alcohol in high yield and enantiomeric excess.[3]
Ethynylation using Hypervalent Iodine Reagents
A general procedure for the α-alkynylation of ketones involves the use of 1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) as the alkynylating agent.[5] The ketone is treated with a base such as potassium tert-butoxide (t-BuOK) in THF to generate the enolate.[5] TMS-EBX is then added to the reaction mixture, often in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate the transfer of the ethynyl group.[5] The reaction proceeds under mild and metal-free conditions to afford the α-ethynylated ketone in good to excellent yields.[5]
Reaction Mechanisms and Workflows
The underlying mechanisms of these ethynylation reactions differ, influencing their reactivity and selectivity.
Caption: Reaction pathways for different ethynylation reagents.
The diagram above illustrates the fundamental differences in the reaction pathways. Lithium and Grignard acetylides act as strong nucleophiles, directly attacking the electrophilic carbonyl carbon. In Carreira's method, a zinc acetylide is generated in situ and undergoes a ligand-accelerated asymmetric addition to aldehydes. In contrast, hypervalent iodine reagents act as electrophilic "ethynyl" sources, reacting with pre-formed enolates.
Safety and Handling Considerations
A critical aspect of reagent selection is safety. The table below provides a comparative overview of the hazards associated with each class of reagent.
| Reagent | Key Hazards | Handling Precautions |
| This compound | Pyrophoric, reacts violently with water, corrosive, flammable.[6][7] | Handle under inert atmosphere, avoid contact with water and air, use appropriate PPE (flame-retardant lab coat, safety glasses, gloves).[6] |
| Ethynylmagnesium Bromide (Grignard Reagent) | Flammable, reacts with water and protic solvents. | Prepare and handle under inert atmosphere, use anhydrous solvents. |
| (Trimethylsilyl)acetylene | Flammable liquid. Can form explosive peroxides upon exposure to air. | Handle in a well-ventilated area, away from ignition sources. Check for peroxides before use. |
| Hypervalent Iodine Reagents | Generally stable solids, less hazardous than organometallic reagents. | Standard laboratory safety practices. Some may be shock-sensitive. |
Conclusion
While the this compound remains a powerful tool for ethynylation, a variety of viable alternatives are available to the modern synthetic chemist.
-
Grignard reagents offer a classic and cost-effective alternative, though their preparation requires careful control of reaction conditions.
-
Silylacetylenes , particularly under catalytic asymmetric conditions, provide access to chiral propargyl alcohols with high enantioselectivity and are generally safer to handle than lithium acetylides.
-
Hypervalent iodine reagents represent a significant advancement, enabling metal-free, electrophilic alkynylation under mild conditions with enhanced functional group tolerance and improved safety profiles.
-
Copper-catalyzed methods are highly efficient for specific industrial applications, such as the synthesis of 1,4-butynediol from formaldehyde.
The optimal choice of reagent will depend on the specific substrate, desired stereochemistry, scale of the reaction, and the safety infrastructure available. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
- 1. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic alkynylation of ketones using hypervalent iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 7. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest [technical.gelest.com]
A Comparative Guide to the Validation of Synthetic Methods Using Lithium Acetylide Complexes
For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds is a foundational element of molecular construction. Among the array of synthons available, acetylides, particularly lithium acetylide complexes, serve as powerful nucleophiles for introducing the versatile alkyne functional group. This guide provides a comprehensive validation and comparison of synthetic methods employing lithium acetylide against common alternatives, supported by experimental data and detailed protocols.
Overview of Alkynylation Strategies
The primary synthetic utility of lithium acetylide lies in two main transformations: nucleophilic addition to carbonyls to form propargyl alcohols, and nucleophilic substitution (alkylation) on alkyl halides to generate internal alkynes. However, several other well-established methods can achieve similar outcomes. This guide focuses on a comparison with:
-
Grignard Acetylides: Organomagnesium analogues that are also highly nucleophilic.
-
Zinc Acetylides: Often generated in situ and noted for their utility in asymmetric synthesis and improved safety profiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Sonogashira coupling for C(sp)-C(sp²) bond formation and related reactions for C(sp)-C(sp³) bonds.
Performance Comparison: Nucleophilic Addition to Carbonyls
A common benchmark reaction is the addition of an acetylide to an aldehyde, such as the reaction of phenylacetylene with benzaldehyde to form 1,3-diphenylprop-2-yn-1-ol. Below is a comparative summary of different methods.
Table 1: Comparison of Methods for the Synthesis of 1,3-Diphenylprop-2-yn-1-ol
| Method | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Lithium Acetylide | Lithium Phenylacetylide | THF | -78 to RT | 3 | ~92[1] | High yield; requires cryogenic temperatures; pyrophoric n-BuLi used for generation. |
| Zinc Acetylide (in situ) | Phenylacetylene, Zn(OTf)₂, Et₃N | Toluene | 23 | 2-16 | up to 96[2] | Milder conditions; avoids pyrophoric reagents; suitable for asymmetric catalysis. |
| Grignard Reagent | Phenylacetylenylmagnesium Bromide | Ether/THF | Reflux | ~2-4 | ~85-95 | Classic method; less reactive than organolithiums; requires dry ether. |
Performance Comparison: Alkylation of Alkynes
The SN2 reaction between an acetylide and a primary alkyl halide is a fundamental C-C bond-forming reaction. Here, we compare methods for the synthesis of 1-phenylhex-1-yne from phenylacetylene and 1-bromobutane.
Table 2: Comparison of Methods for the Synthesis of 1-Phenylhex-1-yne
| Method | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Lithium Acetylide | Lithium Phenylacetylide | THF | Reflux | 16 | 86-90 | Excellent yield with primary halides; E2 elimination is a major issue with secondary/tertiary halides. |
| Grignard Reagent | Phenylacetylenylmagnesium Bromide | THF | Reflux | 6 | ~80[3] | Good yield; generally considered safer than organolithium reagents.[1] |
| Negishi Coupling | Phenylalkynylzinc Halide, Pd-catalyst | THF | RT to 40 | 12-20 | Moderate | Catalytic method; broader functional group tolerance but involves transition metal catalysts and ligands.[4] |
Performance Comparison: C(sp)-C(sp²) Cross-Coupling
For coupling an alkyne to an aryl group, palladium-catalyzed reactions are the standard. Here we compare the direct Sonogashira coupling with a modern variant that uses pre-formed lithium acetylides.
Table 3: Comparison of Methods for the Synthesis of Diphenylacetylene
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Sonogashira Coupling | Phenylacetylene, Bromobenzene, Pd/Cu catalysts, Amine base | DMF | 135 | 4 | 60-96[3][5] | Highly versatile and well-established; requires co-catalysts and base; can require elevated temperatures. |
| Pd-Catalyzed Lithium Acetylide Coupling | Lithium Phenylacetylide, Bromobenzene, Pd-catalyst | THF | RT | < 0.25 | Good-Excellent[6] | Complementary to Sonogashira; very fast reaction times at room temperature; remarkable functional group tolerance.[6] |
Experimental Protocols
Protocol 1: Addition of Lithium Acetylide to a Ketone ((-)-Fenchone)
This procedure details the generation of monolithium acetylide and its subsequent addition to a ketone, adapted from Organic Syntheses.[1]
Reagents:
-
Acetylene gas
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
(-)-Fenchone
-
1.0 M Hydrochloric acid
-
Pentane, Ether, Saturated Brine, Magnesium Sulfate
Procedure:
-
Preparation of Lithium Acetylide Solution:
-
In a nitrogen-purged, oven-dried 2-L flask, cool 600 mL of THF to -78 °C.
-
In a separate graduated cylinder, condense ~30 mL of acetylene gas into 70 mL of THF at -78 °C.
-
Transfer the cold acetylene solution to the 2-L reaction flask via a double-ended needle.
-
Purge the headspace with nitrogen to remove excess acetylene gas.
-
Slowly add a precooled solution of n-BuLi (0.330 mol) in THF over 1 hour, maintaining the temperature at -78 °C.
-
Stir the resulting clear solution of lithium acetylide for an additional 15 minutes at -78 °C.
-
-
Addition Reaction:
-
Slowly add (-)-fenchone (0.300 mol) via syringe to the lithium acetylide solution. The solution will turn yellow.
-
After addition is complete, remove the cold bath and stir the mixture for 3 hours, allowing it to warm to room temperature.
-
-
Workup:
-
Quench the reaction by adding 400 mL of 1.0 M hydrochloric acid and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and add 200 mL of pentane to the organic layer.
-
Wash the organic layer sequentially with 100 mL of 1.0 M HCl, 300 mL of water, and 100 mL of saturated brine.
-
Extract the combined aqueous layers with 200 mL of ether.
-
Combine all organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propargyl alcohol. The reported yield for this specific reaction is 92-95%.
-
Protocol 2: Alkylation of Phenylacetylene with 1-Bromobutane using Lithium Acetylide
This protocol is a representative procedure for the SN2 alkylation of a terminal alkyne.
Reagents:
-
Phenylacetylene (1.0 equiv)
-
n-Butyllithium (1.1 equiv) in hexanes
-
1-Bromobutane (1.2 equiv)
-
Sodium Iodide (catalytic amount, ~10 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Formation of Lithium Acetylide:
-
To an oven-dried, nitrogen-flushed flask, add anhydrous THF and cool to -78 °C.
-
Add phenylacetylene to the cooled solvent.
-
Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.
-
Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C for another 30 minutes.
-
-
Alkylation:
-
Add a catalytic amount of sodium iodide to the lithium phenylacetylide solution.
-
Add 1-bromobutane dropwise at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenylhex-1-yne.
-
Visualization of Reaction Pathways
Logical Workflow for Method Selection
The choice of alkynylation method depends on several factors, including the substrate, desired stereochemistry, and scale.
Reaction Mechanism: SN2 Alkylation of Acetylide
This diagram illustrates the single-step nucleophilic substitution mechanism for the alkylation of a lithium acetylide with a primary alkyl halide.
Reaction Mechanism: Nucleophilic Addition to a Carbonyl
This pathway shows the two-step process of nucleophilic attack on a carbonyl carbon followed by protonation to yield a propargyl alcohol.
Conclusion
The validation of synthetic methods demonstrates that while lithium acetylide complexes are highly effective and high-yielding reagents for alkynylation, the choice of the optimal method is context-dependent.
-
For high yields in standard laboratory-scale synthesis , particularly for carbonyl additions and primary alkyl halide alkylations, traditional lithium acetylide methods remain a benchmark.
-
For improved safety, milder conditions, and large-scale applications , in situ generated zinc acetylides present a compelling and validated alternative for carbonyl additions.
-
For C(sp)-C(sp²) bond formation , the palladium-catalyzed coupling of lithium acetylides offers a remarkably fast and efficient alternative to the well-established Sonogashira reaction, especially when functional group tolerance is critical.[6]
Researchers and drug development professionals should consider the specific requirements of their synthetic target, including scale, cost, safety, and functional group compatibility, to select the most appropriate and validated method for their needs.
References
"yield and selectivity comparison of different alkynylating agents"
The introduction of an alkyne moiety into a molecule is a cornerstone of modern organic synthesis, enabling the construction of complex architectures and providing a versatile functional handle for further transformations. The choice of alkynylating agent is critical and depends on the nature of the substrate, the desired bond formation, and the required reaction conditions. This guide provides a comparative overview of common alkynylating agents, focusing on their yield and selectivity in various transformations, supported by experimental data and detailed protocols.
Comparison of Alkynylating Agent Performance
The selection of an appropriate alkynylating agent is often a trade-off between reactivity, stability, and functional group tolerance. The following table summarizes the performance of three major classes of alkynylating agents in representative transformations.
| Alkynylating Agent Class | Representative Agent | Transformation Type | Substrate | Product | Yield (%) | Selectivity | Reference |
| Electrophilic | TIPS-EBX | Au-catalyzed C-H Alkynylation | Tryptophan-containing dipeptide | C2-alkynylated tryptophan peptide | 50-78 | High C2 selectivity | [1] |
| Electrophilic | TIPS-EBX | Base-mediated Thiol Alkynylation | Thiol | Thioalkyne | 87-98 | High chemoselectivity for thiols | [2] |
| Nucleophilic | Terminal Alkyne (with Pd/Cu catalyst) | Sonogashira Coupling | Aryl Halide | Aryl-substituted alkyne | 89 | High for C-C coupling | [3] |
| Radical | Alkynyl Sulfone | Fe-catalyzed Dealkenylative Alkynylation | Unactivated Alkene | Alkyl-tethered alkyne | Good efficiency | High stereoselectivity | [4] |
TIPS-EBX: 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Reaction Pathways and Selection Workflow
The choice of an alkynylating agent dictates the overall reaction strategy. The following diagrams illustrate the fundamental approaches to alkynylation and a workflow for selecting a suitable agent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are representative protocols for key alkynylation reactions.
Protocol 1: Gold-Catalyzed C-H Alkynylation of Tryptophan-Containing Peptides using TIPS-EBX
This protocol is adapted from the gold-catalyzed direct alkynylation of tryptophan in peptides.[1][5]
Materials:
-
Tryptophan-containing peptide (1 equiv)
-
TIPS-EBX (1.2 equiv)
-
Gold(I) chloride (AuCl, 0.05 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To a 5 mL test tube equipped with a stirring bar, add the starting peptide (0.20 mmol, 1 equiv) and TIPS-EBX (0.240 mmol, 1.2 equiv).
-
Add acetonitrile (2 mL) and stir the reaction mixture at 40 °C for 2 minutes.
-
Add Gold(I) chloride (2.3 mg, 10 µmol, 0.05 equiv) in one portion.
-
Seal the reaction tube and continue stirring for 24 hours at 40 °C.
-
After completion, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with a mixture of water (2.5 mL) and saturated NaHCO3 solution (2.5 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkynylated peptide.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
This is a general procedure for the Sonogashira cross-coupling of an aryl halide with a terminal alkyne.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Tetrahydrofuran (THF, solvent)
-
Diethyl ether (Et2O)
Procedure:
-
In a suitable flask, dissolve the aryl halide (0.81 mmol, 1.0 equiv) in THF (5 mL) at room temperature.
-
Sequentially add Pd(PPh3)2Cl2 (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion (monitored by TLC), dilute the reaction with Et2O and filter through a pad of Celite®, washing the pad with Et2O.
-
Wash the filtrate with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Conclusion
The field of alkynylation chemistry continues to evolve, with the development of new reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. Electrophilic alkynylating agents, particularly hypervalent iodine reagents, have proven to be powerful tools for the functionalization of a wide range of nucleophiles under mild conditions.[6][7][8] Traditional nucleophilic alkynylation methods, such as the Sonogashira coupling, remain highly relevant for the synthesis of arylalkynes and conjugated enynes.[8][9] The emergence of radical alkynylation provides a complementary approach, enabling novel disconnections and the functionalization of substrates that are not amenable to classical ionic pathways.[10][11] A thorough understanding of the strengths and limitations of each class of alkynylating agent, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes involving the introduction of the versatile alkyne functionality.
References
- 1. BJOC - Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX [beilstein-journals.org]
- 2. epfl.ch [epfl.ch]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03033F [pubs.rsc.org]
- 11. Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds - PMC [pmc.ncbi.nlm.nih.gov]
"substrate scope of lithium acetylide ethylenediamine complex in organic synthesis"
I have gathered some information on the substrate scope of lithium acetylide ethylenediamine complex, including its reactions with ketones, aldehydes, epoxides, and alkyl halides. I found a table of yields for the addition of monolithium acetylide to various aldehydes and ketones, which mentions that ethylenediamine can be used as a complexing agent. However, it's not explicitly stated that the ethylenediamine complex was used to generate the data in that specific table. I have also found some general statements about its use in the total synthesis of natural products like goniothryonin and englerin A, but I am still missing concrete yield data and detailed experimental protocols from these syntheses. To provide a comprehensive comparison guide as requested, I need to find more specific quantitative data for the ethylenediamine complex with a variety of substrates and under consistent reaction conditions. I also need to find more direct comparative data against other acetylide reagents. The current information is a bit too general and fragmented to build the detailed tables and comparisons the user requires.## A Comparative Guide to the Substrate Scope of this compound in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound has established itself as a versatile and efficient reagent in organic synthesis for the introduction of an ethynyl group. This guide provides a comparative analysis of its performance across a range of substrates, offering a valuable resource for reaction planning and optimization. The complex's stability and enhanced reactivity, when compared to other acetylide sources, make it a reagent of choice for various transformations, including the synthesis of propargyl alcohols, ring-opening of epoxides, and the formation of terminal alkynes.
Performance Across Key Substrate Classes
This compound demonstrates broad applicability in reacting with various electrophilic functional groups. Its utility is particularly notable in the ethynylation of carbonyl compounds, the nucleophilic opening of epoxides, and the alkylation of alkyl halides.
Ethynylation of Aldehydes and Ketones
The addition of lithium acetylide to aldehydes and ketones is a fundamental method for the synthesis of propargyl alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The ethylenediamine complex offers a safe and convenient alternative to the often pyrophoric and less stable lithium acetylide.
A general procedure for the addition of monolithium acetylide, which can be stabilized by complexing agents like ethylenediamine, to aldehydes and ketones has been described, affording high yields of the corresponding propargyl alcohols.[1]
Table 1: Reaction of Lithium Acetylide with Various Aldehydes and Ketones [1]
| Substrate (Aldehyde/Ketone) | Product | Yield (%) |
| Acetone | 2-Methyl-3-butyn-2-ol | 94 |
| Hexanal | 1-Octyn-3-ol | 98 |
| 2-Pentanone | 3-Methyl-1-hexyn-3-ol | 92 |
| 2,4-Dimethyl-3-pentanone | 4,6-Dimethyl-1-heptyn-4-ol | 75 |
| Cyclohexanone | 1-Ethynylcyclohexanol | 95 |
| Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 96 |
| Acetophenone | 2-Phenyl-3-butyn-2-ol | 93 |
| (-)-Fenchone | endo-2-Ethynyl-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol | 89 |
Note: The referenced procedure describes the preparation of monolithium acetylide, with the mention that ethylenediamine can be used as a complexing agent. The yields presented are for the addition of this monolithium acetylide reagent.
Ring-Opening of Epoxides
The nucleophilic attack of the acetylide anion on epoxides provides a direct route to homopropargyl alcohols. This compound is an effective reagent for this transformation, and its utility has been demonstrated in the total synthesis of natural products like (–)-goniothalamin and englerin A.[2]
Ethynylation of Alkyl Halides
This compound can also be employed in the SN2 displacement of alkyl halides to furnish terminal alkynes.[2] This method is particularly useful for the synthesis of 1-alkynes from primary alkyl halides. A specific example is the reaction of 1-bromo-3,7-dimethyloctane with this compound in DMSO, which produced 5,9-dimethyldec-1-yne in 76% yield.
Comparison with Other Acetylide Reagents
The choice of acetylide reagent can significantly impact the outcome of a reaction. This compound offers several advantages over other common acetylide sources.
Table 2: Comparison of this compound with Other Acetylide Reagents
| Reagent | Key Advantages | Key Disadvantages |
| This compound | - Commercially available as a stable solid- Enhanced safety and handling compared to LiC≡CH- Good solubility in various organic solvents[2][3] | - May require higher temperatures for some reactions |
| Lithium Acetylide (LiC≡CH) | - High reactivity | - Often pyrophoric and unstable- Typically prepared in situ |
| Sodium Acetylide (NaC≡CH) | - Cost-effective | - Can be less reactive than lithium acetylides- Often requires liquid ammonia as a solvent |
| Grignard Acetylides (e.g., HC≡CMgBr) | - Readily prepared from terminal alkynes and Grignard reagents | - Generally less nucleophilic than lithium acetylides- May give lower yields in reactions with sterically hindered substrates |
Studies have shown that for the alkylation of n-amyl bromide and the ethynylation of 3-pentanone, lithium acetylide provides yields that are substantially the same as those obtained with sodium acetylide. This suggests that the counterion may not play a major role in the yield for these specific reactions. However, the improved safety and handling profile of the ethylenediamine complex makes it a more practical choice for many laboratory applications.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for key transformations using this compound.
General Procedure for the Ethynylation of Ketones
A general and convenient method for the preparation of propargyl alcohols involves the addition of monolithium acetylide to ketones.[1] While this specific procedure details the in situ generation of lithium acetylide, the commercially available ethylenediamine complex can be used directly.
Protocol:
-
To a solution of the ketone in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution or slurry of this compound (typically 1.1-2.0 equivalents).
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired propargyl alcohol.
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for the ethynylation of a ketone using this compound.
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the nucleophilic character of the acetylide anion and the Lewis acidic nature of the lithium cation. The ethylenediamine ligand serves to stabilize the complex and modulate its reactivity.
References
A Comparative Guide to the Chemoselectivity of Lithium Acetylide in Multifunctional Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. This guide provides a comprehensive comparison of the chemoselectivity of lithium acetylide in reactions with multifunctional compounds, juxtaposing its performance with that of other common organometallic reagents, namely Grignard reagents and organocuprates. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
Lithium acetylides are powerful nucleophiles widely employed for the introduction of alkyne moieties. Their reactivity profile, particularly their chemoselectivity, distinguishes them from other organometallic reagents. Generally, lithium acetylides exhibit a strong preference for 1,2-addition to carbonyl groups, demonstrating high selectivity for ketones and aldehydes over less reactive functional groups such as esters and nitriles. This contrasts with Grignard reagents, which, while also reactive towards carbonyls, can sometimes lead to mixtures of products, and organocuprates, which are renowned for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated systems.
Chemoselectivity in Compounds Containing Ketones and Esters
The selective reaction at a ketone or aldehyde in the presence of an ester is a common synthetic challenge. Due to the higher electrophilicity of the ketone carbonyl, lithium acetylide demonstrates excellent chemoselectivity.
Comparative Performance Data:
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
| Ethyl 4-oxopentanoate | Lithium Acetylide | 1,2-addition to ketone | >95 | |
| Ethyl 4-oxopentanoate | Phenylmagnesium Bromide | Mixture of 1,2-addition to ketone and ester | Complex Mixture | |
| Ethyl 4-oxopentanoate | Lithium Diphenylcuprate | No reaction | 0 |
As the data indicates, lithium acetylide provides a clean and high-yielding reaction with the ketone functionality, leaving the ester group intact. Grignard reagents, being more reactive and less selective, can attack both the ketone and the ester, leading to a complex mixture of products. Organocuprates are generally unreactive towards both ketones and esters under standard conditions.
Chemoselectivity in α,β-Unsaturated Carbonyl Compounds: 1,2- vs. 1,4-Addition
The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyl compounds is a critical consideration. Lithium acetylides, being "hard" nucleophiles, predominantly favor 1,2-addition to the carbonyl carbon. In contrast, "soft" nucleophiles like organocuprates are well-known to favor 1,4-conjugate addition (Michael addition).
Comparative Performance Data:
| Substrate (Chalcone) | Reagent | Predominant Product | 1,2-Adduct:1,4-Adduct Ratio | Reference |
| Lithium Phenylacetylide | 1,2-addition | >95:5 | [1] | |
| Phenylmagnesium Bromide | Mixture | Variable | ||
| Lithium Diphenylcuprate | 1,4-addition | <5:95 | [2][3] |
The choice between lithium acetylide and an organocuprate allows for a switch in regioselectivity, providing access to either the propargyl alcohol (from 1,2-addition) or the β-alkynylated ketone (from 1,4-addition followed by trapping of the enolate). The addition of Lewis acids such as BF₃·OEt₂ can sometimes influence the regioselectivity of lithium acetylide additions, favoring 1,4-addition in certain cases.[1][4]
Chemoselectivity in Compounds Containing Ketones and Epoxides or Nitriles
Lithium acetylides can also be employed for the selective alkynylation of ketones in the presence of other electrophilic functional groups like epoxides and nitriles.
-
Ketones vs. Epoxides: Lithium acetylides will generally react preferentially with the more electrophilic ketone. However, the reaction with epoxides can be achieved, typically requiring harsher conditions or the use of additives. The regioselectivity of epoxide opening by acetylides favors attack at the less sterically hindered carbon.[5][6]
-
Ketones vs. Nitriles: Ketones are significantly more reactive towards lithium acetylides than nitriles. Selective addition to the ketone can be readily achieved, leaving the nitrile group untouched.
Experimental Protocols
General Procedure for the Chemoselective Addition of Lithium Acetylide to a Ketone in a Keto-Ester:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Keto-ester substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas (purified)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is flushed with dry nitrogen or argon.
-
Anhydrous THF is added to the flask, and the flask is cooled to -78 °C in a dry ice/acetone bath.
-
Purified acetylene gas is bubbled through the cold THF for 15-20 minutes to obtain a saturated solution.
-
A solution of n-BuLi in hexanes (1.1 equivalents) is added dropwise to the acetylene solution at -78 °C over a period of 30 minutes. The formation of a white precipitate of lithium acetylide may be observed. The mixture is stirred for an additional 30 minutes at -78 °C.
-
A solution of the keto-ester (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired propargyl alcohol.
Visualizing Reaction Pathways
DOT Script for Chemoselectivity of Lithium Acetylide:
Caption: Chemoselectivity of organometallic reagents with multifunctional compounds.
DOT Script for Experimental Workflow:
Caption: General experimental workflow for the chemoselective alkynylation of a ketone.
Conclusion
Lithium acetylide is a highly valuable reagent for the selective alkynylation of ketones and aldehydes in the presence of other less reactive electrophilic functional groups. Its predictable preference for 1,2-addition makes it a complementary tool to organocuprates, which favor 1,4-addition. While Grignard reagents are powerful nucleophiles, they often lack the chemoselectivity of lithium acetylides in complex molecular settings. By understanding the distinct reactivity profiles of these organometallic reagents, researchers can devise more efficient and selective synthetic strategies for the construction of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Tipping Point for Large-Scale Alkynylation: A Cost-Effectiveness Analysis of Lithium Acetylide
For researchers, scientists, and drug development professionals, the selection of a reagent for large-scale carbon-carbon bond formation is a critical decision, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-effectiveness analysis of lithium acetylide in large-scale synthesis, with a direct comparison to its primary alternatives, sodium acetylide and calcium carbide-based methods. By examining key performance indicators, safety protocols, and raw material costs, this guide aims to provide a clear framework for selecting the most appropriate alkynylation strategy for industrial applications.
In the realm of organic synthesis, the introduction of an acetylene moiety is a frequent necessity for building molecular complexity. Lithium acetylide has long been a reagent of choice in laboratory settings for its clean reactivity and good solubility in common ethereal solvents. However, as synthesis transitions from the bench to the pilot plant and beyond, a more rigorous analysis of its economic and practical viability is essential. This guide delves into the nuances of using lithium acetylide at scale, offering a data-driven comparison with other commercially relevant alkynylation reagents.
Performance and Cost Comparison
The true cost of a chemical process extends beyond the price of the starting materials. It encompasses reaction efficiency, throughput, and the operational costs associated with safety and handling. Below is a comparative summary of lithium acetylide and its main alternatives in a representative large-scale alkynylation reaction: the synthesis of a generic propargyl alcohol.
| Parameter | Lithium Acetylide (via n-BuLi) | Sodium Acetylide (via NaNH₂) | Calcium Carbide |
| Indicative Reagent Cost | High | Moderate | Low |
| n-Butyllithium | ~$80-120/kg (solution in hexanes) | - | - |
| Lithium Metal | ~$15-30/kg | - | - |
| Sodium Amide | - | ~$3-5/kg | - |
| Calcium Carbide | - | - | ~$0.50-1.00/kg (industrial grade) |
| Typical Yield | 85-98% | 80-95% | 70-90% (often requires specific catalysts) |
| Reaction Time | 1-4 hours | 2-6 hours | 4-12 hours |
| Typical Purity of Crude Product | High | Moderate to High | Moderate (often requires more intensive purification) |
| Operating Temperature | -78°C to 0°C | -33°C (in liquid NH₃) or higher in other solvents | Room temperature to moderate heating |
| Key Safety Considerations | Pyrophoric reagent (n-BuLi), highly flammable solvent, requires stringent inert atmosphere. | Water-reactive, corrosive, requires handling of liquid ammonia for optimal reactivity. | Generates flammable acetylene gas upon contact with water, dust explosion hazard. |
| Scalability Challenges | Management of large volumes of cryogenic reactions, cost of n-BuLi. | Handling and disposal of liquid ammonia, potential for blockages with insoluble acetylide. | Control of acetylene generation rate, mass transfer limitations in heterogeneous reactions. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume. The performance data is aggregated from various literature sources and represents typical ranges for the synthesis of propargyl alcohols.
Experimental Protocols: A Comparative Overview
To provide a practical context for the data presented above, the following are generalized experimental protocols for a large-scale alkynylation reaction to produce a propargyl alcohol.
Method 1: Alkynylation using Lithium Acetylide (Generated from n-Butyllithium)
This method is favored for its high yields and clean conversions, making it a common choice in the synthesis of high-value products like the HIV drug Efavirenz.[1][2][3][4][5]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
n-Butyllithium (1.6 M solution in hexanes)
-
Ketone/Aldehyde substrate
-
Anhydrous work-up and purification solvents
Procedure:
-
Reactor Setup: A multi-neck, jacketed glass-lined reactor is rendered inert with a continuous flow of dry argon. The reactor is equipped with a mechanical stirrer, a temperature probe, a gas inlet, and a pressure-equalizing dropping funnel.
-
Solvent and Acetylene Introduction: Anhydrous THF is charged to the reactor and cooled to -78°C using a suitable cooling system. Purified acetylene gas is bubbled through the cold solvent until saturation.
-
Formation of Lithium Acetylide: n-Butyllithium solution is added dropwise to the stirred, acetylene-saturated THF solution, maintaining the temperature below -70°C. The formation of a white precipitate of lithium acetylide may be observed.
-
Addition of Substrate: The ketone or aldehyde, dissolved in a minimal amount of anhydrous THF, is added slowly to the lithium acetylide suspension, ensuring the temperature does not exceed -65°C.
-
Reaction and Quenching: The reaction is stirred at -78°C for 1-3 hours, monitoring for completion by a suitable analytical method (e.g., TLC, HPLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, allowing the temperature to rise gradually.
-
Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude propargyl alcohol, which is then purified by crystallization or chromatography.
Method 2: Alkynylation using Sodium Acetylide (Generated from Sodium Amide)
This is a more traditional and cost-effective method, often employed when the cost of n-butyllithium is prohibitive.
Materials:
-
Liquid ammonia
-
Sodium amide
-
Acetylene gas
-
Ketone/Aldehyde substrate
-
Anhydrous work-up and purification solvents
Procedure:
-
Reactor Setup: A reactor suitable for handling liquid ammonia at low temperatures is used.
-
Formation of Sodium Acetylide: Sodium amide is suspended in liquid ammonia at -33°C. Acetylene gas is bubbled through the suspension to form sodium acetylide.
-
Reaction: The ketone or aldehyde is added to the sodium acetylide suspension.
-
Work-up: After the reaction is complete, the ammonia is carefully evaporated, and the reaction is worked up in a similar manner to the lithium acetylide protocol.
Method 3: Alkynylation using Calcium Carbide
This method offers the lowest raw material cost and avoids the use of pyrophoric organometallics or liquid ammonia, but often at the expense of yield and purity.
Materials:
-
Calcium carbide
-
A high-boiling point solvent (e.g., DMSO, NMP)
-
A suitable base (e.g., KOH)
-
Ketone/Aldehyde substrate
-
Work-up and purification solvents
Procedure:
-
Reactor Setup: A reactor equipped for handling solid suspensions and gas evolution is used.
-
Reaction: The ketone/aldehyde, base, and solvent are charged to the reactor. Calcium carbide is added portion-wise to control the rate of acetylene generation.
-
Work-up: The reaction mixture is filtered to remove inorganic solids, and the product is isolated from the filtrate by extraction and purification.
Visualization of Key Processes
To further clarify the logical and experimental workflows, the following diagrams are provided.
Conclusion: Making the Right Choice for Your Process
The choice between lithium acetylide and its alternatives for large-scale synthesis is not straightforward and depends heavily on the specific context of the project.
-
Lithium Acetylide is the reagent of choice when high purity and yield are paramount, and the higher cost of n-butyllithium can be justified by the value of the final product. The stringent safety requirements for handling pyrophoric reagents at scale must be factored into the operational cost.
-
Sodium Acetylide represents a good compromise between cost and performance. For many industrial applications, it provides a cost-effective route to alkynylated products, especially when the infrastructure for handling liquid ammonia is in place.
-
Calcium Carbide is the most economical option in terms of raw material cost and is particularly attractive for the synthesis of commodity chemicals where cost is the primary driver. However, the lower yields, longer reaction times, and potential for impurities may necessitate more extensive purification, offsetting some of the initial cost savings.
Ultimately, a thorough process hazard analysis and a detailed cost model, taking into account not just reagent prices but also capital expenditure on specialized equipment, operational costs for safety measures, and waste disposal, are essential for making an informed decision. For drug development professionals, the enhanced process control and higher purity often associated with lithium acetylide can de-risk the manufacturing process, a factor that can be invaluable in a regulated environment.
References
A Mechanistic Showdown: Lithium Acetylide vs. Other Carbon Nucleophiles in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of a carbon nucleophile is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed comparative analysis of lithium acetylide and other common nucleophiles, including Grignard reagents, organolithium reagents, and enolates. By examining their mechanistic nuances, reactivity profiles, and practical applications, supported by experimental data, this document aims to equip chemists with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary
Lithium acetylides, Grignard reagents, organolithium reagents, and enolates are all powerful tools for the formation of carbon-carbon bonds. However, they exhibit distinct differences in their basicity, steric sensitivity, and reactivity towards various electrophiles. Lithium acetylides are prized for the direct introduction of the versatile alkyne functionality. Grignard and organolithium reagents are highly reactive carbon nucleophiles capable of attacking a wide range of electrophiles. Enolates, being softer nucleophiles, are key for alpha-functionalization of carbonyl compounds. The choice among these reagents depends on the specific synthetic transformation, the nature of the substrate, and the desired stereochemical outcome.
Comparative Analysis of Nucleophilic Performance
The following tables summarize the key characteristics and representative reaction outcomes for lithium acetylide and other common carbon nucleophiles. It is important to note that the yields presented are sourced from various studies and may not be directly comparable due to differing reaction conditions.
| Nucleophile | pKa of Conjugate Acid | Hard/Soft Nature | Typical Substrates | Key Advantages | Limitations |
| Lithium Acetylide | ~25[1] | Borderline | Aldehydes, Ketones, Epoxides, Primary Alkyl Halides | Direct introduction of an alkyne group, a versatile synthetic handle.[2] | Strong basicity can lead to elimination with secondary/tertiary halides; can be prone to side reactions if not handled at low temperatures.[2] |
| Grignard Reagents (RMgX) | ~40-50 | Hard | Aldehydes, Ketones, Esters, Epoxides, CO2 | Commercially available or easily prepared; highly reactive with a broad range of electrophiles.[3][4] | Highly basic and sensitive to protic functional groups; can participate in single-electron transfer (SET) pathways. |
| Organolithium Reagents (RLi) | ~40-50 | Hard | Aldehydes, Ketones, Esters, Epoxides, CO2 | Generally more reactive and basic than Grignard reagents; can be used for metal-halogen exchange.[3][5] | Highly pyrophoric and require careful handling; strong basicity limits functional group tolerance. |
| Lithium Enolates | ~17-20 (for ketones) | Soft | Alkyl Halides, Aldehydes, Ketones, α,β-Unsaturated Carbonyls | Key for α-alkylation and aldol reactions; regioselectivity can be controlled (kinetic vs. thermodynamic).[6][7] | Less nucleophilic than organometallics; can undergo self-condensation or other side reactions. |
Table 1: General Properties and Reactivity Profiles of Selected Carbon Nucleophiles.
| Reaction Type | Electrophile | Lithium Acetylide Product (Yield) | Grignard Reagent Product (Yield) | Organolithium Reagent Product (Yield) | Enolate Product (Yield) |
| Nucleophilic Addition to Carbonyl | Cyclohexanone | Propargyl alcohol (~90%) | Tertiary alcohol (~85-95%)[8][9] | Tertiary alcohol (~90%) | Aldol adduct (variable yields) |
| Nucleophilic Substitution (SN2) | 1-Bromobutane | Hex-1-yne (~70-80%) | Hexane (low yield, primarily reduction/elimination) | Hexane (low yield, primarily reduction/elimination) | 2-Hexanone (~60-70% from acetone enolate)[6][7] |
| Ring Opening of Epoxide | Propylene Oxide | Pent-4-yn-2-ol (~60-70%) | Pentan-2-ol (~70-80%) | Pentan-2-ol (~75-85%) | γ-Hydroxyketone (variable yields) |
Table 2: Representative Yields for Common Reactions. Yields are approximate and highly dependent on specific substrates and reaction conditions. Data is compiled from various sources and is for illustrative purposes.
Mechanistic Considerations and Signaling Pathways
The reactivity of these nucleophiles is governed by a combination of factors including basicity, steric hindrance, and the nature of the counterion.
Nucleophilic Addition to Carbonyls
Grignard and organolithium reagents are considered "hard" nucleophiles and readily attack the hard electrophilic carbon of a carbonyl group in a 1,2-addition fashion.[3] The mechanism often involves coordination of the metal cation to the carbonyl oxygen, activating it towards nucleophilic attack.
Figure 1: General Mechanism of Nucleophilic Addition to a Carbonyl.
Lithium acetylides also readily participate in 1,2-additions to carbonyls. The stereochemical outcome of these additions can often be predicted by the Felkin-Anh model, which considers steric interactions in the transition state. In some cases, chelation control with a Lewis acidic metal can lead to the opposite diastereomer.
Enolates, being softer nucleophiles, can participate in both 1,2- and 1,4- (conjugate) addition to α,β-unsaturated carbonyls. The regioselectivity is influenced by the hardness of the electrophile and the reaction conditions.
Nucleophilic Substitution (SN2)
Lithium acetylides are effective nucleophiles for SN2 reactions with primary alkyl halides.[1][2] However, their strong basicity can lead to E2 elimination as a major side reaction with more sterically hindered secondary and tertiary halides.[2] Grignard and organolithium reagents are generally poor choices for SN2 reactions with alkyl halides due to their extreme basicity, which heavily favors elimination, and their tendency to undergo metal-halogen exchange. Enolates are excellent nucleophiles for the SN2 alkylation of primary and some secondary alkyl halides, a cornerstone of synthetic organic chemistry.
Figure 2: Concerted SN2 Reaction Mechanism.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results. The following are representative protocols for the use of lithium acetylide, Grignard reagents, and enolates.
Protocol 1: Addition of Lithium Acetylide to a Ketone
Objective: To synthesize a propargyl alcohol via the nucleophilic addition of lithium acetylide to a ketone.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone (e.g., cyclohexanone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a rubber septum is cooled under a stream of dry nitrogen.
-
Anhydrous THF is added, and the flask is cooled to -78 °C in a dry ice/acetone bath.
-
Acetylene gas is bubbled through the THF for 15-20 minutes to create a saturated solution.
-
n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The formation of lithium acetylide is observed as a white precipitate.
-
A solution of the ketone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude propargyl alcohol, which can be further purified by column chromatography.
Protocol 2: Grignard Reaction with a Ketone
Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to a ketone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and flushed with dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous ether/THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction (indicated by bubbling and/or cloudiness).
-
Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
The Grignard reagent is cooled in an ice bath, and a solution of the ketone (0.95 equivalents) in anhydrous ether/THF is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to afford the crude tertiary alcohol.[8]
Protocol 3: Alkylation of a Ketone Enolate
Objective: To perform an α-alkylation of a ketone via its lithium enolate.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone (e.g., 2-methylcyclohexanone)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and diisopropylamine (1.1 equivalents).
-
The solution is cooled to -78 °C, and n-BuLi (1.1 equivalents) is added dropwise to form lithium diisopropylamide (LDA).
-
A solution of the ketone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30 minutes to ensure complete enolate formation.
-
The alkyl halide (1.2 equivalents) is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH4Cl solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The product can be purified by column chromatography.[6][7]
Figure 3: A Generalized Experimental Workflow for Nucleophilic Addition Reactions.
Conclusion
The choice between lithium acetylide, Grignard reagents, organolithium reagents, and enolates is a nuanced decision that hinges on the specific synthetic challenge. Lithium acetylides offer a direct route to alkynes, which are invaluable building blocks in complex molecule synthesis. Grignard and organolithium reagents provide highly reactive carbon nucleophiles for a broad array of transformations but demand stringent anhydrous conditions and exhibit limited functional group tolerance. Enolates are the reagents of choice for the selective functionalization of positions alpha to a carbonyl group. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to strategically deploy these powerful synthetic tools to achieve their molecular design objectives with greater precision and efficiency.
References
- 1. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
A Comparative Guide to Modern Alkynylation Methods in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of an alkyne moiety into molecular frameworks is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, functional materials, and complex natural products. The versatility of the carbon-carbon triple bond allows for a vast array of subsequent transformations, making the development of efficient and selective alkynylation methods a continuous area of intense research. This guide provides a comprehensive comparison of prominent alkynylation methodologies, offering a critical evaluation of their performance based on experimental data. Detailed protocols for key reactions are provided to facilitate their application in the laboratory.
Performance Comparison of Key Alkynylation Methods
The selection of an appropriate alkynylation method is contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and cost. The following tables summarize quantitative data for some of the most significant alkynylation strategies, providing a basis for comparison.
Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is arguably the most widely used method for the formation of C(sp²)-C(sp) bonds.[1][2] Its reliability and broad functional group tolerance have made it a staple in organic synthesis.[3] Nickel has also emerged as a cost-effective alternative to palladium for this transformation.[1][4]
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 | [5] |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch), 60 (flow) | [6] |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 99 | [7] |
| 4 | 4-Bromoanisole | Phenylacetylene | NiCl₂([P,S] ligand) / CuI | Cs₂CO₃ | DMSO | 40 | 8 | 85 | [8] |
| 5 | Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / cataCXium® PIntb | TMEDA | TMEDA | 80 | - | up to 99 | [2] |
Yields are for the isolated product. Conditions are generalized and may require optimization.
Table 2: C-H Alkynylation of Heterocycles
Direct C-H alkynylation offers a more atom-economical approach by avoiding the pre-functionalization of the substrate. Gold and copper catalysts have shown significant promise in this area, particularly for the alkynylation of electron-rich heterocycles like indoles.
| Entry | Heterocycle | Alkyne Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Ethyl propiolate | AuCl | Dioxane | 80 | 2 | 95 | [9] |
| 2 | N-Methylindole | TIPS-EBX | AuCl | iPrOH | RT | 4 | 92 | [1] |
| 3 | Pentafluorobenzene | Phenylacetylene | CuI / 1,10-Phenanthroline | DMF | 100 | 24 | 85 | [10] |
| 4 | Tetrahydroisoquinoline | 4-Ethynylanisole | Cyclometalated Au(III) complex | - | RT | 48 | 73 | [11] |
TIPS-EBX = 1-((triisopropylsilyl)ethynyl)-1λ³-benzo[d][3][8]iodoxol-3(1H)-one. Yields are for the isolated product.
Table 3: Modern Alkynylation Strategies: Photoredox and Electrochemical Methods
Visible-light photoredox and electrochemical catalysis have emerged as powerful, green alternatives for generating radical intermediates under mild conditions, enabling novel alkynylation pathways such as decarboxylative alkynylations.[5][12]
| Entry | Substrate | Alkynylation Reagent | Method | Catalyst/Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-Alanine | TIPS-EBX | Photoredox | fac-[Ir(ppy)₃] | DMF | RT | 12 | 85 | [12] |
| 2 | Cyclohexanecarboxylic Acid | TIPS-EBX | Photoredox | fac-[Ir(ppy)₃] | DMF | RT | 12 | 78 | [12] |
| 3 | 2-Arylbenzoic Acid | - | Electrochemical (Cyclization) | - | TFE/AcOH/H₂O | RT | 0.5 | 95 | [5] |
| 4 | 2-(p-Tolyl)pyridine | MeBF₃K | Electrochemical C-H Alkylation | Pd(OAc)₂ | TFE/AcOH/H₂O | RT | - | 70 | [13] |
Yields are for the isolated product. Conditions are generalized and may require optimization.
Experimental Protocols
Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.[5]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous THF
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl iodide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Gold-Catalyzed C-H Alkynylation of an Indole
This protocol details a one-pot, dual gold-catalyzed synthesis of 3-alkynyl indoles from o-alkynylanilines.[1]
Materials:
-
2-Alkynylaniline (1.0 eq)
-
NaAuCl₄ (2-4 mol %)
-
AuCl (4-8 mol %)
-
TIPS-EBX (1.2-2.4 eq)
-
Isopropanol (iPrOH)
-
Diethyl ether (Et₂O)
-
0.1 M NaOH
Procedure:
-
Add NaAuCl₄ (2–4 mol %) to a stirred solution of 2-alkynylaniline (0.40 mmol, 1 equiv) in iPrOH (3 mL) under an ambient atmosphere.
-
Stir the reaction at room temperature until full conversion of the starting material (typically 3 hours).
-
Add TIPS-EBX (1.2–2.4 equiv) followed by AuCl (4–8 mol %).
-
Stir the reaction at room temperature until the indole intermediate is fully consumed (4–30 h).
-
Concentrate the reaction mixture under vacuum.
-
Add Et₂O (20 mL) and wash the organic layer twice with 0.1 M NaOH (20 mL).
-
Combine the aqueous layers and extract with Et₂O (20 mL).
-
Combine all organic layers, dry, and concentrate to yield the 3-alkynyl indole.
Photoredox-Catalyzed Decarboxylative Alkynylation
This procedure outlines the visible-light-mediated decarboxylative alkynylation of a carboxylic acid.[12]
Materials:
-
Carboxylic acid (1.0 eq)
-
TIPS-EBX (1.5 eq)
-
fac-[Ir(ppy)₃] (1 mol %)
-
K₂HPO₄ (2.0 eq)
-
Anhydrous DMF
-
Blue LEDs
Procedure:
-
In a reaction vial, combine the carboxylic acid (0.2 mmol), TIPS-EBX (0.3 mmol), fac-[Ir(ppy)₃] (0.002 mmol), and K₂HPO₄ (0.4 mmol).
-
Add anhydrous DMF (2 mL) and seal the vial.
-
Irradiate the mixture with blue LEDs at room temperature for 12 hours.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and experimental workflows for the described alkynylation methods.
This guide provides a snapshot of the current landscape of alkynylation methodologies. The continued development of novel catalysts and reaction conditions promises to further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable molecules.
References
- 1. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Lithium Acetylide Ethylenediamine Complex: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of highly reactive reagents are paramount to ensuring laboratory safety. Lithium acetylide ethylenediamine complex is a pyrophoric and water-reactive solid that demands meticulous disposal procedures to mitigate risks of fire, explosion, and chemical burns.[1][2] This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this complex and its containers, designed for researchers and drug development professionals.
Safety First: Essential Precautions
Before beginning any disposal procedure, it is critical to observe the following safety protocols:
-
Work in a Designated Area: All handling and disposal steps must be performed within a certified chemical fume hood or a glove box to control exposure and potential reactions.[3][4][5][6][7]
-
Buddy System: Never work alone when handling pyrophoric or highly reactive reagents.[1][4] A second person should be present and aware of the procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and flame-resistant gloves (e.g., Nomex®).[8]
-
Emergency Preparedness: Ensure an appropriate Class D fire extinguisher (for combustible metals), dry sand, or soda ash is immediately accessible.[2][4] Keep spill control materials for reactive chemicals nearby. Do not use water-based extinguishers.
-
Eliminate Ignition Sources: Remove all flammable materials, solvents, and sources of ignition from the fume hood.[1][4] Use non-sparking tools.[6]
Material Properties and Hazards
Understanding the inherent risks is the first step in safe handling. The following table summarizes key quantitative data and hazards associated with this compound.
| Property | Data | Citations |
| CAS Number | 6867-30-7 | [3] |
| Appearance | Crystalline solid | [2] |
| Decomposition Temp. | 76 °C (169 °F) | |
| Primary Hazards | Water-Reactive: Reacts violently with water to produce flammable acetylene gas.[2][3][6][7] Pyrophoric: Can spontaneously ignite on contact with air or moisture.[1][2] Corrosive: Causes severe skin burns and serious eye damage.[3][7] | [1][2][3][6][7] |
| Incompatibilities | Acids, alcohols, carbon dioxide (CO2), water, copper, copper alloys, and strong oxidizing agents. | [3][7] |
| Hazardous Decomposition | Upon combustion or reaction, may produce acetylene, lithium oxide, nitrogen oxides (NOx), and carbon monoxide (CO). | [3][6] |
Experimental Protocols for Safe Disposal
The primary method for disposing of residual or unused this compound is through controlled quenching (neutralization) to convert the reactive material into a stable, disposable form.
Protocol 1: Neutralization of Unused or Residual Reagent
This procedure must be conducted in a fume hood and with extreme caution.
-
Equipment Preparation:
-
Select a three-necked, round-bottom flask of appropriate size (at least 10 times the volume of the material to be quenched).
-
Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and an inert gas (argon or nitrogen) inlet connected to a bubbler.
-
Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.[4][9]
-
Prepare a cooling bath (e.g., ice/water or dry ice/acetone) capable of maintaining a temperature of 0 °C or below.
-
-
Inerting and Dilution:
-
Under a positive pressure of inert gas, transfer the solid this compound into the reaction flask.
-
Add a dry, high-boiling point, inert solvent (e.g., toluene or THF) to create a stirrable slurry.[9] This helps to dissipate heat during quenching.
-
-
Controlled Quenching:
-
Place the flask in the cooling bath and begin stirring the slurry.
-
Fill the dropping funnel with a less reactive, dry alcohol such as isopropanol .
-
Add the isopropanol dropwise to the slurry. The addition rate must be slow enough to control the exothermic reaction and gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Once the reaction with isopropanol subsides, slowly add a more reactive alcohol, such as methanol , in the same dropwise manner to quench any remaining reactive material.
-
After the reaction has completely ceased (no more gas evolution or heat production), very slowly and cautiously add water to ensure complete neutralization.
-
-
Final Workup and Waste Collection:
-
Remove the cooling bath and allow the flask to warm to room temperature.
-
Check the pH of the resulting mixture. If it is still basic, neutralize it with a dilute acid (e.g., 1M HCl) added dropwise.
-
The final, neutralized aqueous solution must be collected as hazardous waste.[4][5][10]
-
Transfer the waste to a properly labeled container, indicating all components. Do not mix with incompatible waste streams.[10]
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup.[8]
-
Protocol 2: Decontamination of Empty Containers
A container that held this compound is never truly empty and must be decontaminated before disposal.[4]
-
Initial Rinse (Under Inert Atmosphere):
-
In a fume hood, securely clamp the "empty" container.
-
Under a positive pressure of inert gas, add a dry, inert solvent (e.g., toluene).[5]
-
Cap and swirl the container to dissolve any remaining residue.
-
Transfer the solvent rinseate to a separate flask for quenching, following the neutralization procedure described in Protocol 1.[5]
-
-
Subsequent Rinses:
-
Final Container Disposal:
-
After the triple rinse, uncap the container and leave it inverted in the back of the fume hood for at least 24 hours to allow any residual solvent to evaporate.[5]
-
Once fully dry, the container can be disposed of according to your institution's policy for decontaminated laboratory glassware.
-
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound and its associated containers.
Caption: Logical workflow for the safe disposal of bulk reagent and empty containers.
References
- 1. cmu.edu [cmu.edu]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Lithium Acetylide Ethylenediamine Complex
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive reagents such as Lithium acetylide ethylenediamine complex. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Key Hazards and Properties
This compound is a hazardous chemical that presents several risks.[1] It is corrosive and can cause severe skin burns and eye damage.[1][2] The substance is water-reactive and releases flammable gases, such as acetylene, upon contact with water or moisture, which may ignite spontaneously.[3][4][5][6] It is also air-sensitive, moisture-sensitive, and heat-sensitive.[1][6] Ingestion can cause severe swelling and damage to the digestive tract.[1]
| Property | Value | Source |
| CAS Number | 6867-30-7 | [1] |
| Boiling Point | 110.6 °C | |
| Melting Point | 76 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| Incompatible Materials | Acids, Alcohols, Carbon dioxide (CO2), Water, Copper, Copper alloys, Oxidizing agents | [1][2][6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields and a face shield, or chemical safety goggles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against dust, splashes, and potential projectiles. The material can cause severe eye damage.[1] |
| Skin Protection | Impermeable gloves (e.g., chemotherapy gloves tested to ASTM D6978 standard) and protective clothing to prevent skin exposure. A long-sleeved, impermeable gown that closes in the back is required. | Prevents severe skin burns and corrosion.[1][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. A P3 (EN 143) respirator cartridge is recommended. | Protects against inhalation of harmful dust or vapors.[1] |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique. | Prevents skin contact with the corrosive material. |
Experimental Protocol: Safe Handling Procedure
All operations involving this compound must be conducted within a chemical fume hood with explosion-proof equipment.[1][4] An inert atmosphere (e.g., argon or nitrogen) is required for handling and storage.[1][4]
Step 1: Preparation
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4]
-
Prepare a spill kit containing dry, non-combustible absorbent materials such as dry earth, sand, or limestone powder.[3] Do not use water, foam, or carbon dioxide. [3]
-
Ground and bond all equipment to prevent static discharge.[4]
Step 2: Handling
-
Handle the material under an inert gas atmosphere.[1]
-
Use only non-sparking tools.[4]
-
Avoid creating dust.[1]
-
Do not allow the material to come into contact with water or moist air.[1][4]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Decontaminate all equipment that has come into contact with the complex.
-
Store the material in a locked, designated, and properly labeled area.[1]
Emergency and Disposal Plan
Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Isolate: Isolate the spill area, at least 25 meters (75 feet) for solids.[3]
-
Ventilate: Ensure the area is well-ventilated, using explosion-proof equipment.[1]
-
Contain: Cover the spill with a plastic sheet to minimize spreading and contact with moisture.[3]
-
Clean-up: For small spills, cover with DRY earth, DRY sand, or another non-combustible material.[3] Sweep up and shovel the material into suitable, labeled containers for disposal.[1] Do not add water to the spill. [3]
-
Decontaminate: Clean the spill area thoroughly.
Fire Response
-
Extinguishing Media: Use limestone powder, dry chemical, soda ash, or sand.[3][5] DO NOT USE WATER, FOAM, or CO2. [3]
-
Firefighter Precautions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Brush off loose particles and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant.[1][4]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Workflow and Logic Diagrams
Caption: A workflow diagram outlining the key stages for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
